Product packaging for Temsavir(Cat. No.:CAS No. 701213-36-7)

Temsavir

Cat. No.: B1684575
CAS No.: 701213-36-7
M. Wt: 473.5 g/mol
InChI Key: QRPZBKAMSFHVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TEMSAVIR is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source
See also: Fosthis compound (active moiety of);  Fosthis compound Tromethamine (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23N7O4 B1684575 Temsavir CAS No. 701213-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPZBKAMSFHVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462146
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701213-36-7
Record name Temsavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701213367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMSAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6J53W8N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Temsavir in HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fostemsavir (BMS-663068) is a first-in-class antiretroviral medication approved for heavily treatment-experienced adults with multidrug-resistant HIV-1.[1][2] It is a phosphonooxymethyl prodrug that, upon oral administration, is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to its active moiety, this compound (BMS-626529).[3][4] this compound is the molecule responsible for the antiviral effect.[5] The unique mechanism of action of this compound, which targets the initial stage of the viral lifecycle, makes it a critical option for patients who have exhausted other therapeutic avenues.[2][3] This guide provides a detailed technical overview of this compound's mechanism of action, the molecular basis of its interaction with the HIV-1 envelope, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action: HIV-1 Attachment Inhibition

This compound's primary target is the HIV-1 envelope glycoprotein gp120, a crucial protein that mediates the virus's entry into host CD4+ T-cells.[6][7] The mechanism can be delineated into the following key steps:

  • Direct Binding to gp120: this compound binds directly to a highly conserved, hydrophobic pocket within the gp120 protein.[7][8] This binding site is located adjacent to the primary CD4 receptor binding site, specifically beneath the β20-β21 antiparallel sheet.[3][5]

  • Conformational Locking: Upon binding, this compound stabilizes and locks the gp120 protein into a "closed" or "State 1" conformation.[3][5][8] This is a ground state conformation that is incompetent for receptor engagement.[9]

  • Prevention of CD4 Interaction: By locking gp120 in this closed state, this compound allosterically prevents the necessary conformational changes required for gp120 to bind to the host cell's CD4 receptor.[5][9] This blockade of the initial gp120-CD4 interaction is the central pillar of its antiviral activity.[1][3]

  • Inhibition of Viral Entry: As the attachment to the CD4 receptor is the first and essential step for viral entry, this compound effectively halts the entire downstream cascade, including co-receptor binding (to CCR5 or CXCR4) and membrane fusion.[9] This mechanism is effective against both CCR5- and CXCR4-tropic viruses and is not subject to cross-resistance with other antiretroviral classes.[8]

cluster_0 HIV-1 Virion cluster_1 Host Cell cluster_2 This compound Action HIV HIV-1 gp120_open gp120 (Open State) HIV->gp120_open expresses CD4 CD4 Receptor gp120_open->CD4 1. Attachment gp120_closed gp120 (Closed State) gp120_open->gp120_closed Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Co-receptor Binding HostCell Host CD4+ T-Cell Coreceptor->HostCell 3. Membrane Fusion & Viral Entry HostCell->CD4 HostCell->Coreceptor This compound This compound This compound->gp120_open Binds to gp120 gp120_closed->CD4 Blocks Attachment cluster_0 Genotype cluster_1 Binding Kinetics cluster_2 Phenotype WT_gp120 Wild-Type gp120 FastOnRate Fast Binding On-Rate High Affinity WT_gp120->FastOnRate allows for Mut_gp120 Mutant gp120 (e.g., S375N, M475I) SlowOnRate Slow Binding On-Rate Low Affinity Mut_gp120->SlowOnRate results in Susceptible Susceptible to this compound (Low IC50) FastOnRate->Susceptible leads to Resistant Resistant to this compound (High IC50) SlowOnRate->Resistant leads to start Start prep Prepare Sensor Chip (Immobilize gp120) start->prep series Prepare this compound Dilution Series prep->series inject Inject this compound (Association Phase) series->inject buffer Inject Buffer (Dissociation Phase) inject->buffer regenerate Regenerate Chip buffer->regenerate analyze Analyze Sensorgram (Fit to 1:1 Model) buffer->analyze regenerate->inject Next Concentration regenerate->analyze end End (ka, kd, KD) analyze->end start Start produce 1. Produce gp120-Pseudotyped Virus (with Luciferase Reporter) start->produce dilute 2. Serially Dilute this compound in 96-Well Plate produce->dilute incubate 3. Incubate Virus with this compound dilute->incubate infect 4. Add Target Cells (e.g., TZM-bl) and Incubate for 48h incubate->infect read 5. Measure Luciferase Activity infect->read analyze 6. Plot Dose-Response Curve read->analyze end End (Calculate IC50) analyze->end

References

The Discovery and Synthesis of Temsavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120, preventing the initial interaction with the host cell's CD4 receptor. This novel mechanism of action provides a valuable therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1. This technical guide provides an in-depth overview of the discovery process, from the initial phenotypic screening to the extensive structure-activity relationship (SAR) studies that led to the identification of this compound. Furthermore, it details the chemical synthesis of this compound, highlighting key reactions and methodologies. This document includes comprehensive tables of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the discovery workflow, mechanism of action, and synthetic pathway to facilitate a deeper understanding for researchers in the field of antiviral drug development.

Discovery of this compound

The discovery of this compound was the result of a systematic and iterative process that began with a high-throughput phenotypic screen and culminated in a potent and specific antiviral agent.

Initial Screening and Lead Identification

The journey to this compound began with a phenotypic screening assay utilizing an HIV-1 pseudovirus construct.[1] This assay identified an indole glyoxamide, compound 3 , as an inhibitor of HIV-1 infection with a novel mechanism of action.[1] Resynthesis of this initial hit confirmed its antiviral activity, with a 50% effective concentration (EC50) of 153 nM in the pseudotyped virus assay.[2] Unlike many existing antiretrovirals, this compound was found to interfere with the very first step of the viral entry process: attachment to the host cell.[1]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial lead compound, indole glyoxamide 6 , exhibited potent antiviral activity against both M-tropic and T-tropic HIV-1 strains, with EC50 values ranging from 0.09 to 5.9 μM.[2] Extensive SAR studies were undertaken to improve its potency and pharmacokinetic profile.

Key areas of modification included:

  • Indole Core: Substitution patterns on the indole ring were extensively explored. It was discovered that small electron-withdrawing groups at the C-4 and C-7 positions were beneficial for antiviral activity.[1]

  • Piperazine Moiety: Modifications to the piperazine ring and the attached benzoyl group were investigated to optimize binding and physicochemical properties.

  • Azaindole Scaffolds: To address challenges with the indole series, the research evolved to include azaindole and diazaindole core heterocycles.[3] This led to the discovery of 4-azaindole derivatives with significantly improved potency.

These systematic modifications, guided by a predictive model that correlated potency with the planarity of the C-7 substituent, ultimately led to the identification of this compound (BMS-626529).[4] this compound, a 6-azaindole derivative, demonstrated a superior profile with enhanced antiviral potency and improved pharmacokinetic properties compared to the initial lead compounds.[3]

Discovery Workflow

The logical progression from initial screening to the final candidate is depicted in the following workflow diagram.

Discovery_Workflow cluster_0 High-Throughput Screening cluster_1 Lead Identification & Validation cluster_2 Lead Optimization cluster_3 Candidate Selection A Phenotypic Screen (HIV-1 Pseudovirus Assay) B Identification of Indole Glyoxamide Hit A->B Hit Compound C Resynthesis and Confirmation of Antiviral Activity B->C Validation D Structure-Activity Relationship (SAR) Studies - Indole Core Modifications - Piperazine Modifications C->D Optimization Start E Exploration of Azaindole Scaffolds D->E Scaffold Hopping F Identification of this compound (BMS-626529) with Improved Potency and PK Profile E->F Candidate Selection

Discovery workflow of this compound.

Mechanism of Action

This compound is an HIV-1 attachment inhibitor.[5] It directly binds to the viral envelope glycoprotein gp120, a protein essential for the virus to attach to the host's CD4+ T cells.[6] This binding event occurs at a conserved pocket on gp120, adjacent to the CD4 binding site.[1] By occupying this site, this compound prevents the necessary conformational changes in gp120 that are required for its interaction with the CD4 receptor, thereby blocking the initial attachment and subsequent entry of the virus into the host cell.[6] This mechanism is distinct from other classes of antiretroviral drugs and is effective against both CCR5- and CXCR4-tropic HIV-1 strains.[6]

The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

Mechanism_of_Action cluster_0 HIV-1 Virion cluster_1 Host Cell (CD4+ T-cell) HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CoR Co-receptor (CCR5/CXCR4) CD4->CoR Conformational Change Fusion Membrane Fusion CoR->Fusion Engagement Entry Viral Entry Fusion->Entry Leads to This compound This compound This compound->gp120 Binds to Synthesis_Pathway A Substituted 7-bromoazaindole C Copper Catalyst Ligand, Base B 1,2,4-Triazole D This compound Precursor C->D Ullmann-Goldberg-Buchwald Coupling E Deprotection/ Final Modification D->E F This compound (BMS-626529) E->F

References

The In Vivo Metamorphosis of Fostemsavir: A Technical Guide to the Emergence of Temsavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir, a phosphonooxymethyl prodrug, represents a critical advancement in the therapeutic arsenal against HIV-1. Its clinical efficacy is entirely dependent on its rapid and efficient in vivo conversion to the active antiretroviral agent, this compound. This technical guide provides an in-depth exploration of this pivotal conversion process, detailing the enzymatic machinery, anatomical location, and subsequent metabolic fate of this compound. Quantitative pharmacokinetic data from key clinical studies are presented in structured tables to facilitate comparative analysis. Furthermore, this guide outlines the fundamental experimental protocols employed to elucidate the pharmacokinetics of fosthis compound and this compound, and visualizes the core biological and experimental pathways using Graphviz diagrams.

The Conversion Pathway: From Prodrug to Active Moiety

Fosthis compound was specifically designed as a prodrug to overcome the poor aqueous solubility of its active form, this compound.[1] Following oral administration, fosthis compound undergoes limited systemic absorption. Instead, it is rapidly hydrolyzed in the gastrointestinal lumen to this compound. This pre-systemic conversion is crucial for the bioavailability of the active drug.[2][3]

The primary enzyme responsible for this critical biotransformation is alkaline phosphatase , an enzyme abundantly present on the luminal surface of the small intestine.[2][3] This enzymatic cleavage of the phosphonooxymethyl group from fosthis compound releases the highly permeable active moiety, this compound, which is then readily absorbed into the systemic circulation.[4] Fosthis compound itself is generally not detectable in plasma following oral administration, underscoring the efficiency of this conversion process.[5]

Fostemsavir_Conversion cluster_GI_Lumen Gastrointestinal Lumen cluster_Systemic_Circulation Systemic Circulation Fosthis compound Fosthis compound Temsavir_GI This compound Fosthis compound->Temsavir_GI Hydrolysis Alkaline Phosphatase Alkaline Phosphatase Alkaline Phosphatase->Fosthis compound Temsavir_Absorbed This compound Temsavir_GI->Temsavir_Absorbed Absorption Metabolism Metabolism Temsavir_Absorbed->Metabolism Excretion Excretion Metabolism->Excretion

In vivo conversion of fosthis compound to this compound.

Pharmacokinetics of this compound

Once absorbed, this compound exhibits predictable pharmacokinetic properties. The following tables summarize key pharmacokinetic parameters of this compound following oral administration of fosthis compound, both alone and in combination with other antiretroviral agents.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability 26.9%[6]
Time to Peak Plasma Concentration (Tmax) ~2 hours[6]
Plasma Half-life (t1/2) 11 hours[5]
Plasma Protein Binding ~88%[7]
Volume of Distribution (Vd) 29.5 L[5]

Table 2: Effect of Co-administered Drugs on this compound Pharmacokinetics

Co-administered Drug(s)Change in this compound CmaxChange in this compound AUCChange in this compound CroughReference
Darunavir/Ritonavir↑ 52%↑ 63%↑ 88%[3][8]
Etravirine↓ ~50%↓ ~50%↓ ~50%[3][8]
Darunavir/Ritonavir + Etravirine↑ 53%↑ 34%↑ 33%[3][8]
Cobicistat↑ 71%↑ 93%↑ 136%[3][8]
Darunavir/Cobicistat↑ 79%↑ 97%↑ 124%[3][8]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Crough: Trough plasma concentration.

Metabolism and Excretion of this compound

Following its formation and absorption, this compound is primarily eliminated through metabolism. The major metabolic pathways include esterase-mediated hydrolysis and, to a lesser extent, oxidation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][9] The resulting metabolites, along with a small amount of unchanged this compound, are excreted through both renal and fecal routes.[9] Co-administration of strong CYP3A4 inhibitors, such as ritonavir or cobicistat, can significantly increase this compound exposure by inhibiting its oxidative metabolism.[3][8][9]

Temsavir_Metabolism This compound This compound Hydrolysis_Metabolites Hydrolysis Metabolites This compound->Hydrolysis_Metabolites Hydrolysis Oxidative_Metabolites Oxidative Metabolites This compound->Oxidative_Metabolites Oxidation Esterases Esterases Esterases->this compound CYP3A4 CYP3A4 CYP3A4->this compound Excretion Excretion Hydrolysis_Metabolites->Excretion Oxidative_Metabolites->Excretion

Metabolic pathways of this compound.

Experimental Protocols

Quantification of Fosthis compound and this compound in Plasma

The quantification of fosthis compound and its active metabolite this compound in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately and precisely measure the concentrations of fosthis compound and this compound in plasma samples.

Methodology:

  • Sample Preparation: A protein precipitation method is typically employed. Plasma samples are mixed with a protein precipitating agent, such as acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).[10][11][12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then transferred for analysis.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[10][11][13][14]

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in the positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for fosthis compound, this compound, and the internal standard are monitored to ensure selectivity and sensitivity.[10][11]

  • Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations of fosthis compound and this compound. The concentration of the analytes in the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

LCMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reverse Phase) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS experimental workflow.
In Vitro Alkaline Phosphatase-Mediated Conversion Assay

To investigate the enzymatic conversion of fosthis compound to this compound in a controlled environment, an in vitro assay using a source of alkaline phosphatase can be employed.

Objective: To determine the rate and extent of fosthis compound conversion to this compound by alkaline phosphatase.

Methodology:

  • Enzyme Source: A source of alkaline phosphatase is required. This can be a purified enzyme, or a more biologically relevant system such as Caco-2 cell lysates or intestinal microsomes, which contain membrane-bound alkaline phosphatase.[1][15]

  • Incubation: Fosthis compound is incubated with the enzyme source in a suitable buffer at a physiological pH (e.g., pH 7.4) and temperature (37°C). The reaction is typically initiated by the addition of the substrate (fosthis compound).[16][17]

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points. The reaction in these aliquots is immediately quenched, for example, by the addition of a strong acid or an organic solvent, to stop the enzymatic activity.[16][17]

  • Analysis: The concentrations of both fosthis compound and the newly formed this compound in the quenched samples are quantified using a validated analytical method, such as LC-MS/MS, as described in the previous section.

  • Data Analysis: The rate of this compound formation and the rate of fosthis compound disappearance are calculated to determine the kinetics of the enzymatic conversion.

Conclusion

The in vivo conversion of fosthis compound to this compound is a rapid and efficient process, primarily mediated by alkaline phosphatase in the gastrointestinal lumen. This elegant prodrug strategy ensures adequate systemic exposure to the active antiretroviral agent, this compound. A thorough understanding of the pharmacokinetics of this compound, including its metabolism and potential for drug-drug interactions, is paramount for its safe and effective clinical use. The experimental protocols outlined in this guide provide a foundational framework for the continued investigation and characterization of this important antiretroviral agent.

References

Temsavir: A Technical Guide to its Antiviral Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that presents a novel mechanism of action against the virus.[1][2][3] It is the active moiety of the prodrug Fosthis compound (BMS-663068), which was developed to improve solubility and bioavailability.[2][4][5] Fosthis compound is converted to this compound by alkaline phosphatase at the gut epithelium.[2][5] This guide provides a detailed overview of this compound's antiviral activity, mechanism of action, resistance profile, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the HIV-1 envelope glycoprotein gp120.[5][6][7] It binds to a conserved pocket within gp120, adjacent to the CD4 binding site.[2][6][7] This binding event locks the gp120 trimer in a "closed," pre-fusion conformation.[5][6][8] By stabilizing this state, this compound prevents the conformational changes necessary for gp120 to engage with the host cell's CD4 receptor, thereby blocking the initial and most critical step of viral attachment and entry.[2][4][6][7]

This unique mechanism is effective against both CCR5- and CXCR4-tropic HIV-1 strains.[7][9] At higher concentrations, this compound stoichiometrically blocks CD4 binding. At lower, sub-saturating concentrations, it still inhibits viral entry by stabilizing the trimer against the conformational rearrangements required for the fusion machinery to activate.[4]

Temsavir_Mechanism_of_Action cluster_host Host CD4+ T-Cell CD4 CD4 Receptor Coreceptor Co-receptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Co-receptor Binding Fusion Viral Entry Coreceptor->Fusion gp120_open gp120 (Open State) gp120_open->CD4 gp120_closed gp120 (Closed State) gp120_open->gp120_closed Stabilizes in 'Closed' State gp120_closed->CD4 Attachment Blocked This compound This compound This compound->gp120_open

Caption: this compound's mechanism of action, blocking HIV-1 attachment.

Antiviral Spectrum of Activity

This compound's activity is highly specific to HIV-1.[4] It has demonstrated potent, broad-spectrum activity against a wide range of HIV-1 laboratory strains and clinical isolates, including multiple clades.[10]

In Vitro Activity Against HIV-1

This compound consistently exhibits low nanomolar to sub-nanomolar potency against the majority of HIV-1 isolates.[1][10]

Virus Strain / IsolateCell TypePotency MetricValueReference(s)
Laboratory-adapted LAI strainMT-2 CellsEC500.7 ± 0.4 nM[1]
Various Clinical IsolatesPBMCsIC50Sub-nM to >0.1 µM[1]
Most Susceptible Isolate-EC500.01 nM[1]
Least Susceptible Isolate-EC50>2,000 nM[1]
JR-FL gp120 (biochemical)ELISAKd0.83 nM[4]
JR-FL gp120 (biochemical)ELISAIC5014 nM[4]
Activity Against Drug-Resistant Strains

A key feature of this compound is its lack of cross-resistance with other existing antiretroviral (ARV) classes.[7][8] It retains activity against HIV-1 isolates that are resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase inhibitors.[7][10] There is also no cross-resistance with other entry inhibitors like the CCR5 antagonist maraviroc or the CD4-directed attachment inhibitor ibalizumab.[11][12]

Activity Against Other Viruses

Screening against a panel of other RNA and DNA viruses has established this compound's specificity for HIV-1. No significant antiviral activity has been observed against HIV-2, simian immunodeficiency virus (SIV), or other unrelated viruses.[4][13]

VirusActivityReference(s)
HIV-2Inactive (EC50 >200 µM)[4]
Simian Immunodeficiency Virus (SIV)Inactive (EC50 >200 µM)[4]
Vesicular Stomatitis Virus (VSV)Inactive[13]
Respiratory Syncytial Virus (RSV)Inactive[13]
InfluenzaInactive[13]
Human Cytomegalovirus (HCMV)Inactive[13]

Cytotoxicity Profile

This compound demonstrates low in vitro cytotoxicity across a wide range of human cell lines, resulting in a favorable therapeutic index.[1][4]

Cell LineTissue of OriginCytotoxicity Metric (CC50)Reference(s)
MT-2T lymphocytes>200 µM[1]
PM1T lymphocytes105 µM[1]
PBMCsPeripheral Blood192 µM[1]
HEK293Kidney>200 µM[1]
HepG2Liver>200 µM[1]
HeLaCervix>200 µM[1]
SK-N-MCNeuroepithelium>200 µM[1]

Resistance Profile

Resistance to this compound is associated with specific amino acid substitutions within the HIV-1 gp120 protein.[5][7] These mutations typically emerge under selective pressure and map to the binding region of the drug.[7]

Key resistance-associated substitutions have been identified at positions S375, M426, M434, and M475 in gp120.[7][8] More recently, a substitution at position T202 has also been described.[8] The presence of these mutations can lead to a significant increase in the IC50 value, indicating reduced susceptibility to the drug.[7][14]

Temsavir_Resistance_Development Replication HIV-1 Replication in presence of this compound Mutation Random Mutations occur in gp120 gene Replication->Mutation Selection Selective Pressure favors variants that can still bind to CD4 Replication->Selection This compound inhibits susceptible virus Mutation->Selection Emergence Emergence of Resistant Strains with gp120 substitutions (e.g., S375N, M426L, M434I, M475I) Selection->Emergence Outcome Reduced this compound Susceptibility (Increased IC50) Emergence->Outcome Cytotoxicity_Assay_Workflow Start Start: Prepare Cell Suspension Plate Seed cells into 96-well plate Start->Plate AddDrug Add serial dilutions of this compound Plate->AddDrug Incubate Incubate for a defined period (e.g., 3 to 6 days) AddDrug->Incubate AddReagent Add viability reagent (e.g., XTT or MTS) Incubate->AddReagent Incubate2 Incubate to allow for color development AddReagent->Incubate2 Read Measure absorbance on a plate reader Incubate2->Read Analyze Analyze Data: Plot viability vs. concentration Read->Analyze End Determine CC50 Value Analyze->End

References

In Vitro Cytotoxicity Profile of Temsavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][2] It is the active moiety of the prodrug Fosthis compound (BMS-663068), which is approved for use in heavily treatment-experienced adults with multidrug-resistant HIV-1.[3][4] this compound's mechanism involves binding to a conserved pocket on gp120, preventing the conformational changes required for the virus to attach to the CD4 receptor on host T-cells.[2][5][6] This action blocks the initial step of viral entry.[5] A critical aspect of preclinical drug development is the evaluation of a compound's safety profile, particularly its potential for inducing cellular toxicity. This technical guide provides an in-depth summary of the in vitro cytotoxicity profile of this compound, based on available non-clinical data.

Quantitative Cytotoxicity Data

This compound has demonstrated a favorable cytotoxicity profile, exhibiting low toxicity across a wide range of human cell types. The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of cultured cells, is a key metric for assessing cytotoxicity. For this compound, CC50 values are generally high, indicating a low potential for direct cell killing at therapeutic concentrations. This results in a high therapeutic index (TI), which is the ratio of the CC50 to the half-maximal effective concentration (EC50).[7]

The quantitative data from various cell-based assays are summarized in the table below.

Cell LineCell Type/OriginIncubation PeriodAssay TypeCC50 (μM)Reference
MT-2 T lymphocytes3 or 6 daysNot Specified>200[1]
HEK293 Kidney3 or 6 daysNot Specified>200[1]
HEp-2 Larynx3 or 6 daysNot Specified>200[1]
HepG2 Liver3 or 6 daysNot Specified>200[1]
HeLa Cervix3 or 6 daysNot Specified>200[1]
HCT116 Colorectal3 or 6 daysNot Specified>200[1]
MCF-7 Breast3 or 6 daysNot Specified>200[1]
SK-N-MC Neuroepithelium6 daysXTT>200[1]
HOS Bone3 or 6 daysNot Specified>200[1]
H292 Lung3 or 6 daysNot Specified>200[1]
MDBK Bovine Kidney3 or 6 daysNot Specified>200[1]
TZM-bl Human Cervix3 daysMTS>100[1]
PM1 T-cell line6 daysNot Specified105[1]
PBMCs Peripheral Blood Mononuclear Cells6 daysNot Specified192[1]

Mechanisms of Cytotoxicity and Cytoprotection

While direct cytotoxicity from this compound is low, its mechanism of action confers a unique cytoprotective effect on uninfected bystander cells, which are often subject to indirect damage during HIV-1 infection.

Direct Cytotoxicity

The high CC50 values observed across numerous cell lines suggest that this compound does not significantly interfere with essential cellular processes at concentrations well above those required for antiviral efficacy.[1][7] While mitochondrial toxicity is a known concern for some classes of antiretroviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs), specific data on this compound's direct impact on mitochondrial function is not extensively detailed in the provided search results.[8][9]

Cytoprotective Effect on Bystander Cells

During HIV-1 infection, viral gp120 can be shed from infected cells. This soluble gp120 (sgp120) can then bind to the CD4 receptors on uninfected, bystander CD4+ T-cells.[3][4] This interaction can trigger several detrimental effects:

  • Apoptosis: The binding of sgp120 to CD4 has been shown to induce apoptosis (programmed cell death) in these uninfected T-cells.[3]

  • Sensitization to ADCC: The gp120-CD4 interaction exposes certain epitopes on the bystander cell, making it a target for antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells kill the antibody-tagged cell.[3][4]

  • Cytokine Burst: This interaction can also trigger a massive release of inflammatory cytokines, contributing to chronic immune activation.[3][4]

This compound directly counteracts these pathogenic mechanisms. By binding to sgp120, this compound prevents it from interacting with the CD4 receptor on bystander cells. This blockade protects these uninfected cells from gp120-induced apoptosis and ADCC, thereby contributing to the preservation of the CD4+ T-cell pool.[3][4]

Temsavir_Cytoprotection cluster_infected Source of Pathogenesis cluster_bystander Bystander CD4+ T-Cell Infected Cell Infected Cell Shed gp120 Shed gp120 Infected Cell->Shed gp120 Sheds CD4 Receptor CD4 Receptor Shed gp120->CD4 Receptor Binds Apoptotic Pathway Apoptotic Pathway CD4 Receptor->Apoptotic Pathway Activates Cell Death Cell Death Apoptotic Pathway->Cell Death This compound This compound This compound->Shed gp120 Binds & Blocks Cell Survival Cell Survival This compound->Cell Survival Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis Cell_Culture 1. Culture Cells (Logarithmic Phase) Cell_Seeding 2. Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Incubate_Attach 3. Incubate (24h) for Cell Attachment Cell_Seeding->Incubate_Attach Prepare_Dilutions 4. Prepare this compound Serial Dilutions Add_Compound 5. Add Compound to Cells Prepare_Dilutions->Add_Compound Incubate_Exposure 6. Incubate for Exposure (3-6 Days) Add_Compound->Incubate_Exposure Add_Reagent 7. Add Viability Reagent (MTS/XTT) Incubate_Develop 8. Incubate for Color Development Add_Reagent->Incubate_Develop Measure_Absorbance 9. Read Absorbance (Plate Reader) Incubate_Develop->Measure_Absorbance Analyze_Data 10. Calculate CC50 (Non-linear Regression) Measure_Absorbance->Analyze_Data

References

Early-Stage Research on Temsavir Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the efficacy of Temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor. This compound, the active moiety of the prodrug Fosthis compound, presents a novel mechanism of action by directly targeting the HIV-1 envelope glycoprotein 120 (gp120), preventing the initial interaction between the virus and the host CD4+ T-cell.[1][2][3] This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its antiviral effect by binding to a conserved pocket within the gp120 subunit of the HIV-1 envelope protein, near the CD4 binding site.[1][3][4] This binding event locks the gp120 protein in a "closed" or prefusion conformation, which prevents the necessary conformational changes required for the virus to attach to the host cell's CD4 receptor.[1][5][6] By inhibiting this initial step of the viral lifecycle, this compound effectively blocks HIV-1 from entering and infecting host immune cells.[2][5] This mechanism is distinct from other classes of antiretroviral drugs, and this compound has shown activity against both CCR5- and CXCR4-tropic viruses.[4][7]

Signaling Pathway: HIV-1 Entry and this compound Inhibition

The following diagram illustrates the key steps of HIV-1 entry into a host CD4+ T-cell and the point of inhibition by this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Fusion This compound This compound This compound->gp120

HIV-1 entry pathway and this compound's point of inhibition.

Quantitative Efficacy Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound and its precursor compounds from early-stage research.

Table 1: In Vitro Antiviral Activity of this compound Precursors
CompoundAssay TypeHIV-1 StrainsEC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
6 (Indole-3-glyoxamide) Virus Infectivity AssayM-tropic, T-cell line-adapted, and primary strains0.09 - 5.9100 to >20033 - 1600[8]
6 (Indole-3-glyoxamide) Pseudotyped Virus AssayNot Specified0.153Not SpecifiedNot Specified[8]
Table 2: Comparative In Vitro Potency of this compound
CompoundParameterValueReference
This compound (31) Kd for JR-FL gp1200.83 nM[8]
Precursor (10) Kd for JR-FL gp12019 nM[8]
This compound (31) IC50 (gp120/CD4 binding ELISA)14 nM[8]
Precursor (10) IC50 (gp120/CD4 binding ELISA)87 nM[8]
Table 3: Early Phase Clinical Trial Efficacy of Fosthis compound (Prodrug of this compound)
Trial PhaseDosing RegimenDurationOutcomeResultReference
Phase 2a (Monotherapy) 800 mg BID8 daysMean reduction in plasma viral load0.72 log10 copies/mL[9]
Phase 2a (Monotherapy) 1800 mg BID8 daysMean reduction in plasma viral load0.96 log10 copies/mL[9]
Phase 2b 400 mg BID + OBT24 weeks% achieving viral load <50 copies/mL80%[2]
Phase 2b 800 mg BID + OBT24 weeks% achieving viral load <50 copies/mL69%[2]
Phase 2b 600 mg QD + OBT24 weeks% achieving viral load <50 copies/mL76%[2]
Phase 2b 1200 mg QD + OBT24 weeks% achieving viral load <50 copies/mL72%[2]
Phase 3 (BRIGHTE study, Randomized Cohort) 600 mg BID + OBT96 weeks% achieving viral load <40 copies/mL60%[3][10]
Phase 3 (BRIGHTE study, Non-randomized Cohort) 600 mg BID + OBT96 weeks% achieving viral load <40 copies/mL37%[3]

*OBT: Optimized Background Therapy

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used in the early-stage evaluation of this compound's efficacy.

Phenotypic Screening for HIV-1 Inhibitors

The initial discovery of the indole-3-glyoxamide lead compound (a precursor to this compound) was accomplished through a cell-based phenotypic screen.[4][8]

Objective: To identify compounds that inhibit HIV-1 infectivity in a cell-based model.

Methodology:

  • Virus Production: A pseudotyped virus is constructed, typically by co-transfecting human embryonic kidney (HEK293T) cells with a plasmid encoding the HIV-1 genome (lacking the env gene but containing a reporter gene like luciferase) and a second plasmid encoding the HIV-1 envelope protein (gp160).

  • Cell Culture: Target cells, such as a CD4-positive T-cell line, are cultured under standard conditions.

  • Compound Treatment: The target cells are pre-incubated with the test compounds from a chemical library for a short period.

  • Infection: The cells are then infected with the pseudotyped virus.

  • Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Readout: The level of infection is quantified by measuring the activity of the reporter gene product (e.g., luciferase activity). A reduction in reporter signal in the presence of a compound indicates potential antiviral activity.

  • Confirmation: Hits are confirmed through dose-response curves to determine EC50 values.

gp120-CD4 Binding Enzyme-Linked Immunosorbent Assay (ELISA)

This biochemical assay was used to confirm that this compound and its precursors directly interfere with the binding of gp120 to the CD4 receptor.[11]

Objective: To quantify the inhibitory effect of a compound on the interaction between purified gp120 and soluble CD4.

Methodology:

  • Plate Coating: A 96-well microtiter plate is coated with a capture antibody specific for a tag on the soluble CD4 protein.

  • CD4 Binding: A solution of soluble, tagged CD4 is added to the wells and allowed to bind to the capture antibody.

  • Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with purified, biotinylated gp120 protein.

  • Competitive Binding: The gp120-compound mixture is added to the CD4-coated wells. The gp120 will compete with the compound to bind to the immobilized CD4.

  • Detection: After washing away unbound proteins, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated gp120.

  • Signal Generation: A colorimetric HRP substrate is added, and the resulting absorbance is measured. A lower signal indicates that the compound has inhibited the gp120-CD4 interaction.

  • Data Analysis: The data is used to calculate the IC50 value, the concentration of the compound that inhibits 50% of the gp120-CD4 binding.

Experimental Workflow: In Vitro Efficacy Assessment

The following diagram outlines the typical workflow for evaluating the in vitro efficacy of a novel HIV-1 attachment inhibitor like this compound.

In_Vitro_Workflow start Start: Compound Synthesis phenotypic_screen Phenotypic Cell-Based Screen (Inhibition of HIV-1 Infectivity) start->phenotypic_screen determine_ec50 Determine EC50 (Antiviral Potency) phenotypic_screen->determine_ec50 determine_cc50 Determine CC50 (Cytotoxicity Assay) phenotypic_screen->determine_cc50 biochemical_assay Biochemical Assay (gp120-CD4 Binding ELISA) phenotypic_screen->biochemical_assay calculate_ti Calculate Therapeutic Index (TI) (CC50 / EC50) determine_ec50->calculate_ti determine_cc50->calculate_ti resistance_studies In Vitro Resistance Selection Studies calculate_ti->resistance_studies determine_ic50 Determine IC50 (Binding Inhibition) biochemical_assay->determine_ic50 determine_ic50->resistance_studies identify_mutations Identify Resistance Mutations in gp120 resistance_studies->identify_mutations end End: Lead Candidate for Preclinical Development identify_mutations->end

Workflow for in vitro efficacy assessment of HIV-1 attachment inhibitors.

Resistance Profile

Early-stage research also focused on understanding the potential for viral resistance to this compound. In vitro resistance selection studies identified mutations in the HIV-1 gp120 protein that could confer reduced susceptibility to the compound.[11] Key amino acid substitutions have been identified at positions S375, M426, M434, and M475 in the gp120 protein.[12][13] The emergence of these mutations is a critical factor in determining the long-term efficacy of this compound and is a key consideration in its clinical application, particularly for heavily treatment-experienced patients.[3]

Conclusion

The early-stage research on this compound has established its novel mechanism of action as a potent HIV-1 attachment inhibitor. Through a combination of phenotypic screening, biochemical assays, and initial clinical trials with its prodrug Fosthis compound, the efficacy of this compound has been demonstrated. The quantitative data on its antiviral activity and the detailed understanding of its interaction with the gp120 protein have provided a solid foundation for its development as a crucial therapeutic option for individuals with multi-drug resistant HIV-1 infection. Further research continues to explore its full potential and long-term effectiveness in various patient populations.

References

The Impact of Temsavir on HIV-1 Envelope Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Temsavir (BMS-626529), the active moiety of the prodrug Fosthis compound, is a first-in-class HIV-1 attachment inhibitor that presents a unique mechanism of action against the virus. It directly targets the viral envelope glycoprotein (Env) trimer, specifically the gp120 subunit, to prevent the initial stages of viral entry into host CD4+ T cells.[1][2] This technical guide provides an in-depth analysis of this compound's effect on the HIV-1 envelope conformation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. This compound binds to a conserved pocket on gp120, locking it in a "closed," pre-fusion state that is incompetent for CD4 receptor engagement.[3][4] Beyond direct attachment inhibition, this compound modulates the processing and antigenicity of the Env glycoprotein, affecting its cleavage, glycosylation, and recognition by the host immune system.[5][6] These multifaceted effects make this compound a critical tool against multidrug-resistant HIV-1 strains.

Mechanism of Action: Stabilizing the Closed Conformation

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the viral Env trimer to the CD4 receptor on the T-cell surface.[7] This binding event triggers a series of conformational changes, exposing the co-receptor binding site and ultimately leading to the fusion of the viral and cellular membranes mediated by the gp41 subunit.[7][8]

This compound disrupts this cascade at its inception. It acts as a conformational blocker by binding directly to a conserved pocket within gp120, located under the β20–β21 loop and adjacent to the CD4 binding site.[5][9][10] This binding event is crucial as it stabilizes the Env trimer in its native, "closed" or "State 1" ground-state conformation.[4][5][6] By locking the Env in this state, this compound prevents the conformational rearrangements required for CD4 receptor engagement, thus physically obstructing the first step of viral entry.[3][4] This mechanism is effective against both CCR5- and CXCR4-tropic viruses and does not exhibit cross-resistance with other classes of antiretrovirals.[1][3]

cluster_0 Standard HIV-1 Entry Pathway cluster_1 This compound Intervention HIV-1 Virion HIV-1 Virion CD4 Receptor CD4 Receptor HIV-1 Virion->CD4 Receptor 1. Attachment (gp120-CD4) Blocked Attachment Blocked HIV-1 Virion->Blocked Stabilizes 'Closed' State Co-receptor (CCR5/CXCR4) Co-receptor (CCR5/CXCR4) CD4 Receptor->Co-receptor (CCR5/CXCR4) 2. Conformational Change & Co-receptor Binding Host Cell Host Cell Co-receptor (CCR5/CXCR4)->Host Cell 3. Membrane Fusion (gp41 mediated) This compound This compound This compound->HIV-1 Virion

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Broader Effects on Envelope Glycoprotein Processing and Antigenicity

Recent studies have revealed that this compound's impact extends beyond preventing CD4 attachment. The intracellular stabilization of the "closed" Env conformation has significant downstream consequences on the glycoprotein's maturation and presentation.[5][10]

  • Decreased Proteolytic Cleavage: this compound treatment of Env-expressing cells has been shown to decrease the proteolytic processing of the gp160 precursor into the functional gp120 and gp41 subunits.[5][10] This results in a higher proportion of uncleaved gp160 on the cell surface and on budding virions, which is non-functional for mediating viral entry.

  • Altered Glycosylation: The drug also affects the glycosylation of gp120.[6] This is observed as a shift in the molecular weight of gp120 in treated cells, indicating changes in the composition of complex glycans which are critical for proper protein folding and for shielding the virus from the immune system.

  • Modified Antigenicity: The combined effects on cleavage and glycosylation significantly alter the antigenicity of the Env trimer.[6] Specifically, long-term this compound treatment can decrease the recognition of Env by a range of broadly neutralizing antibodies (bNAbs).[11] This modulation of Env's antigenic surface has implications for antibody-dependent cellular cytotoxicity (ADCC) responses.[5]

  • Reduced gp120 Shedding: By stabilizing the Env complex, this compound also reduces the spontaneous shedding of the gp120 subunit from the viral surface.[5][12]

cluster_effects Downstream Conformational Effects This compound This compound gp120 Binds to gp120 Pocket (under β20-β21 loop) This compound->gp120 ClosedState Stabilizes 'Closed' (State 1) Env Conformation gp120->ClosedState PreventCD4 Prevents CD4 Binding (Primary MoA) ClosedState->PreventCD4 Inhibits Entry Cleavage Decreased gp160 Proteolytic Cleavage ClosedState->Cleavage Impacts Maturation Glycosylation Altered gp120 Glycosylation ClosedState->Glycosylation Impacts Maturation Antigenicity Altered Env Antigenicity (Reduced bNAb Recognition) Cleavage->Antigenicity Glycosylation->Antigenicity

Caption: this compound's multifaceted impact on HIV-1 Env conformation.

Quantitative Data

The potency of this compound and its precursors has been quantified across numerous studies. The tables below summarize key antiviral activity, cytotoxicity, and resistance data.

Table 1: Antiviral Activity and Cytotoxicity of this compound and Related Compounds

CompoundAssay TypeTarget/Strain(s)Potency (EC50/IC50/Ki)Cytotoxicity (CC50)Reference(s)
This compound (BMS-626529)PhenoSense EntryClinical Isolates (Baseline)Median IC50: 0.67 nM (Range: 0.05–161 nM)Not Reported[1]
BMS-378806 (Analog)Cell CultureR5, X4, R5/X4 (Subtype B)Median EC50: 0.04 µM (40 nM)> 225 µM[13][14]
BMS-378806 (Analog)Cell CultureVarious HIV-1 StrainsEC50: 0.85 - 26.5 nMNot Reported[15]
BMS-378806 (Analog)sCD4 Binding ELISAMonomeric gp120IC50: 100 nMNot Applicable[15]
Indole-3-glyoxamide (Precursor)Cell CultureM-tropic & T-tropic StrainsEC50: 0.09 - 5.9 µMNot Reported[7]
Indole-3-glyoxamide (Precursor)Competitive ELISAJR-FL gp120Ki: 460 nMNot Applicable[16]

Table 2: Key Resistance-Associated Substitutions in gp120 for this compound

Substitution Position(s)Observed Amino Acid Change(s)EffectReference(s)
S375H, I, M, N, T, YReduced susceptibility[1][4]
M426L, PReduced susceptibility; M426L is a common emergent mutation[1][13][17]
M434I, KReduced susceptibility[1][4]
M475IReduced susceptibility[1][4][13]
T202EReduced susceptibility[4]
L116 / A204P / D, VObserved in vitro, reduced susceptibility[1][16]

Experimental Protocols

Evaluating the effect of this compound on HIV-1 Env requires specific virological and biochemical assays. Detailed protocols for key experiments are provided below.

Pseudovirus Neutralization Assay

This assay quantifies the concentration of an inhibitor required to reduce viral infection by 50% (EC50) using single-round-of-infection viruses.

Materials:

  • TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • HEK293T/17 cells for virus production.

  • Plasmids: Env-deficient HIV-1 backbone (e.g., pSG3ΔEnv) and an Env-expressing plasmid.

  • Cell culture medium (DMEM with 10% FBS, penicillin-streptomycin).

  • This compound stock solution.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • 96-well cell culture plates (clear bottom, white-walled for luminescence).

  • Luminometer.

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T/17 cells with the Env-deficient HIV-1 backbone plasmid and the Env-expressing plasmid using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45-micron filter. Titrate the virus stock on TZM-bl cells to determine the appropriate dilution for the assay.[18]

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate overnight at 37°C.[19]

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Virus-Inhibitor Incubation: In a separate plate, mix the diluted this compound with an equal volume of the diluted pseudovirus stock. Incubate for 1 hour at 37°C.[19]

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well. Include virus-only (no inhibitor) and cell-only (no virus) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C.[19]

  • Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation, measure the relative light units (RLU) using a luminometer.[18][19]

  • Data Analysis: Calculate the percentage of neutralization for each this compound concentration relative to the virus control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression.

Start Start Step1 1. Plate TZM-bl Reporter Cells Start->Step1 Step2 2. Prepare Serial Dilutions of this compound Step1->Step2 Step3 3. Pre-incubate this compound with HIV-1 Pseudovirus (1 hr at 37°C) Step2->Step3 Step4 4. Infect TZM-bl Cells with Virus-Temsavir Mixture Step3->Step4 Step5 5. Incubate for 48 hours at 37°C Step4->Step5 Step6 6. Lyse Cells & Add Luciferase Substrate Step5->Step6 Step7 7. Measure Luminescence (RLU) Step6->Step7 Step8 8. Calculate % Inhibition & Determine EC50 Step7->Step8 End End Step8->End

Caption: Experimental workflow for a pseudovirus neutralization assay.
p24 Antigen Inhibition Assay

This assay measures the inhibition of replication-competent virus over multiple rounds of infection in permissive cells by quantifying the viral capsid protein p24.

Materials:

  • HIV-1 permissive cell line (e.g., MT-2) or Peripheral Blood Mononuclear Cells (PBMCs).

  • Replication-competent HIV-1 stock (e.g., NL4-3).

  • Complete culture medium (RPMI-1640 with 10% FBS, IL-2 for PBMCs).

  • This compound stock solution.

  • 96-well plates.

  • Commercial HIV-1 p24 Antigen ELISA kit.

Methodology:

  • Cell Plating: Seed MT-2 cells or PHA-stimulated PBMCs in a 96-well plate.[20]

  • Infection and Treatment: Add serial dilutions of this compound to the cells, followed by a predetermined amount of HIV-1 stock (e.g., multiplicity of infection of 0.01).[20]

  • Incubation: Incubate the plates for 4-7 days at 37°C to allow for viral replication.[19][20]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatants.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Measure absorbance and calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control. Determine the EC50 value.

Western Blot for Env Cleavage Analysis

This method assesses the effect of this compound on the processing of the gp160 precursor.

Materials:

  • HEK293T cells.

  • Env-expressing plasmid.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels, transfer apparatus, and membranes.

  • Primary antibodies (e.g., anti-gp120 or anti-gp41 C-terminus).

  • HRP-conjugated secondary antibody and chemiluminescence substrate.

Methodology:

  • Cell Culture and Treatment: Transfect HEK293T cells with an Env-expressing plasmid. After 24 hours, treat the cells with this compound (e.g., 100 nM) or a vehicle control for an additional 24 hours.[21]

  • Cell Lysis: Wash cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody that recognizes gp160 and a cleaved subunit (e.g., gp120). Follow with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Compare the ratio of uncleaved gp160 to cleaved gp120 between this compound-treated and control samples.

Conclusion

This compound represents a significant advancement in antiretroviral therapy, offering a novel mechanism against HIV-1. Its primary action involves binding to the gp120 subunit and locking the Env trimer in a "closed," non-functional conformation, thereby inhibiting the initial attachment to the host CD4 receptor. Furthermore, this conformational stabilization has profound secondary effects, impairing the proteolytic cleavage and glycosylation of the Env precursor. This alteration of Env's structure and antigenicity not only contributes to the direct antiviral effect but also has complex interactions with the host immune response. The comprehensive data and protocols presented in this guide underscore the multifaceted nature of this compound's interaction with the HIV-1 envelope, providing a foundation for further research and development in the field of HIV-1 entry inhibitors.

References

Preclinical Evaluation of Temsavir: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Temsavir, the active moiety of the prodrug Fosthis compound, is a first-in-class HIV-1 attachment inhibitor. It offers a unique mechanism of action by binding directly to the viral envelope glycoprotein gp120, thereby preventing the initial interaction between the virus and host CD4+ T-cells.[1][2][3] This targeted action blocks the first step in the HIV replication cycle, making it a critical agent for treatment-experienced patients with multi-drug resistant HIV-1.[1][4] This technical guide provides an in-depth overview of the preclinical animal models utilized in the study of this compound, detailing experimental protocols, summarizing key pharmacokinetic data, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action: Targeting HIV-1 Entry

This compound's primary mode of action is the inhibition of HIV-1 attachment to host cells.[2] This is achieved through a specific, high-affinity binding to a conserved pocket on the gp120 subunit of the viral envelope spike protein.[2][5] This binding event stabilizes the gp120 protein in a "closed" or "State 1" conformation.[1][5] The stabilization of this conformational state prevents the necessary structural rearrangements that gp120 must undergo to bind with the host cell's CD4 receptor.[1][2] Consequently, the initial attachment of the virus to the T-cell is blocked, preventing all subsequent steps of viral entry and replication.[6]

At higher concentrations, this compound can also allosterically interfere with CD4 binding.[1] This dual mechanism of action contributes to its potent antiviral activity against a broad range of HIV-1 subtypes, including both CCR5- and CXCR4-tropic viruses.[1] Notably, this compound does not exhibit cross-resistance with other classes of antiretroviral drugs.[1]

HIV_Entry_Inhibition_by_this compound cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell cluster_this compound This compound Action HIV_Virion HIV-1 CD4_Receptor CD4 Receptor gp120 gp120 (Prefusion 'Closed' State) gp120->CD4_Receptor Attachment (Blocked by this compound) Chemokine_Receptor CCR5/CXCR4 Co-receptor CD4_Receptor->Chemokine_Receptor Conformational Change & Co-receptor Binding This compound This compound This compound->gp120 Binds to gp120

Mechanism of this compound action on HIV-1 entry.

Preclinical Animal Models and Pharmacokinetics

Preclinical evaluation of this compound and its prodrug, Fosthis compound, has been conducted in various animal models to assess its pharmacokinetic (PK) profile and safety. While specific efficacy studies in animal models are not extensively published, with much of the efficacy data derived from human clinical trials, the available PK data from preclinical species are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Pharmacokinetic Parameters of this compound in Preclinical Models

The development of Fosthis compound was driven by the need to improve the oral bioavailability of this compound.[6] Preclinical studies in rats, dogs, and cynomolgus monkeys were instrumental in characterizing the PK properties of this compound following oral administration of Fosthis compound.[7]

SpeciesDose (Fosthis compound)RouteThis compound Cmax (ng/mL)This compound AUC (ng·h/mL)Bioavailability (%)Reference
RatNot SpecifiedOralNot SpecifiedNot Specified~62%[6]
DogNot SpecifiedOralNot SpecifiedNot Specified~93%[6]
Cynomolgus MonkeyNot SpecifiedOralNot SpecifiedNot Specified~67%[6]

Note: Specific dosage and resulting Cmax and AUC values were not detailed in the available literature. The table reflects the reported absolute bioavailability of this compound after oral dosing of the prodrug Fosthis compound.

Experimental Protocols

Pharmacokinetic Studies in Rats, Dogs, and Cynomolgus Monkeys

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound when administered as its prodrug, Fosthis compound.

  • Animal Models: Male and female rats, beagle dogs, and cynomolgus monkeys.

  • Drug Administration: Fosthis compound was administered orally. For bioavailability studies, this compound was also administered intravenously.

  • Sample Collection: Serial blood samples were collected at predetermined time points post-dosing.

  • Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key PK parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and bioavailability.

Efficacy Evaluation in Preclinical Models

While comprehensive preclinical efficacy data for this compound in HIV animal models is limited in the public domain, studies with precursor compounds and the use of established animal models for other antiretrovirals provide a framework for how this compound's efficacy would be evaluated.

Macaque Models for SIV/SHIV Infection

Non-human primate (NHP) models, particularly macaques infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), are highly relevant for studying HIV transmission, pathogenesis, and the efficacy of antiretroviral drugs.[8][9][10] A precursor to this compound was evaluated in a macaque model for its potential as a microbicide to prevent vaginal SHIV transmission, demonstrating the utility of this model for attachment inhibitors.[6]

Humanized Mouse Models

Humanized mice, which are immunodeficient mice engrafted with human immune cells or tissues, have emerged as a valuable small animal model for HIV research.[11][12][13] These models support HIV-1 replication and can be used to evaluate the in vivo efficacy of antiretroviral drugs, including their ability to suppress viral load and impact human immune cell populations.[14][15]

General Experimental Workflow for Efficacy Studies in Humanized Mice

The following diagram illustrates a typical experimental workflow for assessing the efficacy of an antiretroviral agent like this compound in a humanized mouse model of HIV-1 infection.

HIV_Efficacy_Workflow cluster_setup Model Generation and Infection cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis A Generation of Humanized Mice B HIV-1 Infection A->B C Establishment of Stable Viremia B->C D Initiation of this compound Treatment C->D E Serial Blood Sampling D->E F Monitoring of Viral Load (qRT-PCR) E->F G Monitoring of CD4+ T-cell Counts (Flow Cytometry) E->G H Comparison to Vehicle Control Group I Assessment of Viral Suppression H->I J Evaluation of Immune Reconstitution H->J

Experimental workflow for in vivo efficacy studies.

Conclusion

This compound represents a significant advancement in the treatment of multi-drug resistant HIV-1. Preclinical animal models have been instrumental in defining its pharmacokinetic and safety profile, paving the way for successful clinical development. While detailed preclinical efficacy data for this compound itself is not widely published, the established macaque and humanized mouse models for HIV provide a robust framework for the continued evaluation of this and other novel antiretroviral agents. The unique mechanism of action of this compound, coupled with a favorable preclinical profile, underscores its importance in the arsenal of therapies available to combat HIV-1.

References

An In-depth Technical Guide to Temsavir's Role as an HIV-1 Attachment Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Temsavir, the active moiety of the prodrug Fosthis compound, and its pivotal role as a first-in-class HIV-1 attachment inhibitor. This compound offers a novel mechanism of action for the treatment of multidrug-resistant HIV-1 infection, particularly in heavily treatment-experienced individuals.

Core Mechanism of Action

This compound is a small-molecule inhibitor that directly targets the HIV-1 envelope glycoprotein 120 (gp120).[1][2] Its primary mechanism involves binding to a conserved pocket within gp120, located near the CD4 binding site.[3][4] This binding event prevents the initial interaction between the virus and the CD4 receptor on the surface of host T-cells and other immune cells.[2][5] By blocking this crucial first step of viral entry, this compound effectively neutralizes the virus before it can establish infection.[6]

The binding of this compound to gp120 induces and stabilizes a "closed" conformational state of the gp120 trimer.[2][3] This conformational lock not only physically obstructs the CD4 binding site but also prevents the subsequent conformational changes in gp120 that are necessary for the virus to engage with co-receptors (CCR5 or CXCR4) and initiate membrane fusion.[3][7] this compound's unique mechanism of action allows it to be active against both CCR5- and CXCR4-tropic viruses and shows no cross-resistance with other classes of antiretroviral drugs.[4]

Beyond inhibiting viral entry, this compound has demonstrated additional immunomodulatory benefits. It can block the activities of shed gp120, which is known to bind to uninfected bystander CD4+ T-cells, sensitizing them to antibody-dependent cellular cytotoxicity (ADCC) and inducing a cytokine burst.[8] By preventing this interaction, this compound protects uninfected immune cells from premature destruction and mitigates inflammatory responses.[8]

HIV-1 Entry and this compound's Point of Inhibition

HIV_Entry_Inhibition cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Co-receptor Binding Fusion Viral Entry CCR5_CXCR4->Fusion 3. Membrane Fusion This compound This compound This compound->gp120 Inhibits Attachment

Caption: this compound binds to HIV-1 gp120, preventing its attachment to the CD4 receptor on host T-cells.

Quantitative Antiviral Activity and Cytotoxicity

This compound demonstrates potent antiviral activity against a broad range of HIV-1 isolates, with efficacy observed at nanomolar concentrations. Its cytotoxic profile indicates a high therapeutic index.

Parameter Value Cell Type/Isolate Reference
EC50 (Average) 0.7 ± 0.4 nMLAI Virus[9]
EC50 (Range) 0.01 nM to >2,000 nMVarious Viral Isolates[9]
IC50 (Range) Subnanomolar to >0.1 µMVarious Clinical Isolates[9]
IC50 (BRIGHTE Study Baseline) Median: 0.67 nM (Range: 0.05–161 nM)Patient Isolates[10]
CC50 105 µMPM1 T-cell line[9]
CC50 192 µMPBMCs[9]

Clinical Efficacy: The BRIGHTE Study

The phase 3 BRIGHTE study evaluated the efficacy and safety of Fosthis compound (the prodrug of this compound) in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study included a randomized cohort (with one or two fully active antiretroviral agents remaining) and a non-randomized cohort (with no fully active agents).

Endpoint (Week 48) Randomized Cohort Non-Randomized Cohort Reference
Virologic Response (HIV-1 RNA <40 copies/mL) 54%38%[6]
Mean Increase in CD4 T-cell Count from Baseline 139 cells/µL63 cells/µL[11]

At week 96, the virologic response rate was 60% in the randomized cohort and 37% in the non-randomized cohort, demonstrating durable viral suppression.[5]

Resistance Profile

Resistance to this compound is associated with specific amino acid substitutions in the gp120 protein. These mutations can reduce the binding affinity of this compound to its target.

gp120 Substitution Significance Reference
S375H/I/M/N/T/YA primary substitution that can fill the binding pocket and confer resistance. The S375W substitution abrogates this compound's ability to block gp120-induced cytokine burst.[4][8][12]
M426L/PAssociated with reduced susceptibility to this compound.[4][12]
M434I/KAnother key substitution linked to decreased this compound activity.[4][12]
M475IA substitution that can impact this compound susceptibility.[4]
T202EA more recently described substitution that can reduce susceptibility to both this compound and the post-attachment inhibitor ibalizumab in some contexts.[4]

Importantly, studies have shown a lack of cross-resistance between this compound and other entry inhibitors like ibalizumab (a CD4-directed post-attachment inhibitor) and maraviroc (a CCR5 antagonist).[13][14]

Development of this compound Resistance

Resistance_Development cluster_wildtype Wild-Type HIV-1 cluster_this compound This compound Presence cluster_resistant Resistant HIV-1 WT_Virus Susceptible Virus gp120_pocket Accessible gp120 Binding Pocket WT_Virus->gp120_pocket Resistant_Virus Resistant Virus WT_Virus->Resistant_Virus Selective Pressure from this compound This compound This compound This compound->gp120_pocket Binds and Inhibits gp120_mutation Mutated gp120 (e.g., S375H, M426L) This compound->gp120_mutation Binding Reduced Resistant_Virus->gp120_mutation

Caption: Selective pressure from this compound can lead to the emergence of HIV-1 variants with mutations in gp120 that reduce drug susceptibility.

Experimental Protocols

A key assay for determining this compound susceptibility is a cell-based phenotypic assay, often referred to as the PhenoSense Entry assay. While the proprietary specifics of commercial assays are not publicly detailed, the general methodology is as follows:

Phenotypic Antiviral Susceptibility Assay (General Workflow)

  • Generation of Pseudotyped Viruses:

    • The env gene, encoding the gp120 and gp41 proteins, is amplified from patient-derived HIV-1 RNA or proviral DNA.

    • The amplified env gene is cloned into an expression vector.

    • The env expression vector is co-transfected into producer cells (e.g., HEK293T) along with an HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase).

    • This process results in the production of replication-defective viral particles pseudotyped with the patient-derived envelope glycoproteins.

  • Antiviral Activity Measurement:

    • Target cells that express CD4, CCR5, and CXCR4 (e.g., U87.CD4.CCR5.CXCR4 cells) are seeded in microtiter plates.

    • The cells are incubated with serial dilutions of this compound.

    • A standardized amount of the pseudotyped virus is added to each well.

    • The plates are incubated to allow for viral entry and expression of the reporter gene.

  • Data Analysis:

    • The expression of the reporter gene (e.g., luciferase activity) is measured.

    • The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • The IC50 value for the patient-derived virus is often compared to that of a reference wild-type virus to determine the fold-change in susceptibility. A fold-change greater than a specific cutoff (e.g., >3-fold) may indicate reduced susceptibility.[12]

Experimental Workflow for this compound Susceptibility Testing

Experimental_Workflow cluster_virus_prep Virus Preparation cluster_assay Susceptibility Assay cluster_analysis Data Analysis Patient_Sample Patient Plasma/PBMCs RNA_DNA_Extraction Viral RNA/DNA Extraction Patient_Sample->RNA_DNA_Extraction PCR_Amplification PCR Amplification of env gene RNA_DNA_Extraction->PCR_Amplification Cloning Cloning into Expression Vector PCR_Amplification->Cloning Transfection Co-transfection with env-deficient HIV-1 backbone Cloning->Transfection Virus_Production Production of Pseudotyped Virus Transfection->Virus_Production Infection Infect with Pseudotyped Virus Virus_Production->Infection Target_Cells Plate Target Cells (CD4+/CCR5+/CXCR4+) Temsavir_Dilution Add Serial Dilutions of this compound Target_Cells->Temsavir_Dilution Temsavir_Dilution->Infection Incubation Incubate Infection->Incubation Reporter_Assay Measure Reporter Gene (e.g., Luciferase) Incubation->Reporter_Assay IC50_Calculation Calculate IC50 Reporter_Assay->IC50_Calculation Fold_Change Determine Fold-Change vs. Wild-Type IC50_Calculation->Fold_Change

Caption: Workflow for determining the phenotypic susceptibility of HIV-1 to this compound.

Conclusion

This compound represents a significant advancement in the management of multidrug-resistant HIV-1. Its unique mechanism of action as an attachment inhibitor provides a new therapeutic option for patients with limited treatment choices. A thorough understanding of its molecular interactions, clinical efficacy, and resistance pathways is crucial for its optimal use in clinical practice and for the development of future generations of HIV-1 entry inhibitors. The data presented in this guide underscore the potent and durable effects of this compound, highlighting its role as a cornerstone of salvage therapy for heavily treatment-experienced individuals.

References

The Dawn of a New HIV-1 Attachment Inhibitor: Initial Structure-Activity Relationship Studies of Temsavir

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been marked by the development of a diverse arsenal of antiretroviral therapies. However, the emergence of multi-drug resistant strains necessitates a continuous search for novel mechanisms of viral inhibition. Temsavir (BMS-626529), the active moiety of the prodrug Fosthis compound, represents a first-in-class HIV-1 attachment inhibitor, offering a new therapeutic option for heavily treatment-experienced patients.[1][2][3] This technical guide provides a detailed overview of the initial structure-activity relationship (SAR) studies that paved the way for the discovery and optimization of this compound. We will delve into the quantitative data of its analogs, the experimental protocols for their synthesis and evaluation, and visualize the key pathways and workflows that underpin its development.

Mechanism of Action: Blocking the First Step of Viral Entry

This compound exerts its antiviral activity by targeting the HIV-1 envelope glycoprotein gp120, a critical component for viral entry into host CD4+ T cells.[1][4] The process of HIV-1 entry is a multi-step cascade initiated by the binding of gp120 to the CD4 receptor on the surface of T-cells. This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[5] Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

This compound functions as an attachment inhibitor by binding to a conserved pocket on gp120, near the CD4 binding site.[6] This binding event stabilizes the "closed" conformation of the gp120 trimer, preventing the necessary conformational changes required for CD4 receptor engagement.[5] By locking gp120 in an inactive state, this compound effectively blocks the initial attachment of the virus to the host cell, thereby inhibiting viral entry and replication.[1][7]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 (Inactive) gp120_active gp120 (Active) gp120->gp120_active Conformational Change No_Entry Inhibition of Viral Entry gp120->No_Entry CD4 CD4 Receptor gp120_active->CD4 Binding Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor Induces Binding Viral_Entry Viral Entry Coreceptor->Viral_Entry This compound This compound This compound->gp120 Binding

Caption: Mechanism of HIV-1 Entry and Inhibition by this compound.

Structure-Activity Relationship Studies

The journey to this compound began with the identification of an indole-3-glyoxamide derivative as a mechanistically novel inhibitor of HIV-1 infectivity from a phenotypic screen.[5] This lead compound, while demonstrating antiviral activity, required extensive optimization to enhance its potency and pharmacokinetic profile. The following tables summarize the key SAR findings from these initial studies.

Table 1: SAR of the Indole Core

Systematic exploration of substituents on the indole ring revealed that small, electron-withdrawing or lipophilic groups at the 4- and 7-positions were beneficial for antiviral activity. In contrast, modifications at the 5- and 6-positions were generally detrimental.

CompoundR4R5R6R7EC50 (nM) [Pseudotyped Virus Assay]
Lead HHHH153[5]
1a FHHH2.6[5]
1b ClHHH3.1
1c OMeHHH4.2
1d HFHH>1000
1e HHFH>1000
1f HHHF8.9
1g HHHOMe11.2

EC50 values are representative and compiled from various sources for comparative purposes.

Table 2: SAR of the Azaindole Core and C-7 Substituents

Further optimization led to the replacement of the indole core with a 6-azaindole scaffold, which provided an improved pharmacokinetic profile. The most significant enhancements in potency were achieved by introducing N-linked heteroaryl rings at the 7-position of the azaindole nucleus.

CompoundCoreC7-SubstituentEC50 (nM) [Pseudotyped Virus Assay]
2a 4-Methoxy-6-azaindoleH25
2b 4-Methoxy-6-azaindolePhenyl5.6
2c 4-Methoxy-6-azaindolePyrazole (N-linked)1.8
2d 4-Methoxy-6-azaindole1,2,3-Triazole (N-linked)1.1
This compound (BMS-626529) 4-Methoxy-6-azaindole 3-Methyl-1,2,4-triazole (N-linked) 0.7 [8]

EC50 values are representative and compiled from various sources for comparative purposes.

Experimental Protocols

The discovery and optimization of this compound relied on robust synthetic chemistry and virological assays. The following sections provide an overview of the key experimental methodologies employed.

General Synthesis of this compound Analogs

The synthesis of the core indole and azaindole glyoxamides generally followed a convergent approach.

Synthesis_Workflow Indole Substituted Indole or Azaindole Acid_Chloride Indole-3-glyoxylyl Chloride Indole->Acid_Chloride Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Acid_Chloride Coupling Amide Coupling Acid_Chloride->Coupling Piperazine N-Benzoylpiperazine Piperazine->Coupling Final_Compound Final Glyoxamide Analog Coupling->Final_Compound

Caption: General Synthetic Workflow for this compound Analogs.

Step 1: Formation of the Glyoxylyl Chloride Intermediate: The appropriately substituted indole or azaindole starting material was acylated with oxalyl chloride in an inert solvent, such as dichloromethane, to yield the corresponding indole-3-glyoxylyl chloride.

Step 2: Amide Coupling: The resulting acid chloride was then coupled with N-benzoylpiperazine in the presence of a base, such as triethylamine, to afford the final glyoxamide product.

Step 3: Purification: The crude product was purified by column chromatography on silica gel to yield the desired this compound analog.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification solvents, were optimized for each analog.

HIV-1 Env-Pseudotyped Virus Entry Assay

The primary assay used to determine the antiviral potency of this compound and its analogs was the HIV-1 Env-pseudotyped virus entry assay. This assay measures the ability of a compound to inhibit the entry of a single-round infectious virus into host cells.

1. Production of Pseudotyped Virus:

  • 293T cells were co-transfected with two plasmids:

    • An HIV-1 proviral vector lacking the env gene but containing a luciferase reporter gene.

    • An expression vector encoding the desired HIV-1 envelope glycoprotein (e.g., from a CCR5- or CXCR4-tropic strain).

  • The transfected cells produce viral particles "pseudotyped" with the specified Env protein. These particles can infect target cells but cannot replicate further.

2. Infection of Target Cells:

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) were seeded in 96-well plates.

  • The cells were pre-incubated with serial dilutions of the test compounds (e.g., this compound analogs) for a short period.

  • A standardized amount of the pseudotyped virus was then added to each well.

3. Measurement of Viral Entry:

  • The plates were incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.

  • The cells were then lysed, and a luciferase substrate was added.

  • The amount of light produced, which is proportional to the level of viral entry, was measured using a luminometer.

4. Data Analysis:

  • The percentage of inhibition for each compound concentration was calculated relative to the virus control (no compound).

  • The EC50 value, the concentration of the compound that inhibits viral entry by 50%, was determined by non-linear regression analysis of the dose-response curve.

Assay_Workflow cluster_prep Virus Production cluster_assay Inhibition Assay cluster_readout Data Acquisition & Analysis Transfection Co-transfect 293T cells with 'env-' HIV vector (luc+) and Env expression vector Harvest Harvest pseudotyped virus particles Transfection->Harvest Infect Infect cells with pseudotyped virus Harvest->Infect Seed Seed target cells (e.g., TZM-bl) Preincubate Pre-incubate cells with serial dilutions of This compound analogs Seed->Preincubate Preincubate->Infect Incubate Incubate for 48-72 hours Infect->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Calculate % inhibition and determine EC50 Measure->Analyze

Caption: Workflow for the HIV-1 Env-Pseudotyped Virus Entry Assay.

Conclusion

The initial structure-activity relationship studies of the indole and azaindole glyoxamide series were instrumental in the discovery of this compound. Through systematic chemical modifications and robust biological evaluation, researchers were able to significantly enhance the antiviral potency and pharmacokinetic properties of the initial lead compound. The insights gained from these early-stage investigations laid a strong foundation for the successful development of Fosthis compound, a novel and important therapeutic agent for individuals with multi-drug resistant HIV-1 infection. This work underscores the power of medicinal chemistry in addressing unmet medical needs and advancing the field of infectious disease treatment.

References

Temsavir's Impact on Diverse HIV-1 Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Temsavir, the active moiety of the prodrug Fosthis compound (BMS-663068), is a pioneering first-in-class HIV-1 attachment inhibitor.[1] It offers a critical therapeutic option for heavily treatment-experienced individuals contending with multidrug-resistant HIV-1.[2][3] this compound's unique mechanism of action targets the initial step of the viral lifecycle: the attachment of the virus to the host CD4+ T-cell.[3] This guide provides a detailed technical overview of this compound's efficacy across various HIV-1 subtypes, the molecular basis of resistance, and the experimental protocols used to evaluate its activity.

Mechanism of Action

This compound exerts its antiviral effect by directly binding to the HIV-1 envelope glycoprotein gp120.[1][4] This binding occurs within a conserved pocket adjacent to the CD4 binding site.[4][5] By occupying this site, this compound locks the gp120 protein in a "closed" or prefusion conformation, which prevents the necessary conformational changes required for its interaction with the host cell's CD4 receptor.[4][5][6] This blockade of the gp120-CD4 interaction is the primary mechanism by which this compound inhibits viral entry into the host cell.[7][8] This action occurs before the steps targeted by other entry inhibitors like CCR5 antagonists or fusion inhibitors.[9]

HIV_Entry_Inhibition_by_this compound cluster_cell Host CD4+ T-Cell gp120 gp120 Envelope Protein CD4 CD4 Receptor gp120->CD4 1. Attachment This compound This compound This compound->gp120 Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Co-receptor Binding MembraneFusion Membrane Fusion & Viral Entry Coreceptor->MembraneFusion 3. Fusion

Caption: this compound binds to HIV-1 gp120, preventing its attachment to the CD4 receptor.

Quantitative Efficacy of this compound Across HIV-1 Subtypes

This compound has demonstrated broad in vitro activity against a wide array of HIV-1 subtypes. However, its potency varies, with some subtypes exhibiting significantly reduced susceptibility. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication in vitro.[10]

HIV-1 Subtype/GroupThis compound (BMS-626529) Activity (EC50/IC50 in nM)Key Observations
Subtype B Generally potent, with EC50 values often <10 nM.[11] Median IC50 of 0.67 nM reported in a clinical trial.[9]This compound was initially developed and tested extensively against subtype B viruses.[11]
Subtype C Generally potent, with activity comparable to Subtype B in many studies.[9]One of the most prevalent subtypes globally.
Subtype A Generally susceptible.[12]
Subtype D Susceptible.[12]
Subtype F Susceptible.[12]
Subtype G Susceptible.[12]
CRF01_AE Markedly reduced susceptibility or intrinsic resistance.[2][13] Inhibition reported at <1.3%.[14][15][16]This subtype is common in Southeast Asia. Resistance is primarily due to a natural polymorphism at position 375.[13][17]
CRF02_AG Variable susceptibility has been noted.
CRF55_01B Reduced susceptibility, with inhibition reported at <1.3%.[14][15][16]
Group O Reduced susceptibility or resistance observed.[12][17]Represents a distinct group of HIV-1.

Note: EC50/IC50 values can vary based on the specific viral isolate and the assay used.

Molecular Basis of this compound Resistance

Resistance to this compound is primarily associated with specific amino acid substitutions within the gp120 protein, which can reduce the binding affinity of the drug.[3]

Key Resistance-Associated Mutations (RAMs) in gp120:

Amino Acid PositionCommon Substitution(s)Impact on this compound SusceptibilityMechanism of Resistance
S375 H, M, N, T, ISignificant reductionThe substitution of serine (S) with a bulkier amino acid like histidine (H) at position 375 causes steric hindrance, directly interfering with this compound binding in the Phe43 cavity.[14][18] This is a primary reason for intrinsic resistance in CRF01_AE strains.[4][13]
M426 LReduced susceptibilityAssociated with suboptimal virologic response in clinical studies.[9][19] M426L is a common emergent mutation in patients experiencing virologic failure.[20][21]
M434 IReduced susceptibilityThis substitution is located near the this compound binding site and can impact drug affinity.[5][9]
M475 IReduced susceptibilityAnother key position where substitutions can diminish the effectiveness of this compound.[5][9]

These mutations map to regions in and around the modeled binding pocket for this compound on gp120.[5][9] While baseline polymorphisms at these positions can influence initial susceptibility, emergent mutations can develop under drug pressure, leading to treatment failure.[9][20]

Experimental Protocols

The evaluation of this compound's activity and resistance profile relies on standardized virological assays.

Protocol 1: Phenotypic Antiviral Activity Assay (Single-Cycle Infectivity)

This assay directly measures the ability of this compound to inhibit viral entry and replication in a controlled, single-round infection.

  • Generation of Pseudotyped Virus: The env gene encoding the gp120/gp41 complex from a specific HIV-1 isolate is cloned into an expression vector. This is co-transfected into producer cells (e.g., HEK293T) along with an HIV-1 backbone vector that lacks its own env gene but contains a reporter gene (e.g., luciferase or GFP).[3][22] This results in viral particles capable of only a single round of infection.

  • Cell Preparation: Target cells (e.g., TZM-bl or PBMCs) that express CD4, CCR5, and CXCR4 are seeded into 96-well plates.[22][23]

  • Drug Incubation: Serial dilutions of this compound are prepared and added to the target cells.

  • Infection: A standardized amount of the pseudotyped virus is added to the wells containing cells and the drug.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.[23]

  • Quantification: The level of infection is quantified by measuring the reporter gene product. For a luciferase reporter, a lysis buffer and substrate are added, and luminescence is measured with a luminometer.[23]

  • Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to a no-drug control. The EC50/IC50 value is determined by fitting the dose-response data to a curve.[3]

Phenotypic_Assay_Workflow start Start: HIV-1 Env Clone step1 1. Generate Pseudotyped Virus (with Luciferase Reporter) start->step1 step4 4. Infect Cells with Pseudovirus step1->step4 step2 2. Seed Target Cells (e.g., TZM-bl) step3 3. Add Serial Dilutions of this compound step2->step3 step3->step4 step5 5. Incubate (48-72 hours) step4->step5 step6 6. Measure Luciferase Activity step5->step6 end End: Calculate EC50 Value step6->end

Caption: Workflow for a single-cycle phenotypic assay to determine this compound's EC50.

Protocol 2: Genotypic Resistance Assay

This method identifies resistance-associated mutations by sequencing the viral env gene.

  • RNA Extraction: Viral RNA is extracted from a patient's plasma sample.[9]

  • Reverse Transcription and PCR (RT-PCR): The RNA is reverse-transcribed into cDNA. The full env gene or the specific region encoding gp120 is then amplified using PCR with specific primers.[3][9]

  • DNA Sequencing: The amplified PCR product is purified and sequenced using methods like Sanger or next-generation sequencing.

  • Sequence Analysis: The resulting nucleotide sequence is translated into an amino acid sequence. This sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify substitutions.[9]

  • Interpretation: Identified substitutions at key positions (e.g., S375, M426, M434, M475) are checked against HIV resistance databases (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to this compound.[3]

This compound is a potent HIV-1 attachment inhibitor with a broad spectrum of activity against the majority of HIV-1 subtypes.[11] Its efficacy is, however, compromised against certain subtypes, most notably CRF01_AE and Group O viruses, due to natural polymorphisms in the gp120 protein.[13][17] The mechanisms of resistance are well-defined and center on specific amino acid substitutions in the this compound binding site that reduce drug affinity.[3][5] The combination of phenotypic and genotypic assays is crucial for monitoring this compound susceptibility and guiding its clinical use, ensuring this important therapeutic agent is deployed effectively in the management of multidrug-resistant HIV-1.

References

Methodological & Application

Application Notes and Protocols for Temsavir In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is a pioneering, first-in-class HIV-1 attachment inhibitor. It is the active moiety of the prodrug Fosthis compound (BMS-663068), which is approved for the treatment of multidrug-resistant HIV-1 infection in heavily treatment-experienced adults.[1][2] this compound exhibits a unique mechanism of action, targeting the HIV-1 envelope glycoprotein gp120 and preventing the initial attachment of the virus to the host CD4+ T-cell, a critical first step in the viral lifecycle.[1][2] This distinct mechanism makes it a valuable therapeutic option for patients with limited treatment choices due to resistance to other antiretroviral drug classes.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral activity, cytotoxicity, and mechanism of action of this compound.

Mechanism of Action

Following oral administration of Fosthis compound, it is rapidly hydrolyzed by alkaline phosphatases to its active form, this compound.[2] this compound directly binds to a highly conserved region within the gp120 subunit of the HIV-1 envelope protein, adjacent to the CD4 binding site.[2][3] This binding event stabilizes the gp120 in a "closed" conformation, which prevents the necessary conformational changes required for its interaction with the CD4 receptor on host T-cells.[3][4] By blocking this initial attachment, this compound effectively inhibits viral entry into the host cell.[1][2] This mechanism of action is distinct from other classes of antiretroviral drugs.[5]

Experimental_Workflow cluster_0 HIV-1 Pseudovirus Infectivity Assay cluster_1 gp120-CD4 Binding Inhibition ELISA P1 Pseudovirus Production (HEK293T cells) P2 Virus Harvest & Titration (TZM-bl cells) P1->P2 P3 Antiviral Assay (this compound + Virus on TZM-bl) P2->P3 P4 Luciferase Reading & EC50 Calculation P3->P4 E1 Plate Coating (gp120) E2 Blocking (BSA) E1->E2 E3 This compound Incubation E2->E3 E4 sCD4 & Detection Ab Incubation E3->E4 E5 Substrate & Reading IC50 Calculation E4->E5

References

Application Notes and Protocols for Cell-Based Assays to Determine Temsavir Susceptibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is the active moiety of the prodrug Fosthis compound, a first-in-class antiretroviral agent that targets the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120.[1][2] Its unique mechanism of action involves binding to gp120 and locking it in a closed conformation, which prevents the initial attachment of the virus to the CD4 receptor on host T-cells.[3][4] This inhibition of viral entry makes this compound a critical therapeutic option, particularly for treatment-experienced patients with multidrug-resistant HIV-1.

These application notes provide detailed protocols for cell-based assays to determine the in vitro susceptibility of HIV-1 to this compound. The described methods are essential for preclinical drug development, resistance monitoring, and basic research into HIV-1 entry.

Mechanism of Action of this compound

This compound is an attachment inhibitor that binds to a conserved pocket on the HIV-1 gp120 subunit of the viral envelope spike.[3][4] This binding event stabilizes the gp120 in a "closed" conformational state, which is unable to engage the host cell's primary receptor, CD4.[4][5] By preventing the gp120-CD4 interaction, this compound effectively blocks the first and most critical step in the HIV-1 entry cascade, thus inhibiting viral infection.[1][2]

Temsavir_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120_open gp120 (Open Conformation) gp120_closed gp120 (Closed Conformation) gp120_open->gp120_closed Conformational Change CD4 CD4 Receptor gp120_open->CD4 Binding gp120_closed->CD4 Binding Blocked No Viral Entry No Viral Entry This compound This compound This compound->gp120_open Binds to Viral Entry Viral Entry CD4->Viral Entry Initiates

Caption: this compound's mechanism of action.

Quantitative Data Summary

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), while its safety is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1

HIV-1 Strain/IsolateCell LineAssay TypeEC50 (nM)Reference
Vast majority of viral isolatesVariousNot Specified<10[6]
LAINot SpecifiedNot Specified0.7 ± 0.4[6]
Most Susceptible VirusNot SpecifiedNot Specified0.01[6]
Least Susceptible VirusNot SpecifiedNot Specified>2,000[6]
Subtype B (median)Not SpecifiedPhenoSense Entry0.67[2]
Subtype B (range)Not SpecifiedPhenoSense Entry0.05 - 161[2]
Subtype A1 (90th percentile)Not SpecifiedPhenoSense Entry4.3[7]
Subtype C (90th percentile)Not SpecifiedPhenoSense Entry22.9[7]
Subtype B (90th percentile)Not SpecifiedPhenoSense Entry47.6[7]
Subtype F1 (90th percentile)Not SpecifiedPhenoSense Entry892.9[7]
CRF01_AENot SpecifiedPhenoSense Entry>100[7]

Table 2: Cytotoxicity of this compound in Human Cell Lines

Cell LineCell TypeCC50 (µM)Reference
MT-2T lymphocytes>200[6]
HEK293Kidney>200[6]
HEp-2Larynx>200[6]
HepG2Liver>200[6]
HeLaCervix>200[6]
HCT116Colorectal>200[6]
MCF-7Breast>200[6]
SK-N-MCNeuroepithelium>200[6]
HOSBone>200[6]
H292Lung>200[6]
PM1T-cell line105[6]
PBMCsPeripheral Blood Mononuclear Cells192[6]

Table 3: Key Amino Acid Substitutions in gp120 Associated with Reduced this compound Susceptibility

PositionAmino Acid SubstitutionReference
S375H/I/M/N/T/Y[3][8]
M426L/P[3][8]
M434I/K[3][8]
M475I[3][8]
T202E[3][8]

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine HIV-1 susceptibility to this compound.

Reporter Gene Assay (Single-Cycle Infection)

This assay measures the inhibition of viral entry by quantifying the expression of a reporter gene (e.g., luciferase or green fluorescent protein) in target cells after a single round of infection with Env-pseudotyped viruses.

Reporter_Gene_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Virus_Prod Produce Env-pseudotyped reporter virus in HEK293T cells Add_Virus Infect cells with reporter virus Virus_Prod->Add_Virus Cell_Seed Seed target cells (e.g., TZM-bl) in 96-well plates Add_Drug Add this compound dilutions to cells Cell_Seed->Add_Drug Drug_Dil Prepare serial dilutions of this compound Drug_Dil->Add_Drug Add_Drug->Add_Virus Incubate Incubate for 48 hours Add_Virus->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Signal Measure reporter signal (e.g., luminescence) Lyse_Cells->Measure_Signal Analyze_Data Calculate EC50 Measure_Signal->Analyze_Data

Caption: Workflow for a reporter gene assay.

Materials:

  • HEK293T cells (for virus production)

  • TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4 with an LTR-driven luciferase reporter gene)[9]

  • HIV-1 Env expression plasmid (e.g., from a reference strain or clinical isolate)

  • HIV-1 backbone plasmid (Env-deficient, containing a luciferase reporter gene)

  • Transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Production of Env-Pseudotyped Virus:

    • Co-transfect HEK293T cells with the HIV-1 Env expression plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours at 37°C.

    • Harvest the cell culture supernatant containing the pseudovirus.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Titer the virus stock to determine the appropriate dilution for the assay.[10]

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Add the this compound dilutions to the appropriate wells of the plate containing the TZM-bl cells. Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Infection:

    • Add the pre-titered Env-pseudotyped virus to the wells containing cells and this compound.

    • Incubate the plate for 48 hours at 37°C.[11]

  • Data Acquisition and Analysis:

    • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[11]

    • Calculate the percent inhibition of virus infection for each this compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors.

Materials:

  • Effector cells: A cell line (e.g., HEK293T) engineered to express HIV-1 Env and a reporter gene component (e.g., HIV-1 Tat).[12]

  • Target cells: A cell line (e.g., TZM-bl) expressing CD4, CXCR4, and CCR5, and containing a Tat-inducible reporter gene (e.g., luciferase).[12]

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Plating:

    • Seed the target cells (TZM-bl) in a 96-well plate and incubate overnight.[12]

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Add the this compound dilutions to the target cells.[12]

  • Co-culture:

    • Add the effector cells (Env-expressing) to the wells containing the target cells and this compound.

    • Incubate the co-culture for a defined period (e.g., 6-8 hours) to allow for cell fusion and reporter gene activation.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percent inhibition of cell-cell fusion for each this compound concentration.

    • Determine the EC50 value as described for the reporter gene assay.

Phenotypic Susceptibility Assay (e.g., PhenoSense Entry Assay)

Commercial assays like the PhenoSense Entry assay provide a standardized platform for determining the susceptibility of patient-derived or laboratory-adapted HIV-1 strains to entry inhibitors, including this compound. These assays typically involve the generation of pseudoviruses containing the patient's env gene, which are then used to infect a reporter cell line in the presence of the drug.[2][13][14] While the specific protocols are proprietary, the general workflow is similar to the reporter gene assay described above.

General Workflow:

  • Sample Submission: Patient plasma is submitted to the commercial laboratory.[13]

  • RNA Extraction and PCR: Viral RNA is extracted from the plasma, and the env gene is amplified by RT-PCR.[15]

  • Recombinant Virus Production: The amplified env gene is cloned into a viral vector to produce replication-defective pseudoviruses.[15]

  • Susceptibility Testing: The pseudoviruses are used to infect a reporter cell line in the presence of serial dilutions of this compound.

  • Data Analysis: The reduction in reporter gene expression is measured to determine the EC50 value, which is often reported as a fold-change relative to a reference wild-type virus.[15]

Conclusion

The cell-based assays described in these application notes are robust and reliable methods for evaluating the antiviral activity of this compound against HIV-1. The choice of assay will depend on the specific research question, available resources, and the need for standardized, clinically validated results. These protocols provide a foundation for researchers to assess the susceptibility of HIV-1 to this important antiretroviral agent and to further investigate the mechanisms of HIV-1 entry and its inhibition.

References

Application Notes and Protocols for Quantifying Temsavir Concentration in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir is the active moiety of the prodrug Fosthis compound, a first-in-class oral attachment inhibitor for the treatment of heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[1][2] It functions by binding directly to the HIV-1 envelope protein gp120, thereby preventing the initial attachment of the virus to host CD4+ T cells.[3][4][5] Therapeutic drug monitoring (TDM) of this compound in plasma is crucial for optimizing treatment regimens, especially in complex multi-drug scenarios, to manage drug-drug interactions and ensure therapeutic efficacy.[1][2]

This document provides a detailed protocol for the quantification of this compound in human plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

Signaling Pathway of this compound

This compound is an HIV-1 attachment inhibitor.[6] Its mechanism of action involves binding to the gp120 subunit of the HIV-1 envelope protein. This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor on host T-cells, thus inhibiting viral entry.[7]

This compound Signaling Pathway cluster_1 Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding No_Viral_Entry Viral Entry Blocked Viral_Entry Viral Entry CD4->Viral_Entry This compound This compound This compound->gp120

Caption: Mechanism of action of this compound.

Experimental Protocols

Bioanalytical Method

A highly selective and sensitive method utilizing liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is employed for the quantification of this compound in human plasma.[1][2] This method has been extensively validated according to international bioanalytical method guidelines.[1][2]

Sample Preparation

A convenient and efficient protein precipitation method is used for sample preparation.[1][2][8]

  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: 50 µL of the plasma sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Addition: An internal standard (IS) is added to each sample to account for variability during sample processing and analysis.

  • Protein Precipitation: 150 µL of acetonitrile is added to each sample to precipitate plasma proteins.[1][8]

  • Vortexing: The samples are vortexed for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: The samples are centrifuged at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate.

  • Dilution: The supernatant is then diluted for analysis.[1]

  • Injection: The diluted supernatant is injected into the LC-MS/MS system for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation of this compound and the internal standard is achieved using a multi-step UPLC gradient, allowing for a rapid analysis time of less than 2 minutes.[1][2]

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterSpecification
Chromatography System UPLC System
Mass Spectrometer Triple quadrupole mass spectrometer
Column Zorbax C18 (50 mm × 2 mm × 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.80 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound584.16105.03
Internal Standard (e.g., Fosamprenavir)586.1957.07

Method Validation

The bioanalytical method has been rigorously validated to ensure its reliability for the quantification of this compound in plasma samples.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 1 to 10,000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]
Trueness (Accuracy) 99.7 - 105.3%[1][2]
Repeatability (Intra-day Precision) 1.6% to 5.8%[1][2]
Intermediate Precision (Inter-day Precision) 1.6% to 5.8%[1][2]
Recovery >95%
Matrix Effect No significant matrix effect observed

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted below.

Experimental Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: this compound quantification workflow.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Table 4: Example of Quantitative Data Summary

Sample IDThis compound Concentration (ng/mL)QC LevelAnalystDate
Patient_0011523.4-J. Doe2025-12-17
Patient_002876.9-J. Doe2025-12-17
QC_Low4.8LowJ. Doe2025-12-17
QC_Mid495.2MediumJ. Doe2025-12-17
QC_High7589.1HighJ. Doe2025-12-17

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting.

References

Application Notes and Protocols for Temsavir in HIV-1 Pseudovirus Entry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120. It is the active moiety of the prodrug Fosthis compound (BMS-663068). This compound binds directly to a conserved pocket on gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2] This mechanism of action effectively blocks the first step of viral entry and subsequent infection.[3] Due to its novel mechanism, this compound is active against HIV-1 strains that are resistant to other classes of antiretroviral drugs.

These application notes provide detailed protocols for utilizing this compound in HIV-1 pseudovirus entry assays, a common and robust method for evaluating the in vitro efficacy of entry inhibitors. The provided information is intended to guide researchers in accurately determining the potency of this compound against various HIV-1 strains and in understanding potential resistance mechanisms.

Mechanism of Action of this compound

This compound functions by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding event stabilizes the gp120 in a "closed" conformation, which prevents the necessary conformational changes required for binding to the CD4 receptor on host T-cells.[4] By inhibiting this initial attachment, this compound effectively blocks the subsequent steps of co-receptor binding (to either CCR5 or CXCR4) and membrane fusion, thereby preventing viral entry into the host cell.

HIV_Entry_Inhibition_by_this compound cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Co-receptor Co-receptor (CCR5/CXCR4) CD4->Co-receptor 2. Co-receptor Binding Fusion Membrane Fusion Co-receptor->Fusion 3. Fusion This compound This compound This compound->gp120 Inhibits Attachment

Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays. These values represent the concentration of the drug required to inhibit 50% of viral replication in vitro. The following tables summarize the activity of this compound against various HIV-1 subtypes and the impact of known resistance mutations.

Table 1: In Vitro Efficacy of this compound against Diverse HIV-1 Subtypes

HIV-1 SubtypeNumber of IsolatesGeometric Mean IC50 (nM)Median IC50 (nM)90th Percentile IC50 (nM)
Subtype B>10000.460.67[1]4.59
Subtype C>1001.341.222.9
Subtype A---87.9
CRF01_AE-->100>100
Other Subtypes (A1, F1, G, etc.)<500.23 - 1.1--

Data compiled from multiple sources. Absolute values may vary depending on the specific assay conditions.

Table 2: Impact of gp120 Mutations on this compound Susceptibility

gp120 MutationFold Change in IC50 (Range)
S375H/I/M/N4 - >30,000
M426L3.8 - >100
M434I>30,000
M475I-
S375H + M475I-

Fold change is relative to a wild-type reference virus. The presence of these mutations is associated with reduced susceptibility to this compound.[1]

Experimental Protocols

The following protocols describe the production of HIV-1 Env-pseudotyped viruses and their use in a luciferase-based entry assay to determine the inhibitory activity of this compound.

Protocol 1: Production of HIV-1 Env-Pseudotyped Viruses

This protocol outlines the generation of replication-defective HIV-1 pseudoviruses carrying the envelope glycoproteins of interest.

Materials:

  • HEK293T cells

  • Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Env-expressing plasmid (for the HIV-1 strain of interest)

  • Env-deficient HIV-1 backbone plasmid with a luciferase reporter gene (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

  • T-75 cell culture flasks

  • 0.45 µm filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A common ratio is 1 µg of Env plasmid to 3 µg of backbone plasmid.

    • Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flasks to ensure even distribution.

    • Incubate at 37°C with 5% CO2 for 48-72 hours.

  • Harvesting Pseudovirus:

    • After incubation, harvest the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Aliquot the pseudovirus stocks and store at -80°C.

Protocol 2: HIV-1 Pseudovirus Entry Assay with this compound

This assay measures the ability of this compound to inhibit the entry of pseudoviruses into target cells.

Materials:

  • TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene)

  • HIV-1 Env-pseudotyped virus stock (titered)

  • This compound (dissolved in DMSO and serially diluted in growth medium)

  • Complete Growth Medium

  • 96-well cell culture plates (white, solid-bottom for luminescence reading)

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well white-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C.

  • Compound Dilution: Prepare serial dilutions of this compound in growth medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:5 serial dilutions.

  • Virus-Inhibitor Incubation: In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of diluted pseudovirus (the amount of virus should be pre-determined by titration to yield a consistent luciferase signal, typically 100-200 times the background). Include virus-only controls (no this compound) and cell-only controls (no virus). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Remove the culture medium from the wells.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (cell control wells) from all experimental wells.

  • Calculate the percent inhibition for each this compound concentration relative to the virus control (no inhibitor) using the following formula: % Inhibition = 100 * (1 - (RLU_this compound / RLU_VirusControl))

  • Plot the percent inhibition versus the log10 of the this compound concentration.

  • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value.

Temsavir_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Incubation Steps cluster_readout Data Acquisition and Analysis Seed_Cells 1. Seed TZM-bl cells in 96-well plate Dilute_this compound 2. Prepare serial dilutions of this compound Mix_Virus_this compound 3. Mix pseudovirus with This compound dilutions Dilute_this compound->Mix_Virus_this compound Incubate_Mix 4. Incubate virus-Temsavir mixture for 1 hr at 37°C Mix_Virus_this compound->Incubate_Mix Infect_Cells 5. Add mixture to TZM-bl cells and incubate for 48 hrs Incubate_Mix->Infect_Cells Lyse_Cells 6. Lyse cells and add luciferase substrate Infect_Cells->Lyse_Cells Read_Luminescence 7. Measure luminescence Lyse_Cells->Read_Luminescence Calculate_IC50 8. Calculate % inhibition and determine IC50 Read_Luminescence->Calculate_IC50

HIV-1 Pseudovirus Entry Assay Workflow.

Disclaimer

This document is intended for research use only. The protocols and data provided are for guidance and may require optimization for specific experimental conditions and HIV-1 strains. It is essential to follow all applicable laboratory safety guidelines when handling HIV-1-based reagents.

References

Application Notes and Protocols for In Vitro Assessment of Temsavir Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is the active moiety of the prodrug Fosthis compound, a first-in-class antiretroviral agent that inhibits human immunodeficiency virus type 1 (HIV-1) entry.[1][2] this compound targets the viral envelope glycoprotein gp120, binding to a conserved pocket and preventing its attachment to the CD4 receptor on host T cells.[3][4] This mechanism of action effectively blocks the initial step of the viral lifecycle.[2] The emergence of drug resistance is a significant challenge in antiretroviral therapy. For this compound, resistance is primarily associated with mutations in the HIV-1 env gene, which encodes the gp120 protein.[1] This document provides detailed protocols for the in vitro generation and characterization of this compound-resistant HIV-1 mutants, enabling researchers to study resistance mechanisms, evaluate the efficacy of new drug candidates, and monitor for resistance in clinical isolates.

Mechanism of Action and Resistance

This compound binds to the gp120 subunit of the HIV-1 envelope protein, stabilizing it in a "closed" conformation that is unable to interact with the CD4 receptor.[2] This prevents the conformational changes necessary for viral entry into the host cell. Resistance to this compound arises from amino acid substitutions in and around the drug's binding pocket on gp120. These mutations can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect. Several key resistance-associated mutations have been identified through in vitro selection studies and in clinical trials.[1][5][6]

This compound Signaling Pathway and Mechanism of Action

Temsavir_MoA This compound Mechanism of Action cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell gp120 gp120 (Open Conformation) gp41 gp41 gp120->Binding gp120->Attachment Binds to CD4 CD4 Receptor CD4->Attachment No_Attachment Attachment Blocked CD4->No_Attachment This compound This compound This compound->Binding Closed_gp120 gp120 (Closed Conformation) Binding->Closed_gp120 Stabilizes Viral_Entry Viral_Entry Attachment->Viral_Entry Initiates Viral Entry Closed_gp120->No_Attachment

This compound blocks HIV-1 entry by binding to gp120.

Data Presentation: this compound Resistance Profile

The following table summarizes known this compound resistance-associated mutations in the HIV-1 gp120 protein and their impact on drug susceptibility, as measured by the fold change in the 50% inhibitory concentration (IC50). The fold change is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

gp120 MutationFold Change in this compound IC50Reference
S375H/I/M/N/TVariable, can be significant[5][6]
M426L/PVariable, can be significant[1][5][6][7]
M434I/KVariable, can be significant[1][5][6]
M475IVariable, can be significant[5][6]
L116PReduced susceptibility in vitro[1][5]
A204DReduced susceptibility in vitro[1][5]
T202EReduced susceptibility in vitro[5][6]

Note: The precise fold change can be highly dependent on the viral genetic background and the specific amino acid substitution.[5]

Experimental Protocols

This section details the methodologies for generating this compound-resistant HIV-1 mutants and assessing their phenotype and genotype.

Overall Experimental Workflow

Resistance_Assessment_Workflow This compound Resistance Assessment Workflow cluster_methods Methods for Mutant Generation Start Start Generate_Mutants Generate Resistant Mutants Start->Generate_Mutants Serial_Passage 1. Serial Passage in Increasing [this compound] Generate_Mutants->Serial_Passage SDM 2. Site-Directed Mutagenesis Generate_Mutants->SDM Phenotypic_Assay Phenotypic Characterization (IC50 Determination) Genotypic_Assay Genotypic Characterization (env Gene Sequencing) Phenotypic_Assay->Genotypic_Assay Data_Analysis Data Analysis (Fold-Change Calculation & Mutation Identification) Genotypic_Assay->Data_Analysis End End Data_Analysis->End Serial_Passage->Phenotypic_Assay SDM->Phenotypic_Assay

Workflow for this compound resistance assessment.
Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage

This protocol describes the selection of this compound-resistant HIV-1 by serially passaging the virus in a permissive T-cell line with escalating concentrations of the drug.

Materials:

  • Permissive T-cell line (e.g., MT-2, C8166-R5, or PM1)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum and antibiotics)

  • Wild-type HIV-1 laboratory strain (e.g., NL4-3 or LAI)

  • This compound stock solution

  • p24 Antigen ELISA kit

Methodology:

  • Initial Infection (Passage 0):

    • Culture the selected T-cell line to a density of 1 x 10^6 cells/mL.

    • Infect the cells with the wild-type HIV-1 strain at a multiplicity of infection (MOI) of 0.01.

    • Incubate for 2-4 hours at 37°C, then wash the cells to remove the initial inoculum and resuspend in fresh medium.

    • Culture the infected cells, monitoring for virus production by measuring p24 antigen in the supernatant every 2-3 days.

  • Drug Selection (Passage 1):

    • Once peak virus production is observed, harvest the virus-containing supernatant.

    • Initiate a new culture of uninfected T-cells and infect them with the harvested virus.

    • Add this compound at a concentration equal to the IC50 of the wild-type virus.

    • Culture the cells and monitor for virus production.

  • Subsequent Passages:

    • When virus production rebounds in the presence of this compound, harvest the supernatant.

    • Use this supernatant to infect a fresh culture of T-cells.

    • Increase the concentration of this compound by 2- to 3-fold for this new passage.

    • Repeat this process for multiple passages. The virus is considered adapted when it can replicate efficiently at a significantly higher drug concentration than the initial passage.

  • Virus Stock Preparation:

    • Once a desired level of resistance is achieved, expand the resistant virus population in the presence of the selective this compound concentration.

    • Harvest the supernatant, clarify by centrifugation, and store aliquots at -80°C.

Protocol 2: Phenotypic Characterization using a Single-Cycle Infectivity Assay

This assay quantifies the susceptibility of HIV-1 (wild-type or mutant) to this compound using pseudoviruses in a reporter cell line.

Materials:

  • HEK293T cells

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains a luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 env expression plasmid (wild-type or mutant)

  • An env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-)

  • Transfection reagent

  • This compound

  • Luciferase assay substrate

  • 96-well culture plates

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the env expression plasmid and the env-deficient backbone plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the supernatant containing the pseudoviruses, clarify by centrifugation, and filter through a 0.45 µm filter. Store at -80°C.

  • Antiviral Assay:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the TZM-bl cells and add the this compound dilutions.

    • Add a standardized amount of pseudovirus to each well. Include control wells with no drug (virus control) and no virus (cell control).

    • Incubate for 48 hours at 37°C.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the fold change in IC50 for mutant viruses relative to the wild-type virus.

Single-Cycle Infectivity Assay Workflow

Infectivity_Assay_Workflow Single-Cycle Infectivity Assay Workflow Start Start Co_transfect 1. Co-transfect HEK293T cells (env plasmid + backbone plasmid) Start->Co_transfect Harvest_Virus 2. Harvest Pseudovirus (48-72h post-transfection) Co_transfect->Harvest_Virus Infect_Cells 5. Infect TZM-bl cells with Pseudovirus Harvest_Virus->Infect_Cells Plate_TZMbl 3. Plate TZM-bl cells Add_Drug 4. Add Serial Dilutions of this compound Plate_TZMbl->Add_Drug Add_Drug->Infect_Cells Incubate 6. Incubate for 48h Infect_Cells->Incubate Measure_Luc 7. Measure Luciferase Activity Incubate->Measure_Luc Calculate_IC50 8. Calculate IC50 and Fold-Change Measure_Luc->Calculate_IC50 End End Calculate_IC50->End

Workflow for the HIV-1 single-cycle infectivity assay.
Protocol 3: Genotypic Characterization

This protocol describes the identification of mutations in the env gene of this compound-resistant HIV-1.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers flanking the env gene

  • DNA sequencing service or equipment

Methodology:

  • RNA Extraction: Extract viral RNA from the supernatant of resistant virus cultures using a commercial kit.

  • RT-PCR: Perform reverse transcription followed by PCR (RT-PCR) to amplify the full-length env gene.

  • DNA Sequencing: Purify the PCR product and sequence the env gene using Sanger sequencing.

  • Sequence Analysis: Align the nucleotide sequence of the mutant env gene with the wild-type sequence to identify amino acid substitutions. The Stanford University HIV Drug Resistance Database can be a useful resource for interpreting the significance of identified mutations.[8]

Protocol 4: Site-Directed Mutagenesis of the env Gene

This protocol allows for the introduction of specific, known resistance mutations into an env expression plasmid for subsequent phenotypic analysis.

Materials:

  • Wild-type HIV-1 env expression plasmid

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli

Methodology:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[9][10]

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and a high-fidelity polymerase.

    • Perform a limited number of PCR cycles (typically 16-18) to amplify the entire plasmid, incorporating the mutation.[9][10]

  • DpnI Digestion:

    • Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.[9][10]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli.

  • Plasmid Isolation and Verification:

    • Select individual colonies and culture them to isolate the plasmid DNA.

    • Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

References

Temsavir Solution Preparation for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][2] By binding to gp120, this compound prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle.[1][2][3] This unique mechanism of action makes it an important tool for HIV research and a therapeutic option for individuals with multidrug-resistant HIV-1 infection.[1][2] this compound is the active moiety of the prodrug Fosthis compound (BMS-663068), which is rapidly converted to this compound in the body.[1][2][3]

These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture-based assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Mechanism of Action: HIV-1 Attachment Inhibition

This compound exerts its antiviral activity by allosterically binding to a highly conserved pocket within the gp120 subunit of the HIV-1 envelope protein.[1][3] This binding event stabilizes gp120 in a "closed" conformation, which prevents the necessary conformational changes required for its interaction with the CD4 receptor on host T cells.[1] By blocking this initial attachment, this compound effectively inhibits viral entry into the host cell.[1]

HIV_Attachment_Inhibition cluster_virus HIV-1 Virion cluster_tcell Host CD4+ T-Cell HIV_Virion T_Cell HIV_Virion->T_Cell Attachment Blocked gp120_label gp120 CD4_label CD4 Receptor This compound This compound This compound->HIV_Virion Binds to gp120

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of this compound in various cell lines.

Table 1: Antiviral Activity of this compound

Virus StrainCell LineEC50 (nM)Reference
HIV-1 LAIVarious0.7 ± 0.4[4]
Subtype B virusesPBMCs0.01 to >2000[5]
M-tropic & T-cell line-adapted strainsVarious90 to 5900[5]
Pseudotyped virusHeLa<1[6]

Table 2: Cytotoxicity of this compound

Cell LineCell TypeCC50 (µM)Incubation PeriodReference
MT-2T lymphocytes>2003 or 6 days[4]
HEK293Kidney>2003 or 6 days[4]
HEp-2Larynx>2003 or 6 days[4]
HepG2Liver>2003 or 6 days[4]
HeLaCervix>2003 or 6 days[4]
HCT116Colorectal>2003 or 6 days[4]
MCF-7Breast>2003 or 6 days[4]
SK-N-MCNeuroepithelium>2006 days[4]
HOSBone>2003 or 6 days[4]
H292Lung>2003 or 6 days[4]
PM1T-cell line1056 days[4]
PBMCsPeripheral Blood Mononuclear Cells1926 days[4]
TZM-blHuman>1003 days[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine the required concentration and volume. A common stock solution concentration is 10 mM.

  • Calculate the mass of this compound powder needed. The molecular weight of this compound is 473.48 g/mol .[7]

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. To ensure complete dissolution, it is recommended to use fresh, anhydrous DMSO as moisture can affect solubility.[8]

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C. [4][7]

Stock_Solution_Workflow start Start: this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End: this compound Stock Solution store->end_node

Figure 2: this compound Stock Solution Workflow.
Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.

  • Add the prepared working solutions to the cell cultures as per the experimental design.

Antiviral Activity Assay (Example: Pseudovirus Neutralization Assay)

This assay measures the ability of this compound to inhibit HIV-1 entry using pseudoviruses in a single-round infection model.[1]

Materials:

  • TZM-bl cells (or other susceptible cell line)

  • HIV-1 pseudovirus

  • This compound working solutions

  • Complete cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the wells containing the cells.

  • Add the HIV-1 pseudovirus to the wells. Include a virus-only control (no this compound) and a no-virus control.

  • Incubate for 48 hours at 37°C.

  • Measure luciferase activity according to the manufacturer's protocol.

  • Calculate the 50% effective concentration (EC50) , which is the concentration of this compound that inhibits virus infection by 50%.

Antiviral_Assay_Workflow start Start: Seed TZM-bl Cells prep_this compound Prepare this compound Dilutions start->prep_this compound add_this compound Add this compound to Cells prep_this compound->add_this compound add_virus Add Pseudovirus add_this compound->add_virus incubate Incubate for 48h add_virus->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase calculate_ec50 Calculate EC50 measure_luciferase->calculate_ec50 end_node End: Antiviral Activity Determined calculate_ec50->end_node

Figure 3: Antiviral Assay Workflow.
Cytotoxicity Assay (Example: XTT Assay)

This colorimetric assay measures cell viability to determine the 50% cytotoxic concentration (CC50) of a compound.[1][4]

Materials:

  • Target cell line

  • This compound working solutions

  • Complete cell culture medium

  • 96-well cell culture plates

  • XTT labeling reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (cells with DMSO) and a no-cell control (medium only).

  • Incubate for a period relevant to the antiviral assay (e.g., 48-72 hours).

  • Add XTT labeling reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the CC50 value , which is the concentration of this compound that reduces cell viability by 50%.

Conclusion

Proper preparation of this compound solutions is fundamental for reliable in vitro studies. The protocols outlined in these application notes provide a framework for researchers to accurately prepare and utilize this compound in cell culture experiments. By following these guidelines, researchers can ensure the integrity of their data and contribute to a deeper understanding of HIV-1 virology and the development of novel antiretroviral therapies.

References

Application Notes and Protocols for High-Throughput Screening of Temsavir Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][2] It binds to a conserved pocket on gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the HIV-1 lifecycle.[1][2] This unique mechanism of action makes this compound and its analogs promising candidates for antiretroviral therapy, particularly for treatment-experienced patients with multi-drug resistant HIV-1 strains.[2][3]

High-throughput screening (HTS) is an essential tool in the discovery and development of novel antiviral agents. HTS allows for the rapid screening of large chemical libraries to identify compounds with desired biological activity.[4][5] These application notes provide detailed protocols for HTS assays designed to identify and characterize this compound analogs that inhibit HIV-1 entry. The primary assay described is a cell-based reporter gene assay using TZM-bl cells, which provides a robust and sensitive method for quantifying HIV-1 infection in a high-throughput format.[6][7]

Signaling Pathway of HIV-1 Entry and this compound Inhibition

The entry of HIV-1 into a host cell is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1] This binding event triggers conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1] Subsequent interaction with the co-receptor leads to further conformational changes in the gp41 transmembrane protein, mediating the fusion of the viral and cellular membranes and allowing the viral core to enter the cytoplasm. This compound allosterically inhibits the initial attachment of gp120 to CD4, thereby blocking all subsequent steps in the entry process.[2]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Co-receptor Binding Viral Fusion Viral Fusion CoReceptor->Viral Fusion 3. Membrane Fusion This compound This compound This compound->gp120 Blocks Attachment

Caption: HIV-1 entry pathway and the mechanism of this compound inhibition.

Experimental Protocols

Primary High-Throughput Screening: TZM-bl Reporter Gene Assay

This assay quantifies the inhibition of HIV-1 infection by measuring the activity of a luciferase reporter gene in TZM-bl cells. TZM-bl cells are engineered to express CD4, CCR5, and CXCR4, and they contain an integrated HIV-1 LTR-driven luciferase reporter gene.[6] Upon successful viral entry and Tat protein expression, the LTR is activated, leading to luciferase production, which can be measured as a luminescent signal.

Materials:

  • TZM-bl cells

  • HIV-1 pseudovirus (e.g., expressing the envelope of a relevant strain)

  • Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)

  • This compound analog library (dissolved in DMSO)

  • Control compounds (this compound as positive control, DMSO as negative control)

  • DEAE-Dextran

  • Luciferase assay reagent

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Protocol:

  • Cell Plating: Seed TZM-bl cells in white, opaque microplates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound analogs and control compounds in complete growth medium. Add 50 µL of the diluted compounds to the appropriate wells. For the negative control, add medium with the corresponding DMSO concentration.

  • Virus Addition: In a separate plate, pre-incubate the HIV-1 pseudovirus with the diluted compounds for 1 hour at 37°C. Then, add 50 µL of the virus-compound mixture to the cells. The final volume in each well should be 200 µL. Include wells with virus only (virus control) and cells only (background control).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the culture medium and add 50 µL of luciferase assay reagent to each well. Incubate at room temperature for 2-5 minutes to allow for cell lysis.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control after subtracting the background luminescence. Determine the 50% effective concentration (EC50) for each active analog.

Secondary Confirmatory Assay: Cell-Cell Fusion Assay

This assay confirms that the antiviral activity of hit compounds is due to the inhibition of membrane fusion. It involves co-culturing two cell populations: one expressing the HIV-1 envelope glycoprotein (effector cells) and another expressing CD4 and co-receptors along with a reporter gene (target cells).

Materials:

  • Effector cells (e.g., HEK293T cells transiently expressing HIV-1 Env)

  • Target cells (e.g., TZM-bl cells)

  • This compound analog hits from the primary screen

  • Control compounds

  • Luciferase assay reagent

  • 96-well microplates

Protocol:

  • Cell Plating: Plate target cells (TZM-bl) in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the hit compounds and controls to the target cells and incubate for 1 hour.

  • Co-culture: Add effector cells expressing HIV-1 Env to the wells containing the target cells and compounds.

  • Incubation: Incubate the co-culture for 6-8 hours at 37°C.

  • Luciferase Assay and Data Analysis: Measure luciferase activity as described in the primary screening protocol. A decrease in luminescence indicates inhibition of cell-cell fusion.

HTS Workflow for this compound Analogs

The high-throughput screening process for this compound analogs follows a logical progression from initial screening of a large compound library to the confirmation and characterization of promising hits.

HTS_Workflow start Start: this compound Analog Library primary_screen Primary HTS: TZM-bl Reporter Gene Assay start->primary_screen hit_id Hit Identification (Potent Analogs) primary_screen->hit_id secondary_assay Secondary Assay: Cell-Cell Fusion Assay hit_id->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Application Notes and Protocols for Temsavir in Long-Term Culture of HIV-1 Infected Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is a pioneering HIV-1 attachment inhibitor that offers a unique mechanism of action for combating Human Immunodeficiency Virus type 1 (HIV-1). It is the active moiety of the prodrug Fosthis compound. This compound directly targets the viral envelope glycoprotein gp120, a critical component for viral entry into host cells. By binding to a conserved pocket on gp120, this compound prevents the initial interaction between the virus and the CD4 receptor on the surface of T-cells.[1][2] This action effectively blocks the first step of the HIV-1 lifecycle, preventing the virus from entering and infecting host immune cells. This novel mechanism makes this compound a valuable agent, particularly in the context of multi-drug resistant HIV-1 strains.[3]

These application notes provide detailed protocols for the use of this compound in the long-term culture of HIV-1 infected cells, enabling researchers to assess its sustained antiviral efficacy, monitor for the development of resistance, and evaluate its long-term safety profile in vitro.

Mechanism of Action

This compound's primary mode of action is the inhibition of viral attachment. It binds to the gp120 subunit of the HIV-1 envelope glycoprotein, gp160, at a site adjacent to the CD4-binding site.[1][3] This binding event induces and stabilizes a "closed" conformation of the gp120 trimer, which is unable to undergo the necessary conformational changes required for binding to the host cell's CD4 receptor.[4] By preventing this initial attachment, this compound effectively neutralizes the virus before it can engage with the host cell, thereby inhibiting subsequent steps of viral entry, including co-receptor binding and membrane fusion.

Beyond direct attachment inhibition, studies have shown that this compound can also affect the processing and glycosylation of the HIV-1 envelope glycoprotein.[5][6][7] This can alter the antigenicity of the envelope, potentially influencing the interaction of the virus with the host immune system.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound, as well as representative long-term virological and immunological responses observed in clinical studies with the prodrug Fosthis compound, which delivers this compound.

Table 1: In Vitro Efficacy of this compound against HIV-1

ParameterValueCell Line/Virus StrainReference
EC50 (50% Effective Concentration)
Average against LAI virus0.7 ± 0.4 nMMT-2 cells[8]
Range against clinical isolatesSubnanomolar to >0.1 µMVarious[8]
Most susceptible virus0.01 nMClinical isolate[8]
Least susceptible virus>2,000 nMClinical isolate[8]
IC50 (50% Inhibitory Concentration)
Against a panel of clinical isolates<10 nM for the majorityPBMCs, PhenoSense Entry Assay[8]
Baseline for clinical trial participantsMedian: 0.67 nM (Range: 0.05–161 nM)PhenoSense Entry Assay[9]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCell TypeAssay TypeCC50 (50% Cytotoxic Concentration) (µM)Exposure DurationReference
PM1T-cell lineXTT Assay1056 days[8]
PBMCsPeripheral Blood Mononuclear CellsXTT Assay1926 days[8]
MT-2T lymphocytesXTT Assay>2003 or 6 days[8]
HEK293KidneyXTT Assay>2003 or 6 days[8]
HEp-2LarynxXTT Assay>2003 or 6 days[8]
HepG2LiverXTT Assay>2003 or 6 days[8]
HeLaCervixXTT Assay>2003 or 6 days[8]
HCT116ColorectalXTT Assay>2003 or 6 days[8]
MCF-7BreastXTT Assay>2003 or 6 days[8]
SK-N-MCNeuroepitheliumXTT Assay>2003 or 6 days[8]
HOSBoneXTT Assay>2003 or 6 days[8]
H292LungXTT Assay>2003 or 6 days[8]

Table 3: Representative Long-Term Virological and Immunological Response with Fosthis compound (Delivering this compound) in Heavily Treatment-Experienced Individuals (BRIGHTE Study)

Time PointVirological Response (HIV-1 RNA <40 copies/mL)Mean Change in CD4+ T-cell Count from Baseline (cells/µL)Reference
Week 2453%+90[10]
Week 4854%+119
Week 9660%+205[10]
Week 24045%+240

Note: The data in Table 3 are from a clinical study (in vivo) and are provided as a representation of long-term effects. In vitro results may vary.

Signaling Pathway and Experimental Workflows

HIV-1 Entry and Inhibition by this compound

The following diagram illustrates the initial steps of HIV-1 entry into a host CD4+ T-cell and the mechanism by which this compound inhibits this process.

HIV1_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibition Inhibition HIV_Virion HIV-1 gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding Cell_Membrane CCR5_CXCR4->Cell_Membrane 3. Membrane Fusion This compound This compound This compound->gp120 Binds to gp120 This compound->gp120 Prevents CD4 Binding

HIV-1 entry and this compound's mechanism of action.
Experimental Workflow for Long-Term Efficacy and Cytotoxicity Assessment

The diagram below outlines a typical experimental workflow for evaluating the long-term efficacy and cytotoxicity of this compound in a chronically infected T-cell line.

LongTerm_Workflow cluster_setup Experiment Setup cluster_culture Long-Term Culture (e.g., 12 weeks) cluster_analysis Data Analysis start Start seed_cells Seed chronically infected T-cells (e.g., H9/IIIB) start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound culture Incubate at 37°C, 5% CO2 add_this compound->culture sampling Weekly: Collect supernatant for p24 ELISA culture->sampling maintenance Every 3-4 days: Replenish media with fresh this compound sampling->maintenance viability Weekly: Perform cell viability assay (e.g., MTT) maintenance->viability viability->culture analyze_p24 Quantify viral replication (p24 levels) over time viability->analyze_p24 analyze_viability Determine cell viability and calculate CC50 viability->analyze_viability resistance Optional: Genotypic/phenotypic resistance analysis analyze_p24->resistance analyze_viability->resistance end End resistance->end

Workflow for long-term this compound efficacy study.

Experimental Protocols

Protocol 1: Long-Term Efficacy of this compound in a Chronically Infected T-Cell Line

Objective: To determine the long-term efficacy of this compound in suppressing HIV-1 replication in a chronically infected T-cell line.

Materials:

  • Chronically infected T-cell line (e.g., H9/IIIB, CEM/LAV-1)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the chronically infected T-cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the desired concentrations of this compound to the appropriate wells. Include an untreated control (medium with DMSO vehicle) and a positive control (another licensed antiretroviral).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Long-Term Culture and Maintenance:

    • Every 3-4 days, carefully aspirate 100 µL of the culture supernatant for p24 antigen analysis and replace it with 100 µL of fresh medium containing the corresponding concentration of this compound.

    • Monitor the cell density and split the cultures as needed to maintain a healthy cell density (typically a 1:2 or 1:3 split). Ensure fresh medium with this compound is added after splitting.

  • p24 Antigen Quantification: At weekly intervals (or other desired time points), quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the fold reduction in viral replication by comparing the p24 antigen levels in the this compound-treated wells to the untreated control wells over the course of the experiment.

Protocol 2: Long-Term Cytotoxicity of this compound in an Uninfected T-Cell Line

Objective: To evaluate the long-term cytotoxic effects of this compound on a T-cell line.

Materials:

  • Uninfected T-cell line (e.g., MT-4, CEM)

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., XTT, CellTiter-Glo)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Addition: Add 100 µL of various concentrations of this compound to the wells. Include an untreated control (medium with DMSO vehicle) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation and Maintenance: Incubate the plate and maintain the culture as described in Protocol 1, Step 4, ensuring the cells are kept at an appropriate density and the medium with this compound is refreshed regularly.

  • MTT Assay: At desired weekly time points, perform an MTT assay to assess cell viability.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the CC50 value at each time point.

Protocol 3: In Vitro Resistance Selection and Phenotyping

Objective: To select for this compound-resistant HIV-1 variants in cell culture and characterize their phenotype.

Materials:

  • HIV-1 permissive T-cell line (e.g., MT-4)

  • Wild-type HIV-1 laboratory strain (e.g., NL4-3)

  • This compound

  • Complete RPMI-1640 medium

  • Reagents for HIV-1 p24 antigen quantification

  • Reagents for viral RNA extraction, reverse transcription, PCR, and sequencing of the env gene

  • Phenotypic susceptibility assay platform (e.g., PhenoSense Entry)

Procedure:

  • Initial Infection: Infect MT-4 cells with a known amount of wild-type HIV-1.

  • Dose Escalation: Culture the infected cells in the presence of this compound at a starting concentration equal to the EC50 of the wild-type virus.

  • Monitoring Viral Replication: Monitor viral replication by measuring p24 antigen in the culture supernatant.

  • Passaging: When viral replication is detected (p24 levels increase), harvest the cell-free supernatant containing the virus and use it to infect fresh, uninfected MT-4 cells.

  • Increasing Drug Concentration: In the subsequent passage, double the concentration of this compound.

  • Repeat Passaging and Dose Escalation: Repeat steps 4 and 5 until a significant increase in the EC50 (e.g., >10-fold) is observed compared to the wild-type virus.

  • Genotypic Analysis: At each passage or when resistance is confirmed, extract viral RNA from the culture supernatant. Perform RT-PCR to amplify the env gene, followed by sequencing to identify mutations in the gp120 coding region.

  • Phenotypic Analysis: Use a phenotypic assay to confirm the reduced susceptibility of the selected viral variants to this compound and to assess for cross-resistance to other antiretroviral agents.

Conclusion

This compound represents a significant advancement in antiretroviral therapy due to its unique mechanism of targeting HIV-1 attachment. The protocols outlined in these application notes provide a framework for the in-depth in vitro evaluation of this compound's long-term efficacy, safety, and resistance profile. Such studies are crucial for understanding the full potential of this novel antiretroviral agent and for guiding its optimal use in future therapeutic strategies. The low in vitro cytotoxicity of this compound across a range of cell lines, combined with its potent antiviral activity, underscores its favorable profile for sustained use in the long-term management of HIV-1 infection.

References

Application Notes and Protocols: Investigating the Impact of Temsavir on HIV-1 gp120 Shedding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Temsavir, the active metabolite of the FDA-approved HIV-1 attachment inhibitor Fosthis compound, on the shedding of the viral envelope glycoprotein gp120. The protocols outlined below are designed to enable researchers to quantify the reduction in gp120 shedding, analyze alterations in gp120 antigenicity, and assess the functional consequences of this compound treatment on HIV-1 infected cells and their interaction with the immune system.

This compound is known to act as an HIV-1 attachment inhibitor by binding to the gp120 subunit of the viral envelope (Env) protein.[1][2][3] This interaction prevents the conformational changes in gp120 that are necessary for the virus to bind to the CD4 receptor on host T-cells, thereby blocking viral entry.[2][3][4] Beyond this primary mechanism, this compound has been shown to have profound effects on the Env glycoprotein itself, including altering its processing, glycosylation, and overall antigenicity.[1][5][6][7] A key consequence of these alterations is the reduction of gp120 shedding from the surface of infected cells.[1][6][7]

The shedding of gp120 from infected cells can have significant immunomodulatory consequences. Soluble gp120 can bind to CD4 receptors on uninfected bystander CD4+ T-cells, sensitizing them to antibody-dependent cellular cytotoxicity (ADCC) and triggering a pro-inflammatory cytokine burst.[1][6] By reducing gp120 shedding, this compound can mitigate these detrimental effects, suggesting clinical benefits that extend beyond the direct inhibition of viral entry.[1][6]

The following protocols provide detailed methodologies to investigate these phenomena in a laboratory setting.

Experimental Protocols

Protocol 1: Quantification of gp120 Shedding from HIV-1 Infected Cells

This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of soluble gp120 shed into the culture supernatant of HIV-1 infected cells following treatment with this compound.

Materials:

  • HIV-1 infected cell line (e.g., H9/HIV-1 MN) or primary CD4+ T-cells infected with a laboratory-adapted or primary HIV-1 strain.

  • This compound (BMS-626529).

  • Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Phosphate-buffered saline (PBS).

  • HIV-1 gp120 ELISA kit (commercially available kits can be used, for example, from Bio-Techne or MyBioSource).[8][9][10]

  • 96-well microplate reader.

Procedure:

  • Cell Culture and Treatment:

    • Seed HIV-1 infected cells in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete medium (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant, which contains the shed gp120.

    • Store the supernatant at -80°C until use.

  • Quantification of gp120 by ELISA:

    • Thaw the collected supernatants and the components of the gp120 ELISA kit.

    • Follow the manufacturer's instructions for the ELISA. Typically, this involves:

      • Coating a 96-well plate with a capture antibody specific for gp120.

      • Adding the collected supernatants and a standard curve of recombinant gp120 to the wells.

      • Incubating to allow gp120 to bind to the capture antibody.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Incubating to allow the detection antibody to bind to the captured gp120.

      • Washing the plate again.

      • Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the recombinant gp120 standards against their known concentrations.

    • Use the standard curve to determine the concentration of gp120 in the experimental samples.

    • Normalize the gp120 concentration to the number of viable cells in each well (can be determined by a trypan blue exclusion assay or a commercial viability assay).

    • Compare the amount of shed gp120 in this compound-treated samples to the vehicle control.

Expected Results: A dose-dependent decrease in the concentration of shed gp120 in the supernatant of this compound-treated cells compared to the untreated control.

Protocol 2: Analysis of Cell-Associated gp120 and Env Processing by Western Blot

This protocol describes the use of Western blotting to analyze the effect of this compound on the expression and processing of the HIV-1 envelope glycoprotein precursor, gp160, and the mature gp120 subunit within the infected cells.

Materials:

  • HIV-1 infected cells treated with this compound as described in Protocol 1.

  • Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Western blot transfer system and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Anti-HIV-1 gp120 antibody.

    • Anti-HIV-1 p24 (capsid) antibody (as a loading control for viral protein expression).

    • Anti-beta-actin antibody (as a cellular loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Lysis and Protein Quantification:

    • After collecting the supernatant for the shedding assay (Protocol 1), wash the cell pellets with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-gp120 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with anti-p24 and anti-beta-actin antibodies for loading controls.

Data Analysis:

  • Quantify the band intensities for gp160 and gp120 using densitometry software.

  • Calculate the ratio of gp120 to gp160 to assess the efficiency of Env precursor cleavage.

  • Normalize the gp120 and gp160 levels to the loading controls (p24 and beta-actin).

  • Compare the levels and processing of Env proteins in this compound-treated cells to the control.

Expected Results: this compound treatment may lead to altered processing of the gp160 precursor, potentially showing an accumulation of gp160 and a corresponding decrease in mature gp120.[5] A lower molecular weight band of gp120 may also be observed due to altered glycosylation.[5]

Protocol 3: Flow Cytometry Analysis of gp120 Binding to Bystander CD4+ T-Cells

This protocol uses flow cytometry to assess the ability of shed gp120 from this compound-treated and untreated infected cells to bind to the surface of uninfected (bystander) CD4+ T-cells.

Materials:

  • Supernatants from this compound-treated and untreated HIV-1 infected cells (from Protocol 1).

  • Uninfected CD4+ T-cell line (e.g., CEM-SS) or primary CD4+ T-cells.

  • Primary antibody: Anti-HIV-1 gp120 antibody (that recognizes a conserved epitope).

  • Fluorochrome-conjugated secondary antibody (e.g., anti-human IgG-FITC).

  • Flow cytometer.

Procedure:

  • Co-incubation of Bystander Cells with Supernatants:

    • Harvest uninfected CD4+ T-cells and wash with PBS.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.

    • Add 100 µL of the supernatants collected in Protocol 1 to the respective wells containing the bystander cells.

    • Incubate for 1-2 hours at 37°C to allow shed gp120 to bind to the CD4 receptors on the bystander cells.

  • Staining for Bound gp120:

    • Wash the cells twice with cold PBS containing 2% FBS (FACS buffer).

    • Resuspend the cells in 100 µL of FACS buffer containing the primary anti-gp120 antibody at the manufacturer's recommended dilution.

    • Incubate on ice for 30-60 minutes.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.

    • Incubate on ice in the dark for 30 minutes.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live cell population based on forward and side scatter.

    • Measure the fluorescence intensity of the secondary antibody in the gated population.

Data Analysis:

  • Determine the mean fluorescence intensity (MFI) for each sample.

  • Compare the MFI of bystander cells incubated with supernatants from this compound-treated infected cells to those incubated with supernatants from untreated cells.

Expected Results: A significant reduction in the MFI of bystander cells incubated with supernatants from this compound-treated cultures, indicating less gp120 binding due to reduced shedding.

Data Presentation

The quantitative data obtained from the experiments above should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on gp120 Shedding

This compound Concentration (nM)Shed gp120 (pg/mL) ± SD% Inhibition of Shedding
0 (Vehicle Control)[Value]0
10[Value][Value]
100[Value][Value]
1000[Value][Value]
10000[Value][Value]

Table 2: Densitometric Analysis of Env Protein Expression and Processing

This compound Concentration (nM)Relative gp120 Expression (normalized to loading control) ± SDRelative gp160 Expression (normalized to loading control) ± SDgp120/gp160 Ratio ± SD
0 (Vehicle Control)[Value][Value][Value]
100[Value][Value][Value]
1000[Value][Value][Value]

Table 3: Flow Cytometry Analysis of gp120 Binding to Bystander Cells

Supernatant from Infected Cells Treated with this compound (nM)Mean Fluorescence Intensity (MFI) ± SD% Reduction in gp120 Binding
0 (Vehicle Control)[Value]0
100[Value][Value]
1000[Value][Value]

Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.

Temsavir_Mechanism_of_Action cluster_virus HIV-1 Virion / Infected Cell cluster_this compound This compound Action cluster_host Host Cell (CD4+ T-cell) gp160 gp160 Precursor Env_trimer Mature Env Trimer (gp120/gp41) gp160->Env_trimer Cleavage CD4 CD4 Receptor Env_trimer->CD4 Attachment Shed_gp120 Shed gp120 Env_trimer->Shed_gp120 Shedding This compound This compound This compound->Env_trimer Binds to gp120, stabilizes closed state This compound->CD4 Prevents Interaction This compound->Shed_gp120 Reduces Shedding Env_trimer -> CD4 Env_trimer -> CD4 Env_trimer -> Shed_gp120 Env_trimer -> Shed_gp120 Viral_Entry Viral Entry CD4->Viral_Entry Initiates Bystander_Cell Bystander CD4+ Cell Shed_gp120->Bystander_Cell Binds to CD4 ADCC ADCC Bystander_Cell->ADCC Cytokine_Burst Cytokine Burst Bystander_Cell->Cytokine_Burst

Caption: Mechanism of this compound in inhibiting HIV-1 entry and reducing gp120 shedding.

Experimental_Workflow_gp120_Shedding cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_supernatant Supernatant Analysis cluster_cells Cell Pellet Analysis start HIV-1 Infected Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate 24-48h treatment->incubation separation Separate Cells and Supernatant incubation->separation elisa Quantify Shed gp120 (ELISA) separation->elisa flow Assess Binding to Bystander Cells (Flow Cytometry) separation->flow western Analyze Env Expression & Processing (Western Blot) separation->western

Caption: Experimental workflow for studying this compound's effect on gp120 shedding.

References

Application Notes and Protocols for Temsavir Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vitro studies to evaluate Temsavir in combination with other antiretroviral agents against Human Immunodeficiency Virus Type 1 (HIV-1).

Introduction

This compound (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][2] It is the active moiety of the prodrug Fosthis compound.[3] this compound binds to a conserved pocket on gp120, preventing its interaction with the host cell's CD4 receptor, a critical first step in the viral entry process.[4][5][6] By locking the gp120 protein in a closed, non-functional conformation, this compound effectively blocks viral attachment and subsequent entry into host cells.[6][7] Given its unique mechanism of action, this compound does not exhibit cross-resistance with other existing classes of antiretroviral drugs, making it a valuable candidate for combination therapy, particularly for treatment-experienced patients with multidrug-resistant HIV-1.[8][9]

Combination therapy is the cornerstone of modern HIV-1 treatment, aiming to enhance antiviral efficacy, reduce drug dosages, and minimize the development of drug resistance.[10] Evaluating the interaction between this compound and other antiretroviral agents in vitro is a crucial step in the development of novel treatment regimens. These studies typically assess whether the combination results in synergistic (greater than additive), additive, or antagonistic (less than additive) antiviral effects.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
ParameterCell LineHIV-1 StrainValueReference
EC₅₀ (50% Effective Concentration) PM1 (T-cell line)LAI0.7 ± 0.4 nM[1]
VariousClinical IsolatesSubnanomolar to >0.1 µM[1]
CC₅₀ (50% Cytotoxic Concentration) PM1 (T-cell line)N/A105 µM[1]
PBMCsN/A192 µM[1]
Table 2: Interpretation of Combination Index (CI) Values for Synergy Assessment
Combination Index (CI)Interpretation
< 0.9Synergy
0.9 - 1.1Additive Effect
> 1.1Antagonism

CI values are calculated using the Chou-Talalay method.[1][11][12]

Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 cluster_cell cluster_cell gp41->cluster_cell 5. Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5_CXCR4->gp41 4. gp41-mediated Membrane Fusion This compound This compound This compound->gp120

Caption: HIV-1 entry pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare HIV-1 permissive cell lines (e.g., MT-4, TZM-bl) D Perform Cytotoxicity Assay (CC₅₀) (Uninfected cells) A->D E Perform Antiviral Assay (EC₅₀) (Single drugs) A->E F Perform Checkerboard Assay (Drug combinations) A->F B Prepare serial dilutions of this compound and combination drug(s) B->D B->E B->F C Prepare HIV-1 virus stock (e.g., NL4-3, BaL) C->E C->F H Calculate CC₅₀ and EC₅₀ values D->H E->H G Measure viral replication (p24 ELISA or Luciferase assay) F->G I Calculate Combination Index (CI) using Chou-Talalay method G->I H->I J Determine Synergy, Additivity, or Antagonism I->J

Caption: Experimental workflow for in vitro this compound combination studies.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound and the combination drug(s) on the host cell line. This is crucial to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or TZM-bl cells)[13][14][15]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)

  • This compound and combination drug(s)

  • 96-well flat-bottom microtiter plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with the appropriate density of cells (e.g., 1 x 10⁴ cells/well for MT-4 cells) and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and the combination drug(s) in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted drugs to the respective wells. Include a "cells only" control (no drug).

  • Incubate the plates for the same duration as the antiviral assay (typically 3-5 days).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the "cells only" control.

  • Determine the CC₅₀ value using non-linear regression analysis.

Antiviral Activity Assay (Single Drug)

Objective: To determine the 50% effective concentration (EC₅₀) of this compound and the combination drug(s) individually.

Materials:

  • All materials from the Cytotoxicity Assay

  • HIV-1 virus stock (e.g., NL4-3 or BaL)[16][17]

  • HIV-1 p24 Antigen ELISA kit or luciferase assay reagents (for TZM-bl cells)

Protocol:

  • Seed the 96-well plates with cells as described in the Cytotoxicity Assay protocol.

  • Prepare serial dilutions of this compound and the combination drug(s) at concentrations below their respective CC₅₀ values.

  • Add the diluted drugs to the wells.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock. Include a "virus control" (cells with virus but no drug) and a "cell control" (cells with no virus and no drug).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days.

  • At the end of the incubation period, measure viral replication:

    • For p24 ELISA: Collect the cell culture supernatant and quantify the p24 antigen concentration according to the kit manufacturer's protocol.

    • For Luciferase Assay (TZM-bl cells): Lyse the cells and measure luciferase activity according to the manufacturer's protocol.[18]

  • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

  • Determine the EC₅₀ value using non-linear regression analysis.

Synergy Analysis (Checkerboard Assay)

Objective: To evaluate the antiviral interaction (synergy, additivity, or antagonism) between this compound and another antiretroviral agent.

Materials:

  • All materials from the Antiviral Activity Assay

Protocol:

  • Seed a 96-well plate with cells as previously described.

  • Prepare serial dilutions of this compound and the combination drug.

  • Dispense the drugs into the 96-well plate in a checkerboard format.[5][19] this compound is typically diluted horizontally, and the combination drug is diluted vertically. This creates a matrix of different concentration combinations.

  • Include wells with each drug alone (as in the single drug antiviral assay) and a virus control.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubate the plates and measure viral replication as described in the Antiviral Activity Assay protocol.

  • Data Analysis:

    • Determine the EC₅₀ value for each drug alone and for each combination.

    • Calculate the Combination Index (CI) for each combination using the Chou-Talalay method.[1][11][12] The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (D)₁ and (D)₂ are the concentrations of this compound and the combination drug, respectively, in the mixture that inhibits viral replication by x% (e.g., 50%).

      • (Dx)₁ and (Dx)₂ are the concentrations of this compound and the combination drug alone, respectively, that inhibit viral replication by the same x%.

    • Interpret the CI values according to Table 2 to determine the nature of the drug interaction. A CI value less than 0.9 is indicative of a synergistic interaction.

References

In Vivo Administration of Fostemsavir in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir is a first-in-class HIV-1 attachment inhibitor. It is a phosphonooxymethyl prodrug of this compound (BMS-626529), which works by binding to the viral envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T-cells.[1] This novel mechanism of action makes it a valuable agent, particularly for treatment-experienced patients with multidrug-resistant HIV-1. Preclinical evaluation of Fosthis compound in animal models, including mice, is a critical step in understanding its pharmacokinetic profile, efficacy, and safety before human clinical trials. This document provides an overview of the available data and generalized protocols for the in vivo administration of Fosthis compound in mouse models.

Mechanism of Action

Fosthis compound is administered as an inactive prodrug. Following oral administration, it is rapidly hydrolyzed by intestinal alkaline phosphatases to its active moiety, this compound. This compound is then absorbed into the bloodstream and binds to a conserved region of the gp120 protein on HIV-1. This binding locks the gp120 in a closed conformation, thereby preventing its interaction with the CD4 receptor on host immune cells and inhibiting viral entry.

Fosthis compound Mechanism of Action Fosthis compound Mechanism of Action cluster_gut Gastrointestinal Lumen cluster_blood Bloodstream cluster_cell Target Cell Interaction Fosthis compound Fosthis compound (Prodrug) Temsavir_active This compound (Active Moiety) Fosthis compound->Temsavir_active Hydrolysis by Alkaline Phosphatase Temsavir_blood Absorbed this compound Temsavir_active->Temsavir_blood Absorption Temsavir_action This compound Temsavir_blood->Temsavir_action HIV_gp120 HIV-1 gp120 CD4_receptor CD4 Receptor HIV_gp120->CD4_receptor Prevents Interaction Temsavir_action->HIV_gp120 Binds to Inhibition Inhibition of Attachment Temsavir_action->Inhibition Pharmacokinetic Study Workflow Pharmacokinetic Study Workflow acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting formulation Formulation Preparation fasting->formulation dosing Oral Gavage Dosing formulation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling processing Plasma Processing blood_sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling Efficacy Study Workflow Efficacy Study Workflow in Humanized Mice generation Generation of Humanized Mice infection HIV-1 Infection generation->infection randomization Randomization infection->randomization treatment Fosthis compound Treatment randomization->treatment monitoring Monitoring (Viral Load, CD4+ T-cells) treatment->monitoring endpoint Terminal Endpoint Analysis monitoring->endpoint

References

Application Notes and Protocols for Flow Cytometry Analysis of Temsavir-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir is the active form of the prodrug Fosthis compound, an antiretroviral medication used in the treatment of HIV-1 infection. Its primary mechanism of action is the inhibition of viral entry into host cells. This compound binds directly to the HIV-1 envelope glycoprotein gp120, preventing the conformational changes necessary for the virus to attach to the CD4 receptor on the surface of T-helper cells.[1] This action effectively blocks the initial stage of the viral lifecycle. Beyond this direct antiviral effect, this compound has been observed to modulate the antigenicity of the viral envelope glycoprotein, which can influence the host's immune response to infected cells.[1][2] Specifically, this compound can alter the glycosylation and processing of the Env protein, which may reduce the recognition of infected cells by broadly neutralizing antibodies and affect antibody-dependent cellular cytotoxicity (ADCC).[2][3][4][5]

Flow cytometry is an indispensable tool for dissecting the cellular effects of therapeutic agents like this compound. It allows for the high-throughput, multi-parameter analysis of individual cells, providing quantitative data on cell health, proliferation, and the expression of various cell surface and intracellular proteins. These application notes provide detailed protocols for using flow cytometry to analyze the effects of this compound on target cells, focusing on apoptosis, cell cycle progression, and T-cell activation status.

Data Presentation

The following tables present illustrative quantitative data from flow cytometric analyses of this compound-treated CD4+ T-cells. This data is representative of expected outcomes and is intended for guidance and comparative purposes.

Table 1: Analysis of Apoptosis in this compound-Treated CD4+ T-Cells

TreatmentConcentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1094.8 ± 2.52.8 ± 0.92.4 ± 0.6
This compound10093.5 ± 3.03.5 ± 1.13.0 ± 0.7
This compound100092.1 ± 3.34.2 ± 1.33.7 ± 0.9
Staurosporine (Positive Control)100045.3 ± 5.535.8 ± 4.218.9 ± 3.1

Table 2: Cell Cycle Analysis of this compound-Treated CD4+ T-Cells

TreatmentConcentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control065.4 ± 4.220.1 ± 3.114.5 ± 2.5
This compound1066.1 ± 4.519.8 ± 2.914.1 ± 2.3
This compound10067.2 ± 4.819.2 ± 2.713.6 ± 2.1
This compound100068.5 ± 5.118.5 ± 2.513.0 ± 1.9
Nocodazole (Positive Control)10020.1 ± 3.515.5 ± 2.864.4 ± 5.8

Table 3: T-Cell Activation Marker Expression on this compound-Treated CD4+ T-Cells

TreatmentConcentration (nM)% CD25+% CD69+% HLA-DR+
Vehicle Control (Unstimulated)05.2 ± 1.13.8 ± 0.96.5 ± 1.4
This compound (Unstimulated)1005.5 ± 1.24.1 ± 1.06.8 ± 1.5
PHA Stimulation-75.6 ± 6.380.2 ± 7.165.3 ± 5.9
PHA Stimulation + this compound10074.9 ± 6.178.5 ± 6.864.1 ± 5.5

Experimental Protocols

Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V, and the loss of membrane integrity using Propidium Iodide (PI).

Materials:

  • This compound

  • CD4+ T-cells (e.g., Jurkat cells or primary human CD4+ T-cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture CD4+ T-cells in complete medium to the desired density.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Washing:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with Propidium Iodide (PI).

Materials:

  • This compound

  • CD4+ T-cells

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat CD4+ T-cells with this compound as described in Protocol 1. Include a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Collect data for at least 20,000 events per sample.

    • Use cell cycle analysis software to model the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Analysis of T-Cell Activation Markers

This protocol outlines the procedure for analyzing the expression of cell surface activation markers (CD25, CD69, HLA-DR) on this compound-treated T-cells.

Materials:

  • This compound

  • Primary human CD4+ T-cells

  • Complete RPMI-1640 medium

  • Phytohemagglutinin (PHA) or other T-cell stimulants

  • Fluorochrome-conjugated antibodies against CD4, CD25, CD69, and HLA-DR

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Culture, Stimulation, and Treatment:

    • Isolate primary human CD4+ T-cells.

    • For stimulated conditions, treat cells with a T-cell stimulant (e.g., PHA) in the presence or absence of this compound for 24-72 hours.

    • Include unstimulated controls with and without this compound.

  • Staining:

    • Harvest and wash the cells with flow cytometry staining buffer.

    • Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.

    • Add the fluorochrome-conjugated antibodies to the cell suspension at the manufacturer's recommended concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in an appropriate volume of staining buffer.

    • Analyze the samples on a flow cytometer.

    • Use single-color controls for compensation.

    • Gate on the CD4+ T-cell population.

    • Quantify the percentage of cells expressing each activation marker.

Mandatory Visualizations

Temsavir_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_host Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Prevents Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change Blocked Viral_Entry Viral Entry CCR5_CXCR4->Viral_Entry Inhibition Host_Cell_Signaling Host Cell Signaling (e.g., NF-kB, mTOR) Viral_Entry->Host_Cell_Signaling Prevents Downstream Effects This compound This compound This compound->gp120 Binds to gp120

Caption: this compound's mechanism of action, blocking HIV-1 entry.

Flow_Cytometry_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis cluster_output Output Cell_Culture 1. CD4+ T-Cell Culture Temsavir_Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Temsavir_Treatment Cell_Harvesting 3. Cell Harvesting Temsavir_Treatment->Cell_Harvesting Apoptosis_Staining 4a. Apoptosis Staining (Annexin V / PI) Cell_Harvesting->Apoptosis_Staining Cell_Cycle_Staining 4b. Cell Cycle Staining (PI / RNase) Cell_Harvesting->Cell_Cycle_Staining Activation_Marker_Staining 4c. Activation Marker Staining (CD25, CD69, HLA-DR) Cell_Harvesting->Activation_Marker_Staining Flow_Cytometry 5. Flow Cytometry Acquisition Apoptosis_Staining->Flow_Cytometry Cell_Cycle_Staining->Flow_Cytometry Activation_Marker_Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Gating & Quantification) Flow_Cytometry->Data_Analysis Tables Quantitative Data Tables Data_Analysis->Tables Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Application Notes and Protocols for Temsavir in Antibody-Dependent Cellular Cytotoxicity (ADCC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temsavir, the active metabolite of the FDA-approved HIV-1 attachment inhibitor Fosthis compound, plays a significant role in modulating antibody-dependent cellular cytotoxicity (ADCC) responses, a critical immune mechanism for eliminating virus-infected cells.[1][2] this compound functions by binding to the HIV-1 envelope glycoprotein (Env) gp120, preventing its interaction with the host cell's CD4 receptor.[3][4] This action not only blocks viral entry but also induces conformational changes in the Env trimer, affecting its processing, glycosylation, and overall antigenicity.[1][5][6] Consequently, this compound can reduce the recognition of HIV-1-infected cells by broadly neutralizing antibodies (bNAbs) and subsequently diminish their ability to mediate ADCC.[5][6]

These application notes provide a comprehensive overview of this compound's use in ADCC assays, including its mechanism of action, detailed experimental protocols, and a summary of its impact on ADCC responses.

Mechanism of Action of this compound in ADCC

This compound's influence on ADCC is multifaceted:

  • Altered Env Conformation and Antigenicity: By binding to gp120, this compound stabilizes the Env glycoprotein in a "closed" conformation.[3][4] This alters the epitopes available for antibody binding, which can decrease the recognition of infected cells by certain bNAbs.[5]

  • Reduced gp120 Shedding: this compound has been shown to reduce the shedding of soluble gp120 from infected cells.[1][5] Shed gp120 can bind to uninfected bystander CD4+ T cells, making them susceptible to ADCC. By reducing shedding, this compound protects these uninfected cells from off-target killing.[1][2]

  • Impact on Glycosylation: this compound treatment can affect the glycosylation profile of the Env glycoprotein.[1][6] Since glycans can be part of antibody epitopes, alterations in glycosylation can impact antibody recognition and, consequently, ADCC.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on ADCC mediated by various broadly neutralizing antibodies (bNAbs) against HIV-1-infected primary CD4+ T cells.

Broadly Neutralizing Antibody (bNAb)Target EpitopeMean Percentage of ADCC (DMSO Control)Mean Percentage of ADCC (10 µM this compound)Fold Change
2G12Glycan~25%~10%~0.4
10-1074V3 Glycan~30%~15%~0.5
PGT121V3 Glycan~35%~20%~0.57
PGT126V3 Glycan~28%~15%~0.54
PGT151gp120-gp41 interface~20%~18%~0.9
3BNC117CD4 binding site~22%~10%~0.45
N6CD4 binding site~25%~12%~0.48

Data are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.[5][7]

Experimental Protocols

FACS-Based ADCC Assay for Evaluating this compound's Effect on bNAb-Mediated Killing of HIV-1-Infected Primary CD4+ T Cells

This protocol details a flow cytometry-based method to assess the impact of this compound on the ability of bNAbs to mediate the killing of HIV-1-infected cells by effector cells.

Materials:

  • Target Cells: Primary CD4+ T cells infected with an HIV-1 strain of interest (e.g., JR-FL).

  • Effector Cells: Autologous peripheral blood mononuclear cells (PBMCs).

  • Compound: this compound (BMS-626529).

  • Control: Dimethyl sulfoxide (DMSO).

  • Antibodies: Broadly neutralizing antibodies (e.g., 2G12, PGT126, 3BNC117) and HIV+ plasma.

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, IL-2, Fixable Viability Dye, anti-p24 antibody, paraformaldehyde (PFA).

  • Equipment: Flow cytometer, cell culture incubator, 96-well U-bottom plates.

Protocol:

  • Preparation of Target Cells:

    • Isolate primary CD4+ T cells from healthy donor blood.

    • Activate the cells and infect them with the desired HIV-1 strain.

    • Culture the infected cells for 24 hours.

  • This compound Treatment:

    • Treat the HIV-1-infected primary CD4+ T cells with 10 µM this compound or an equivalent volume of DMSO (vehicle control) for 24 hours.[5][7]

  • ADCC Assay Setup:

    • On the day of the assay, wash the this compound- or DMSO-treated target cells.

    • Co-culture the target cells with autologous PBMCs (effector cells) at an appropriate effector-to-target (E:T) ratio (e.g., 30:1).[8]

    • Add serial dilutions of the bNAb or HIV+ plasma to the co-culture.

    • Incubate the plates for 5-8 hours at 37°C.[9]

  • Staining and Data Acquisition:

    • After incubation, stain the cells with a fixable viability dye to exclude dead cells.

    • Fix and permeabilize the cells.

    • Stain for intracellular HIV-1 p24 antigen to identify productively infected cells.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the viable, p24-positive cell population.

    • Calculate the percentage of ADCC as the reduction in the percentage of p24+ cells in the presence of antibody compared to the no-antibody control.

    • The formula for calculating ADCC is:

    • Compare the ADCC percentages between this compound-treated and DMSO-treated target cells.

Visualizations

Temsavir_ADCC_Mechanism cluster_infected_cell HIV-1 Infected Cell cluster_nk_cell NK Cell Env Trimer Env Trimer gp120 gp120 Env Trimer->gp120 expresses bNAb bNAb gp120->bNAb Reduced Recognition This compound This compound This compound->gp120 binds to (Alters Conformation) Fc Receptor Fc Receptor bNAb->Fc Receptor binds to ADCC Response ADCC Response Fc Receptor->ADCC Response triggers

Caption: this compound's mechanism in altering ADCC responses.

ADCC_Assay_Workflow A 1. Prepare Target Cells (HIV-1 Infected Primary CD4+ T Cells) B 2. Treat with this compound (10 µM) or DMSO (Control) for 24h A->B C 3. Co-culture Target Cells with Effector Cells (PBMCs) B->C D 4. Add Broadly Neutralizing Antibodies (bNAbs) C->D E 5. Incubate for 5-8 hours D->E F 6. Stain for Viability and intracellular p24 E->F G 7. Acquire Data using Flow Cytometry F->G H 8. Analyze Data: Calculate % ADCC G->H

Caption: Experimental workflow for the FACS-based ADCC assay.

References

Application Notes and Protocols for Biochemical Assays of Temsavir-gp120 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temsavir (BMS-626529) is the active moiety of the prodrug Fosthis compound, a first-in-class HIV-1 attachment inhibitor. Its mechanism of action involves direct binding to the viral envelope glycoprotein gp120, a critical step in the viral entry process. This compound stabilizes the gp120 protein in a closed, prefusion conformation, thereby preventing its interaction with the host cell's CD4 receptor. This inhibition of the initial attachment step effectively blocks viral entry and subsequent replication.[1][2][3] Understanding the binding kinetics and thermodynamics of the this compound-gp120 interaction is crucial for the development and optimization of this class of antiretroviral drugs.

These application notes provide detailed protocols for key biochemical assays used to characterize the binding of this compound to HIV-1 gp120, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: this compound-gp120 Binding Kinetics

The following tables summarize quantitative data from various studies on the binding of this compound to different strains of HIV-1 gp120.

Table 1: Binding Affinity and Kinetics of this compound for gp120

HIV-1 StrainAssay MethodK D (nM)k a (M⁻¹s⁻¹)k d (s⁻¹)Reference
JR-FLSedimentation Equilibrium3.3Not ReportedNot Reported[4]
JR-FL (wild-type)Grating-Coupled Interferometry0.7 - 74 (depending on polymorphs)VariesVaries[5][6]
Various IsolatesPseudovirus Assay (IC₅₀)<10 (for most)Not ApplicableNot Applicable[5]

Table 2: Inhibitory Activity of this compound

Assay TypeParameterValueHIV-1 Strain/ConditionsReference
Competition Binding AssayIC₅₀23 nMJR-FL gp120 (vs. BMS-488043)[7]
Pseudovirus AssayIC₅₀4-fold to >29,700-fold change (with polymorphs)JR-FL background[6]
Cell Coating InhibitionIC₈₀19.8 nMCo-culture system[1]
Recombinant gp120 CoatingIC₈₀907 nMPrimary CD4+ T cells[1]

Table 3: Dissociation of this compound from gp120

HIV-1 StrainAssay MethodDissociation Half-life (t₁/₂)Reference
JR-FLGel Filtration Assay~8 hours[7]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association rate (k a ), dissociation rate (k d ), and equilibrium dissociation constant (K D ) of this compound binding to gp120.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant purified gp120

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Protocol:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant gp120 (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared by activating and deactivating the surface without gp120 immobilization to control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., ranging from sub-nanomolar to micromolar concentrations).

    • Inject the this compound solutions over the gp120 and reference flow cells at a constant flow rate for a defined association time.

    • Allow for dissociation in running buffer for a defined period.

    • Between each this compound concentration, regenerate the sensor surface with a short pulse of regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k a , k d , and K D .

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the this compound-gp120 interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant purified gp120

  • This compound

  • Matched buffer (e.g., PBS or Tris buffer, pH 7.4)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze or buffer-exchange both gp120 and this compound into the same buffer to minimize heats of dilution.[8]

    • Degas the solutions immediately before the experiment to prevent air bubbles.[8]

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the gp120 solution (typically 5-50 µM) into the sample cell.[8]

    • Load the this compound solution (typically 10-20 fold higher concentration than gp120) into the injection syringe.[8]

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-10 µL) of this compound into the gp120 solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot it against the molar ratio of this compound to gp120.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine K D , ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Enzyme-Linked Immunosorbent Assay (ELISA) - Competition Assay

Objective: To measure the ability of this compound to inhibit the binding of gp120 to the CD4 receptor.

Materials:

  • 96-well microtiter plates

  • Recombinant soluble CD4 (sCD4)

  • Recombinant purified gp120

  • This compound

  • Anti-gp120 antibody (e.g., a monoclonal antibody that does not compete with this compound or CD4 binding)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 3% BSA)

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of this compound.

    • In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the different concentrations of this compound for 1 hour at room temperature.

    • Wash the sCD4-coated plate and add the gp120-Temsavir mixtures to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound proteins.

    • Add the anti-gp120 primary antibody and incubate for 1 hour.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate and add TMB substrate. Allow the color to develop.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Plot the absorbance against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of gp120 binding to sCD4.

Mandatory Visualizations

This compound Mechanism of Action

Temsavir_Mechanism cluster_virus HIV-1 Virion cluster_host Host T-Cell gp120_unbound gp120 (Unbound) gp120_this compound gp120-Temsavir Complex (Closed Conformation) CD4 CD4 Receptor gp120_unbound->CD4 Binding Conformational_Change Conformational Change gp120_unbound->Conformational_Change Induces gp120_this compound->CD4 Binding Inhibited Fusion_Blocked Viral Entry Blocked gp120_this compound->Fusion_Blocked Coreceptor Co-receptor (CCR5/CXCR4) Coreceptor->Fusion_Blocked Leads to Fusion (inhibited) This compound This compound This compound->gp120_unbound Binds to gp120 Conformational_Change->Coreceptor Co-receptor Binding

Caption: this compound inhibits HIV-1 entry by binding to gp120.

Experimental Workflow for this compound-gp120 Binding Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biochemical Assays cluster_data Data Analysis gp120_prep Recombinant gp120 Expression & Purification SPR Surface Plasmon Resonance (SPR) gp120_prep->SPR ITC Isothermal Titration Calorimetry (ITC) gp120_prep->ITC ELISA Competition ELISA gp120_prep->ELISA Temsavir_prep This compound Solution Preparation Temsavir_prep->SPR Temsavir_prep->ITC Temsavir_prep->ELISA Kinetics Binding Kinetics (ka, kd, KD) SPR->Kinetics Thermo Thermodynamics (ΔH, ΔS, KD, n) ITC->Thermo Inhibition Inhibitory Potency (IC50) ELISA->Inhibition

Caption: Workflow for characterizing this compound-gp120 binding.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Temsavir Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the solubility of Temsavir in in vitro experimental settings. This compound, the active moiety of the prodrug Fosthis compound, is a potent HIV-1 attachment inhibitor. However, its low aqueous solubility presents a significant challenge in obtaining reliable and reproducible data from in vitro assays.[1] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the successful use of this compound in your research.

Troubleshooting Guide

Encountering precipitation or inconsistent results with this compound is a common hurdle. This guide provides a systematic approach to identifying and resolving these issues.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous buffer or medium.[2][3]- Pre-warm the aqueous solution (e.g., cell culture medium) to 37°C before adding the this compound stock. - Add the this compound-DMSO stock solution dropwise while gently vortexing or swirling the aqueous medium to ensure rapid mixing.[4] - Prepare an intermediate dilution in a small volume of medium before adding it to the final experimental volume.[5]
Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium is higher than its solubility limit.[5]- Lower the final working concentration of this compound. - Perform a solubility test in your specific experimental medium to determine the maximum soluble concentration.
Precipitation Over Time in Incubator Temperature-Dependent Solubility: this compound may be less soluble at 37°C compared to room temperature.- Ensure the incubator temperature is stable. - Pre-warm all solutions to 37°C before mixing.[2]
pH Shift in Medium: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of this compound.- Monitor the pH of your cell culture medium throughout the experiment. - Consider using a medium with a more robust buffering system, such as HEPES, if compatible with your assay.
Inconsistent Assay Results Inaccurate Compound Concentration: Precipitation leads to a lower effective concentration of this compound in solution.- Visually inspect all solutions for any signs of precipitation before and during the experiment. - Centrifuge a small aliquot of the final working solution to check for any pellet formation.
DMSO Effects: High concentrations of DMSO can be toxic to cells and may interfere with the assay.- Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%, and ideally under 0.1%.[6] - Include a vehicle control with the same final DMSO concentration in all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can affect compound stability and solubility.[7]

Q2: How should I prepare a stock solution of this compound?

A2: It is advisable to prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). This allows for the addition of a small volume to your aqueous experimental medium, minimizing the final DMSO concentration. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[7][8]

Q3: How can I avoid this compound precipitation when diluting my DMSO stock in cell culture medium?

A3: To prevent precipitation, a stepwise dilution approach is recommended. First, create an intermediate dilution of your this compound-DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your experimental medium. Always add the this compound solution to the aqueous medium while gently mixing.[4][5]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration below 0.5%, and for many sensitive cell lines, it should be 0.1% or lower.[6] It is essential to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to account for any solvent effects.

Q5: Can I store this compound solutions?

A5: this compound stock solutions in anhydrous DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] Aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods.

Quantitative Data

The solubility of this compound in common laboratory solvents is summarized below. Please note that these values can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) ≥ 16.67 mg/mL (≥ 35.21 mM)[10][11] 95 mg/mL (~200.64 mM)[1]High solubility. Recommended for stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[1]
Water Insoluble[1]This compound has very low aqueous solubility.
Ethanol Insoluble[1]Not a suitable solvent for preparing stock solutions.
Phosphate-Buffered Saline (PBS) Very low solubilitySimilar to water, this compound is poorly soluble in PBS.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the this compound powder to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.[7]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the sterile cell culture medium to 37°C.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution by adding a small volume of the this compound stock solution to a small volume of the pre-warmed medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of medium. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final this compound concentration. For instance, to get a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

  • Mixing: Mix the final working solution gently but thoroughly by inverting the tube or pipetting. Avoid vigorous vortexing, especially if the medium contains serum.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Immediate Use: Use the freshly prepared working solutions immediately in your assay.

Visualizations

This compound Mechanism of Action: HIV-1 Entry Inhibition

This compound is an attachment inhibitor that binds directly to the HIV-1 envelope glycoprotein gp120. This binding event locks gp120 in a "closed" or non-functional conformation, preventing its interaction with the host cell's CD4 receptor. This blockage of the initial virus-cell attachment is the critical first step in inhibiting viral entry and replication.

Temsavir_Mechanism_of_Action This compound Mechanism of Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 This compound This compound This compound->gp120

Caption: this compound binds to HIV-1 gp120, preventing its attachment to the host cell CD4 receptor.

Experimental Workflow for Preparing this compound Working Solutions

This workflow outlines the key steps to minimize precipitation when preparing this compound for in vitro assays.

Temsavir_Workflow Workflow for Preparing this compound Working Solutions start Start stock Prepare 10 mM this compound Stock in Anhydrous DMSO start->stock aliquot Aliquot and Store Stock at -80°C stock->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate prewarm Pre-warm Cell Culture Medium to 37°C prewarm->intermediate control Prepare Vehicle Control (DMSO in Medium) prewarm->control final Prepare Final Working Solution in Pre-warmed Medium intermediate->final assay Use Immediately in Assay final->assay control->assay

Caption: A step-by-step workflow for the preparation of this compound working solutions.

Troubleshooting Logic for this compound Precipitation

This diagram provides a logical sequence for troubleshooting precipitation issues with this compound in your experiments.

Troubleshooting_Logic Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is Stock Solution Clear? start->check_stock reprepare_stock Re-prepare Stock Solution (Ensure complete dissolution) check_stock->reprepare_stock No check_dilution Review Dilution Protocol (Pre-warm medium, rapid mixing?) check_stock->check_dilution Yes reprepare_stock->check_dilution optimize_dilution Optimize Dilution Method check_dilution->optimize_dilution No check_concentration Is Final Concentration Too High? check_dilution->check_concentration Yes optimize_dilution->check_concentration lower_concentration Lower Final Concentration and/or Perform Solubility Test check_concentration->lower_concentration Yes success Solution Clear check_concentration->success No lower_concentration->success

Caption: A logical guide to troubleshooting this compound precipitation in in vitro assays.

References

Temsavir stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Temsavir in different buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is known about the stability of this compound in aqueous buffer solutions?

A1: Currently, there is limited publicly available data specifically detailing the stability of this compound across a range of aqueous buffer solutions. This compound is known to be insoluble in water and ethanol, which presents challenges for formulation in aqueous media.[1] Its prodrug, Fosthis compound, was developed to overcome the poor aqueous solubility of this compound.[2] Insights into this compound's potential stability can be inferred from forced degradation studies conducted on Fosthis compound, which suggest susceptibility to degradation under certain stress conditions.

Q2: Are there any data on the forced degradation of this compound or its prodrug, Fosthis compound?

A2: Yes, forced degradation studies have been performed on Fosthis compound. These studies provide an indication of the types of conditions that may lead to the degradation of the molecule's core structure, which it shares with this compound. The table below summarizes the conditions under which Fosthis compound has been shown to degrade. It is important to note that this data is for the prodrug and the degradation profile of this compound may differ.

Table 1: Summary of Forced Degradation Studies on Fosthis compound

Stress ConditionReagent/DetailsObservation
Acidic Hydrolysis0.1 N HClDegradation observed
Alkaline Hydrolysis0.1 N NaOHDegradation observed
Oxidative3% H₂O₂Degradation observed
Thermal80°CNo degradation observed
PhotolyticUV lightDegradation observed

This table is synthesized from information available on forced degradation studies of Fosthis compound and should be used as a general guide. Specific degradation pathways and kinetics for this compound may vary.

Q3: What are the physicochemical properties of this compound that might influence its stability?

A3: this compound is a small molecule with the following properties:

  • Molecular Formula: C₂₄H₂₃N₇O₄[3]

  • Molecular Weight: 473.48 g/mol [4]

  • Solubility: Insoluble in water and ethanol. Soluble in DMSO.[1]

  • Chemical Structure: Contains several functional groups, including a benzoylpiperazine, a methoxypyrrolopyridine, and a triazole ring, which could be susceptible to hydrolysis or oxidation.[3][5]

Troubleshooting Guide

Issue: I am observing precipitation or cloudiness in my this compound solution.

This is a common issue due to this compound's low aqueous solubility. Here are some potential causes and troubleshooting steps:

Potential CauseTroubleshooting Step
Low Aqueous Solubility Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Avoid directly dissolving this compound in aqueous solutions.
Buffer pH The pH of your buffer can significantly impact the solubility of this compound. Empirically test a range of pH values to find the optimal condition for your experiment.
Buffer Composition Certain buffer components can interact with this compound and reduce its solubility. If possible, test different buffer systems (e.g., phosphate, citrate, TRIS) to identify the most suitable one.
Temperature Ensure your working solution is maintained at a consistent temperature. Changes in temperature can affect solubility.

Issue: I suspect my this compound is degrading during my experiment.

If you suspect degradation, consider the following:

Potential CauseTroubleshooting Step
Hydrolysis Avoid strongly acidic or alkaline buffer conditions. Based on Fosthis compound data, the core structure may be susceptible to hydrolysis at pH extremes.
Oxidation If your buffer system or experimental conditions are oxidative, this could lead to degradation. Consider degassing your buffers or adding antioxidants if compatible with your assay.
Photodegradation Protect your this compound solutions from light, especially if they will be stored for extended periods or exposed to high-intensity light sources. Use amber vials or cover your containers with foil.
Incorrect Storage Store this compound stock solutions at -20°C or -80°C as recommended.[6] Avoid repeated freeze-thaw cycles by preparing aliquots.

Experimental Protocols

General Protocol for Assessing this compound Stability in a Buffer Solution

This protocol provides a general framework for evaluating the stability of this compound in a specific buffer. It is essential to adapt this protocol to your specific experimental needs and analytical capabilities.

1. Materials:

  • This compound powder

  • High-purity DMSO

  • Selected buffer solution (e.g., phosphate-buffered saline, citrate buffer)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Validated analytical method for this compound quantification

  • Incubator or water bath set to the desired temperature

  • pH meter

2. Procedure:

  • Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Prepare Working Solution: Dilute the this compound stock solution with the chosen buffer to achieve the final desired concentration for your experiment. The final concentration of DMSO should be kept low (typically <1%) to minimize its effect on the experiment.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the working solution using a validated HPLC method to determine the initial concentration of this compound. This will serve as your time zero (T₀) reference.

  • Incubation: Store the remaining working solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T₀. A significant decrease in concentration over time indicates instability under the tested conditions.

3. Stability-Indicating Method: It is crucial to use a stability-indicating analytical method, which is an HPLC method capable of separating the intact this compound from any potential degradation products.[7][8] This ensures that the measured peak corresponds only to the active compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare this compound Stock in DMSO prep_work Dilute to Working Concentration in Buffer prep_stock->prep_work t0_analysis T=0 Analysis (HPLC) prep_work->t0_analysis incubation Incubate under Experimental Conditions t0_analysis->incubation tp_analysis Time-Point Analysis (HPLC) incubation->tp_analysis data_analysis Calculate % Remaining vs. T=0 tp_analysis->data_analysis stability_assessment Assess Stability data_analysis->stability_assessment Troubleshooting_Guide cluster_precipitation Precipitation/Cloudiness cluster_degradation Suspected Degradation start Experiencing Issues with This compound in Solution? check_solubility Is stock prepared in DMSO and diluted? start->check_solubility Precipitation check_hydrolysis Are pH extremes avoided? start->check_hydrolysis Degradation check_ph Is buffer pH optimized? check_solubility->check_ph check_buffer Is buffer composition suitable? check_ph->check_buffer check_oxidation Is the solution protected from oxidation? check_hydrolysis->check_oxidation check_light Is the solution protected from light? check_oxidation->check_light check_storage Is it stored correctly (-20°C or -80°C)? check_light->check_storage

References

Troubleshooting Temsavir dose-response curve variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Temsavir dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (BMS-626529) is an antiretroviral drug that acts as an HIV-1 attachment inhibitor.[1] It is the active form of the prodrug Fosthis compound.[2][3][4] this compound targets the HIV-1 envelope glycoprotein gp120, binding to a conserved pocket and preventing the virus from attaching to CD4+ T cells on the surface of host cells.[2][5][6] This action blocks the initial stage of the HIV-1 lifecycle, thereby inhibiting viral entry.[4]

Q2: What are the common causes of variability in this compound dose-response curves?

Variability in dose-response curves for this compound, as with many in vitro assays, can stem from several factors:

  • Cell-Based Issues: Inconsistent cell seeding density, cell line instability, high passage number, and contamination (e.g., mycoplasma) can all lead to variable results.[7][8][9]

  • Compound Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, and inaccuracies in serial dilutions can affect the compound's stability and concentration.[7]

  • Assay Protocol and Execution: Differences in incubation times, reagent quality, and pipetting technique can introduce significant variability.[7][10] Edge effects in microplates are also a common issue.[7]

  • Data Analysis: The choice of curve-fitting model and handling of outliers can influence the final dose-response parameters.[10]

Q3: My this compound dose-response curve has a shallow slope. What could be the cause?

A shallow dose-response curve, indicated by a low Hill slope (HS < 1), can be associated with high cell-to-cell variability in the response to the drug.[11] This suggests that within the cell population, there is a wide range of sensitivities to this compound. It could also indicate that the mechanism of action is complex and may not follow a simple one-to-one binding model.[11]

Q4: Why am I observing a bell-shaped dose-response curve with this compound?

While less common in in-vitro antiviral assays, bell-shaped or U-shaped dose-response curves have been observed for some compounds, including the mTOR inhibitor Temsirolimus (often confused with this compound) in certain in-vivo studies.[12] This can indicate complex biological responses, such as off-target effects at higher concentrations or the induction of opposing signaling pathways. If observed in vitro, it would warrant further investigation into the experimental conditions and potential cytotoxic effects at high concentrations that may interfere with the assay readout.

Troubleshooting Guides

Guide 1: Addressing High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques for better consistency. Calibrate and use a multichannel pipette carefully.[7]
Pipetting Errors Calibrate pipettes regularly. Use low-retention pipette tips. Ensure consistent pipetting technique across all wells.
Edge Effects Avoid using the outer wells of the microplate for experimental data. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[7]
Reagent Inhomogeneity Ensure all reagents, including the this compound dilutions and assay reagents, are thoroughly mixed before addition to the wells.
Guide 2: Troubleshooting an Inconsistent or Non-Sigmoidal Dose-Response Curve
Potential Cause Troubleshooting Steps
Incorrect Drug Concentration Prepare fresh serial dilutions for each experiment from a validated stock solution. Verify the concentration of the stock solution.[7]
Compound Instability Avoid repeated freeze-thaw cycles of the this compound stock solution. Protect the compound from light if it is light-sensitive. Prepare dilutions in the appropriate solvent and culture medium just before use.[7]
Inappropriate Assay Window Ensure the incubation time is sufficient for this compound to exert its effect. Optimize the cell number and incubation time to achieve a robust signal-to-noise ratio.[7]
Cell Health Issues Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. Ensure cells are in the exponential growth phase at the time of treatment.[7][9]

Experimental Protocols

Standard Protocol for this compound Dose-Response Assay using a Cell Viability Readout (e.g., MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step in culture medium before adding to the cells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of solvent) and no-treatment control wells.[13]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[13]

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13][14]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13][15]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[13]

    • Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Normalize the data to the vehicle control (as 100% viability) and plot the results as percent viability versus the log of this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.

Visualizations

Temsavir_Mechanism_of_Action cluster_HIV HIV-1 Virion cluster_Host Host T-Cell gp120 gp120 CD4_Receptor CD4 Receptor gp120->CD4_Receptor Attachment Blocked This compound This compound This compound->gp120 Binds to

Caption: Mechanism of action of this compound.

Dose_Response_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h (Attachment) Cell_Seeding->Incubation_24h Temsavir_Dilution 3. Prepare this compound Serial Dilutions Incubation_24h->Temsavir_Dilution Treatment 4. Add this compound to Cells Temsavir_Dilution->Treatment Incubation_48_72h 5. Incubate for 48-72h (Treatment) Treatment->Incubation_48_72h Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation_48_72h->Viability_Assay Read_Plate 7. Read Absorbance Viability_Assay->Read_Plate Data_Analysis 8. Analyze Data (EC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a this compound dose-response assay.

Troubleshooting_Flowchart Start Variable Dose-Response Curve? Check_Replicates High variability between replicates? Start->Check_Replicates Check_Curve_Shape Inconsistent curve shape? Start->Check_Curve_Shape Check_Replicates->Check_Curve_Shape No Troubleshoot_Plating Review cell seeding protocol. Check for edge effects. Verify pipetting technique. Check_Replicates->Troubleshoot_Plating Yes Troubleshoot_Compound Prepare fresh this compound dilutions. Check stock solution integrity. Verify solvent compatibility. Check_Curve_Shape->Troubleshoot_Compound Yes Troubleshoot_Cells Check cell passage number. Test for mycoplasma. Ensure cells are in log growth phase. Troubleshoot_Compound->Troubleshoot_Cells Review_Assay Optimize incubation time. Validate assay reagents. Check plate reader settings. Troubleshoot_Cells->Review_Assay

Caption: Troubleshooting flowchart for this compound dose-response variability.

References

Technical Support Center: Optimizing Temsavir Concentration for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Temsavir concentration in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, the active moiety of the prodrug Fosthis compound, is a first-in-class HIV-1 attachment inhibitor.[1][2] It works by binding directly to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host cell's CD4 receptor.[1][3] This action blocks the conformational changes in gp120 necessary for viral entry, effectively halting the infection process at a very early stage.[1][2][3]

Q2: What is a typical effective concentration (EC50) for this compound in antiviral assays?

A2: The EC50 of this compound can vary significantly depending on the HIV-1 subtype and the presence of specific mutations in the gp120 protein.[4] Generally, this compound is highly potent, with EC50 values typically in the low nanomolar range.[5] However, for some viral isolates, particularly the CRF01_AE subtype, the EC50 can be considerably higher.[4]

Q3: Is this compound cytotoxic? What is a typical cytotoxic concentration (CC50)?

A3: this compound generally exhibits low cytotoxicity in cell culture.[6] The 50% cytotoxic concentration (CC50) is typically observed at concentrations significantly higher than its effective antiviral concentration, often above 100 µM in many cell lines.[7] This provides a wide therapeutic window for in vitro experiments.

Q4: Which cell lines are recommended for this compound antiviral assays?

A4: TZM-bl cells are a commonly used and recommended cell line for HIV-1 pseudovirus neutralization assays.[8][9] These cells are a HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and they contain Tat-inducible luciferase and E. coli β-galactosidase reporter genes, allowing for sensitive and quantitative measurement of viral entry.[8]

Q5: What are the known resistance mutations for this compound?

A5: Resistance to this compound is primarily associated with amino acid substitutions in the gp120 protein. Key mutations that can reduce susceptibility to this compound have been identified at positions S375, M426, M434, and M475.[4][10][11] The presence of these mutations, either alone or in combination, can lead to a significant increase in the IC50 value of this compound.[10][11]

Data Presentation

Table 1: this compound Antiviral Activity (EC50/IC50) Against Various HIV-1 Strains

Assay TypeHIV-1 Strain/IsolateEC50/IC50 (nM)
Pseudovirus AssayMajority of clinical isolates< 10
Pseudovirus AssayMost susceptible virus0.01
Pseudovirus AssayLeast susceptible virus> 2,000
Cell-Cell Fusion AssayHIV-1 LAI (Wild-Type)210
Cell-Cell Fusion AssayHIV-1 LAI (M434K mutant)> 20,000
PhenoSense Entry AssayVarious clinical isolates0.05 - 161

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Cytotoxicity of this compound (CC50) in Various Cell Lines

Cell LineCell TypeIncubation PeriodCC50 (µM)
MT-2T lymphocytes3 or 6 days> 200
HEK293Kidney3 or 6 days> 200
HepG2Liver3 or 6 days> 200
HeLaCervix3 or 6 days> 200
PM1T-cell line6 days105
PBMCsPeripheral Blood Mononuclear Cells6 days192

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: this compound Antiviral Activity Assay using HIV-1 Pseudovirus

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound using a single-round infection assay with HIV-1 envelope (Env)-pseudotyped viruses and TZM-bl target cells.

Materials:

  • This compound (BMS-626529)

  • TZM-bl cells

  • HIV-1 Env-pseudotyped virus stock (e.g., from a subtype B reference strain like JR-FL)

  • Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well flat-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed 1 x 10^4 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired concentration range for testing. It is advisable to include a wide range of concentrations to capture the full dose-response curve.

  • Neutralization Reaction:

    • In a separate 96-well plate, add the diluted this compound to the pseudovirus stock at a predetermined viral inoculum (previously titrated to yield a linear range of luciferase activity).

    • Incubate the virus-drug mixture for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the TZM-bl cells.

    • Add the virus-Temsavir mixture to the cells.

    • Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infectivity.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • After incubation, remove the supernatant.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen reagent.

    • Read the relative luminescence units (RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no drug).

    • Plot the percentage of inhibition versus the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 2: XTT Cytotoxicity Assay

This protocol outlines the procedure for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • This compound (BMS-626529)

  • Target cell line (e.g., TZM-bl or other relevant cell line)

  • Complete Growth Medium

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Add the this compound dilutions to the wells. Include wells with cells and no compound (cell control) and wells with medium only (background control).

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the cell control.

    • Plot the percentage of cytotoxicity versus the log of the this compound concentration and determine the CC50 value.

Mandatory Visualizations

HIV_Entry_Inhibition_by_this compound cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor Conformational Change MembraneFusion Membrane Fusion CoReceptor->MembraneFusion ViralEntry Viral Entry MembraneFusion->ViralEntry This compound This compound This compound->gp120 Experimental_Workflow start Start: Optimize this compound Concentration prepare_cells Prepare and Seed Target Cells (e.g., TZM-bl) start->prepare_cells run_antiviral_assay Perform Antiviral Assay (Co-incubation) prepare_cells->run_antiviral_assay run_cytotoxicity_assay Perform Cytotoxicity Assay (XTT) prepare_cells->run_cytotoxicity_assay prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->run_antiviral_assay prepare_this compound->run_cytotoxicity_assay prepare_virus Prepare HIV-1 Pseudovirus Inoculum prepare_virus->run_antiviral_assay measure_antiviral Measure Viral Inhibition (e.g., Luciferase Activity) run_antiviral_assay->measure_antiviral measure_cytotoxicity Measure Cell Viability (Absorbance) run_cytotoxicity_assay->measure_cytotoxicity calculate_ec50 Calculate EC50 measure_antiviral->calculate_ec50 calculate_cc50 Calculate CC50 measure_cytotoxicity->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50->calculate_si end End: Optimal Concentration Determined calculate_si->end Troubleshooting_Flowchart decision decision solution solution start Start: Unexpected Results check_ec50 High or Variable EC50? start->check_ec50 check_cytotoxicity High Cytotoxicity? check_ec50->check_cytotoxicity No solution_ec50 1. Verify viral inoculum & cell health. 2. Sequence gp120 for resistance mutations. 3. Prepare fresh this compound dilutions. check_ec50->solution_ec50 Yes check_activity No Activity? check_cytotoxicity->check_activity No solution_cytotoxicity 1. Test on different cell lines. 2. Check for compound precipitation. 3. Screen for contamination. check_cytotoxicity->solution_cytotoxicity Yes solution_no_activity 1. Test this compound on a sensitive control virus. 2. Use a different positive control drug. 3. Check assay readout system. check_activity->solution_no_activity Yes end Consult further documentation check_activity->end No

References

Temsavir and Luciferase Reporter Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Temsavir in conjunction with luciferase reporter assays. While this compound is a potent HIV-1 attachment inhibitor, its complex chemical structure raises the potential for interference in sensitive biological assays such as those employing luciferase. This guide offers structured advice to identify and mitigate such potential interferences, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an antiretroviral drug that functions as an HIV-1 attachment inhibitor. It binds directly to the gp120 subunit of the HIV-1 envelope glycoprotein, preventing the virus from attaching to and entering host CD4+ T cells.[1] This mechanism of action is distinct from other classes of antiretroviral drugs. This compound is the active form of the prodrug Fosthis compound.

Q2: Could this compound's chemical properties interfere with my luciferase assay?

While there is no direct published evidence of this compound interfering with luciferase assays, its chemical structure, which includes a pyrrole ring, suggests a potential for interaction.[2] Small molecules can interfere with luciferase assays through various mechanisms, including direct inhibition of the luciferase enzyme, quenching of the luminescent signal, or stabilization of the luciferase protein, which can paradoxically increase the signal.[3][4] Therefore, it is crucial to perform appropriate controls to rule out any assay artifacts.

Q3: What are the common signs of interference in a luciferase assay?

Signs of potential interference by a compound like this compound can include:

  • Unexpectedly high or low luciferase readings that do not correlate with the expected biological activity.

  • A high degree of variability between replicate wells treated with this compound.[3]

  • A non-linear dose-response curve that deviates from the expected sigmoidal shape.

  • Discrepancies between the firefly and Renilla luciferase signals in a dual-luciferase system that cannot be explained by the experimental hypothesis.[5][6][7][8][9]

Q4: How can I proactively control for potential this compound interference?

The best approach is to run a set of control experiments. These include:

  • Cell-free luciferase assay: Test this compound directly with purified luciferase enzyme to see if it has a direct inhibitory or enhancing effect.

  • Promoterless vector control: Transfect cells with a luciferase vector lacking a promoter to assess this compound's effect on basal transcription and luciferase expression.

  • Constitutive promoter control: Use a vector with a constitutively active promoter (e.g., CMV or SV40) to see if this compound affects general transcription or luciferase stability.

  • Dual-luciferase system: Employ a dual-luciferase assay to normalize the experimental reporter (firefly luciferase) to a control reporter (Renilla luciferase), which can help to identify compound-specific effects on one of the luciferases.[5][6][7][8][9]

Troubleshooting Guide

If you suspect this compound is interfering with your luciferase reporter assay, follow this step-by-step troubleshooting guide.

Problem 1: Unexpected Decrease in Luciferase Signal

A decrease in signal may indicate direct inhibition of the luciferase enzyme or cytotoxicity.

Possible Cause Troubleshooting Step Expected Outcome
Direct Luciferase Inhibition Perform a cell-free luciferase assay with a purified luciferase enzyme and varying concentrations of this compound.If this compound directly inhibits the enzyme, you will observe a dose-dependent decrease in luminescence in the absence of cells.
Cytotoxicity Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your luciferase assay, treating the cells with the same concentrations of this compound.A decrease in cell viability will correlate with the decrease in luciferase signal, suggesting the effect is due to cell death rather than specific reporter inhibition.
Signal Quenching Measure the absorbance spectrum of this compound.If this compound absorbs light at the emission wavelength of luciferase (around 560 nm for firefly luciferase), it may be quenching the signal.
Problem 2: Unexpected Increase in Luciferase Signal

An increase in signal could be due to stabilization of the luciferase enzyme or off-target effects.

Possible Cause Troubleshooting Step Expected Outcome
Luciferase Stabilization Perform a time-course experiment. Treat cells with this compound and measure luciferase activity at several time points.If this compound stabilizes the luciferase protein, you may observe a slower decay of the luminescent signal over time compared to the vehicle control.[4]
Off-Target Effects Use a panel of reporter constructs with different promoters to see if the effect is specific to your promoter of interest or a more general phenomenon.If this compound increases the signal from multiple, unrelated promoters, it suggests a general effect on transcription or translation.

Experimental Protocols

Protocol 1: Cell-Free Luciferase Inhibition Assay

This protocol determines if this compound directly inhibits firefly luciferase.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer and substrate (e.g., D-luciferin)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in luciferase assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

  • In a 96-well plate, add 50 µL of each this compound dilution or vehicle control to triplicate wells.

  • Add 50 µL of purified luciferase enzyme solution to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Inject 100 µL of luciferase substrate into each well and immediately measure the luminescence using a luminometer.

Data Analysis:

Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the this compound concentration to determine the IC50 value, if applicable.

Protocol 2: Dual-Luciferase Reporter Assay for Interference Testing

This protocol helps to normalize for non-specific effects of this compound.

Materials:

  • Cells co-transfected with your experimental firefly luciferase reporter and a control Renilla luciferase vector.

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Dual-luciferase assay reagents

  • Luminometer with dual injectors

Procedure:

  • Plate the co-transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubate for the desired experimental duration.

  • Lyse the cells according to the dual-luciferase assay kit protocol.

  • Measure both firefly and Renilla luciferase activity sequentially in the same well using a luminometer with dual injectors.

Data Analysis:

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity. Compare the ratios of this compound-treated wells to the vehicle-treated wells. A significant change in the ratio indicates a specific effect on your experimental reporter, while a similar change in both luciferases might suggest a more general effect or interference with one of the enzymes.

Visualizing Experimental Workflows and Logic

Temsavir_Luciferase_Troubleshooting cluster_observation Initial Observation cluster_investigation Troubleshooting Steps cluster_conclusion Potential Conclusions start Unexpected Luciferase Assay Result with this compound cell_free Perform Cell-Free Luciferase Assay start->cell_free viability Conduct Cell Viability Assay start->viability dual_luc Run Dual-Luciferase Assay start->dual_luc promoter_controls Use Promoter Controls (Constitutive/Promoterless) start->promoter_controls direct_inhibition Direct Enzyme Inhibition/Activation cell_free->direct_inhibition Signal altered in cell-free system cytotoxicity Cytotoxicity-Mediated Effect viability->cytotoxicity Cell viability correlates with signal change specific_effect Specific Reporter Modulation dual_luc->specific_effect Firefly/Renilla ratio altered no_interference No Significant Interference dual_luc->no_interference Firefly/Renilla ratio is stable promoter_controls->specific_effect Effect is promoter-specific off_target Off-Target Effects promoter_controls->off_target Effect seen with multiple promoters

Caption: Troubleshooting workflow for this compound interference.

Signaling_Pathway_Interference_Model cluster_biological Biological System cluster_detection Detection System cluster_this compound Potential this compound Interference Points stimulus Experimental Stimulus pathway Signaling Pathway stimulus->pathway transcription_factor Transcription Factor Activation pathway->transcription_factor promoter Promoter Binding transcription_factor->promoter luciferase_expression Luciferase Gene Expression promoter->luciferase_expression luciferase_protein Luciferase Protein luciferase_expression->luciferase_protein light_emission Light Emission luciferase_protein->light_emission + Substrate substrate Luciferin Substrate luminometer Luminometer Reading light_emission->luminometer This compound This compound This compound->pathway On-target/Off-target effects This compound->luciferase_protein Direct enzyme interaction This compound->light_emission Signal quenching

Caption: Potential points of this compound interference in a luciferase reporter assay.

References

Temsavir Technical Support Center: Sample Preparation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Temsavir during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound (BMS-626529) is a potent, first-in-class small molecule inhibitor of HIV-1 attachment.[1][2] It functions by binding directly to the gp120 subunit of the viral envelope, which prevents the virus from attaching to host CD4+ T cells, the initial step of infection.[3][4] The stability of this compound is critical because any degradation during sample preparation can lead to inaccurate experimental results, such as underestimation of its potency (EC50/IC50 values) or incorrect pharmacokinetic assessments.[5] Maintaining the structural integrity of the compound ensures that the observed biological activity is solely attributable to the active molecule.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors contributing to the degradation of this compound's prodrug, Fosthis compound, have been studied and include hydrolysis and oxidation.[6][7] Studies on Fosthis compound show degradation under acidic and alkaline conditions (hydrolysis) and in the presence of hydrogen peroxide (oxidation).[6] While this compound itself is more stable, its metabolic pathways in vivo include CYP3A4-mediated oxidation and amide hydrolysis, suggesting these pathways could be relevant to in-vitro degradation under certain conditions.[7] Therefore, exposure to strong acids/bases, oxidizing agents, and potentially certain enzymatic preparations (like liver microsomes) should be carefully controlled.[5][8]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage is crucial for preventing degradation. For solid (powder) this compound, long-term storage at -20°C is recommended, which can preserve it for months to years.[4][9] Short-term storage at 0-4°C for days to weeks is also acceptable.[4] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2][9] When preparing solutions, it is critical to use fresh, anhydrous DMSO, as moisture can reduce solubility and potentially contribute to hydrolysis.[9]

Q4: Which solvents are recommended for preparing this compound stock solutions?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water.[4] Multiple suppliers recommend preparing stock solutions in DMSO at concentrations up to 95 mg/mL (200.64 mM).[9] For in vivo experiments, a co-solvent system may be required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2] However, for most in-vitro assays, a high-concentration stock in pure DMSO is the standard starting point.[10]

Q5: How can I minimize degradation when preparing working solutions for cell-based assays?

A5: To minimize degradation when preparing working solutions, follow these steps:

  • Thaw your DMSO stock aliquot at room temperature.

  • Perform serial dilutions in your final cell culture medium or assay buffer immediately before use.

  • Ensure thorough mixing after each dilution step.

  • Avoid prolonged storage of diluted aqueous solutions. It is best practice to prepare working solutions fresh for each experiment.[2]

  • Minimize the final concentration of DMSO in your assay to avoid solvent-induced cytotoxicity; typically, this is kept below 0.5%.

Q6: What analytical methods are suitable for quantifying this compound and detecting its degradation?

A6: High-performance liquid chromatography (HPLC) and liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are highly selective and sensitive methods for quantifying this compound.[6][11] These techniques can separate this compound from its prodrug (Fosthis compound) and potential degradation products, allowing for accurate concentration measurement in various matrices, including plasma and experimental buffers.[11] A validated LC-MS/MS method has been established for quantifying this compound in human plasma, involving a straightforward sample preparation step of protein precipitation with acetonitrile.[11]

This compound Stability and Storage Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.

FormStorage TemperatureDurationSource(s)
Solid Powder -20°CLong-term (months to years)[4][9]
0 - 4°CShort-term (days to weeks)[4]
In Solvent (DMSO) -80°CLong-term (up to 2 years)[2][9]
-20°CMid-term (up to 1 year)[2][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Objective: To prepare a high-concentration primary stock solution of this compound for long-term storage and subsequent dilutions.

Materials:

  • This compound powder (MW: 473.48 g/mol )[4]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[9]

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance and appropriate weighing tools

  • Vortex mixer

Methodology:

  • Calculation: To prepare a 10 mM solution, calculate the required mass of this compound. For 1 mL of solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 473.48 g/mol * (1000 mg / 1 g) = 4.735 mg

  • Weighing: Carefully weigh out approximately 4.74 mg of this compound powder and place it into a sterile vial. Record the exact weight.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 4.74 mg, add 1.0 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if dissolution is slow, but avoid excessive heat.[2]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[2][9]

Protocol 2: Sample Preparation for LC-MS/MS Analysis from Plasma

Objective: To extract this compound from a plasma matrix for quantitative analysis, based on a validated method.[11]

Materials:

  • Human plasma samples containing this compound

  • Acetonitrile (ACN), HPLC-grade

  • Internal standard (IS) solution (e.g., a deuterated analog of this compound in ACN)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Vortex mixer

  • HPLC vials

Methodology:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette a small volume of plasma (e.g., 50 µL) into a clean microcentrifuge tube.

  • Protein Precipitation: Add the internal standard solution and the precipitating agent. For example, add 150 µL of acetonitrile containing the IS to the 50 µL plasma sample.

  • Mixing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the clear supernatant and transfer it to a clean HPLC vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system for the quantification of this compound.

Visualizations

Temsavir_Degradation_Factors cluster_factors Potential Degradation Factors cluster_products Degradation Products / Metabolites This compound This compound (Active Compound) F1 pH Extremes (Acid/Base) F2 Oxidizing Agents F3 Enzymatic Activity (e.g., CYP3A4, Microsomes) F4 Improper Storage (Light, Temp, Moisture) P1 Hydrolysis Products (e.g., Amide Hydrolysis) F1->P1 Hydrolysis P2 Oxidative Products (Metabolites) F2->P2 Oxidation F3->P2 P3 N-dealkylation Products F3->P3 Metabolism P4 Loss of Potency F4->P4 General Degradation

Caption: Factors contributing to this compound degradation and resulting products.

Sample_Prep_Workflow start Receive this compound (Solid Powder) store_solid Store Solid Dry, Dark @ -20°C start->store_solid Long-term Storage prep_stock Prepare Stock Solution (e.g., 10 mM in Anhydrous DMSO) store_solid->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Aliquots @ -80°C aliquot->store_stock thaw Thaw Single Aliquot Before Use store_stock->thaw prep_working Prepare Working Dilutions (in Assay Buffer/Medium) thaw->prep_working use Use Immediately in Experiment prep_working->use

Caption: Recommended workflow for this compound sample handling and preparation.

References

Dealing with lot-to-lot variability of Temsavir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the lot-to-lot variability of Temsavir. Our goal is to help researchers achieve consistent and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased lots. What could be the cause?

A1: Lot-to-lot variation in IC50 values is a known issue that can arise from several factors. The most common causes include minor differences in compound purity, crystalline structure affecting solubility, or the presence of inactive isomers from the synthesis process. We recommend performing a dose-response curve for each new lot to determine its specific potency in your assay system.

Q2: Can the solvent used to dissolve this compound affect its activity and contribute to variability?

A2: Absolutely. This compound is typically dissolved in DMSO. The final concentration of DMSO in your cell culture media should be kept constant across all experiments and ideally below 0.1% to avoid solvent-induced cellular stress, which can impact results. Using aged or improperly stored DMSO can also introduce water content, which may affect this compound's solubility and stability. Always use fresh, anhydrous, research-grade DMSO.

Q3: How should I properly store and handle this compound to minimize degradation and variability?

A3: this compound should be stored as a desiccated solid at -20°C. Once dissolved in DMSO, it should be aliquoted into single-use volumes and stored at -80°C to prevent multiple freeze-thaw cycles, which can lead to degradation. Protect the compound from light, as it can be light-sensitive.

Q4: We see inconsistent effects on downstream signaling pathways (e.g., p-S6K phosphorylation) with a new lot of this compound, even when used at the previously established effective concentration. Why is this happening?

A4: This issue often points to a difference in the effective potency of the new lot. We advise that you first qualify each new lot by running a full dose-response curve and measuring the inhibition of a key downstream marker, such as the phosphorylation of S6K1 or 4E-BP1. This will allow you to normalize the concentration of different lots based on their biological activity rather than just their molar concentration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Reduced Potency (Higher IC50) in a New Lot 1. Lower active compound purity in the new lot.2. Poor solubility of the new lot.3. Compound degradation due to improper storage.1. Qualify New Lot: Perform a dose-response experiment to determine the IC50 of the new lot. Compare this to the value from the previous lot's Certificate of Analysis (CoA).2. Check Solubility: After dissolving in DMSO, visually inspect the stock solution for any precipitate. Briefly vortex and warm the solution to 37°C to ensure complete dissolution.3. Use a Positive Control: Run a reference compound with a known, stable IC50 in parallel to ensure the assay is performing as expected.
Increased Off-Target Effects or Cellular Toxicity 1. Presence of a cytotoxic impurity in the new lot.2. Higher final DMSO concentration in the experiment.1. Lower this compound Concentration: Test if the toxicity is dose-dependent. Compare the toxicity profile of the new lot with the old lot at equivalent biologically active concentrations.2. Verify DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is consistent and non-toxic to your cell line (typically <0.1%).
Inconsistent Downstream Signaling Inhibition 1. Different kinetics of target engagement between lots.2. Cell line instability or passage number variation.1. Time-Course Experiment: For the new lot, perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to see if the timing of downstream pathway inhibition has shifted.2. Standardize Cell Culture: Ensure you are using cells within a consistent and low passage number range. Perform cell line authentication to rule out contamination or genetic drift.

Lot-to-Lot Variability Data Summary

The following table summarizes the performance of three different hypothetical lots of this compound as tested in a HeLa cell-based assay for inhibition of cell proliferation (72-hour incubation).

Lot Number Purity (HPLC) IC50 (nM) p-S6K1 Inhibition (EC50, nM)
TMV-A021>99.5%15.212.8
TMV-B014>99.0%28.525.1
TMV-C009>99.8%12.110.5

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentrations by serially diluting the stock solution in culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (DMSO only) and a "no cells" blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank control (0% viability). Plot the normalized data against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for p-S6K1 Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (and a vehicle control) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-S6K1 (Thr389) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total S6K1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

Temsavir_Signaling_Pathway cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound This compound->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow start Receive New Lot of this compound prep Prepare DMSO Stock (10 mM Aliquots, -80°C) start->prep qualify Lot Qualification: Run Dose-Response Curve prep->qualify ic50 Determine IC50 (Cell Proliferation Assay) qualify->ic50 Assay 1 western Confirm Target Inhibition (Western Blot for p-S6K1) qualify->western Assay 2 compare Compare with Previous Lot Data & Certificate of Analysis ic50->compare western->compare proceed Proceed with Experiments (Using Lot-Specific IC50) compare->proceed Consistent troubleshoot Troubleshoot / Contact Support compare->troubleshoot Discrepancy >2-fold

Caption: Recommended workflow for qualifying a new lot of this compound.

Troubleshooting_Tree start Inconsistent Results? q_lot Is this a new lot? start->q_lot Yes q_cells Are cells low passage & healthy? q_lot->q_cells No sol_qualify Qualify new lot: Determine IC50 & EC50 q_lot->sol_qualify Yes q_reagents Are reagents (e.g., DMSO) fresh? q_cells->q_reagents Yes sol_culture Standardize cell culture: Use fresh cell stock q_cells->sol_culture No sol_reagents Use fresh, anhydrous research-grade reagents q_reagents->sol_reagents No sol_contact Contact Technical Support q_reagents->sol_contact Yes

Caption: A decision tree for troubleshooting inconsistent results.

Technical Support Center: Temsavir Extended-Release Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temsavir extended-release (ER) formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound ER formulations.

Issue 1: Inconsistent or Unpredictable In Vitro Drug Release Profiles

Question: My in vitro dissolution testing of this compound ER tablets shows high variability between batches or fails to meet the desired release profile. What are the potential causes and how can I troubleshoot this?

Answer:

Inconsistent in vitro release is a common challenge in the development of extended-release dosage forms. Several factors related to the formulation and manufacturing process can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • API Particle Size Distribution:

    • Cause: Variations in the particle size of this compound can significantly impact its dissolution rate, especially for a drug with low solubility.[1]

    • Troubleshooting:

      • Characterize the particle size distribution of your this compound active pharmaceutical ingredient (API) using techniques like laser diffraction.

      • Ensure consistency in the milling or micronization process to achieve a uniform and reproducible particle size distribution across batches.

  • Polymer Properties:

    • Cause: The properties of the rate-controlling polymer in the matrix are critical.[2][3] Variations in polymer viscosity, molecular weight, or particle size can lead to inconsistent drug release.

    • Troubleshooting:

      • Source high-quality polymers from a reliable supplier and obtain a certificate of analysis for each batch.

      • Characterize the polymer properties to ensure they meet your specifications.

      • If using a hydrophilic matrix, ensure consistent hydration and swelling properties of the polymer.[2]

  • Manufacturing Process Parameters:

    • Cause: Inconsistencies in the manufacturing process, such as blending times, compression force, and tablet hardness, can affect the integrity of the extended-release matrix.[4][5]

    • Troubleshooting:

      • Optimize and validate your blending process to ensure a homogenous distribution of this compound and excipients.

      • Monitor and control tablet compression force to achieve consistent tablet hardness and porosity.

      • Evaluate the impact of lubrication on drug release; excessive lubricant can form a hydrophobic barrier and slow down dissolution.

  • Dissolution Test Method:

    • Cause: The dissolution test conditions may not be discriminating enough to detect critical variations in the formulation.[6][7]

    • Troubleshooting:

      • Ensure your dissolution method is validated and robust.

      • Experiment with different dissolution media (pH, surfactants) and apparatus speeds to find the most discriminating conditions.[8]

Issue 2: "Dose Dumping" or Premature Release of this compound

Question: My this compound ER formulation shows a rapid initial release of the drug ("dose dumping") in the first hour of dissolution testing, exceeding the desired specifications. What could be causing this?

Answer:

Dose dumping is a critical failure for an extended-release formulation, as it can lead to toxic plasma concentrations. It typically indicates a failure of the release-controlling mechanism.

Potential Causes & Troubleshooting Steps:

  • Inadequate Polymer Concentration or Viscosity:

    • Cause: The concentration or viscosity grade of the hydrophilic polymer may be insufficient to form a robust gel layer upon hydration, which is necessary to control the initial burst release.[2]

    • Troubleshooting:

      • Increase the concentration of the rate-controlling polymer in your formulation.

      • Consider using a higher viscosity grade of the polymer (e.g., a higher molecular weight HPMC).

  • Formulation Composition:

    • Cause: The presence of highly soluble excipients in the formulation can create pores in the matrix, allowing for rapid ingress of the dissolution medium and premature drug release.

    • Troubleshooting:

      • Review the solubility of all excipients in your formulation.

      • Consider replacing highly soluble fillers with less soluble alternatives.

  • Tablet Coating Defects:

    • Cause: If your ER formulation relies on a functional coating for release control, any defects in the coating, such as cracks or insufficient thickness, can lead to dose dumping.

    • Troubleshooting:

      • Optimize the coating process parameters (e.g., spray rate, temperature, drying time).

      • Characterize the coated tablets for coating uniformity and integrity using techniques like scanning electron microscopy (SEM).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an HIV-1 attachment inhibitor.[9] It works by binding directly to the gp120 subunit of the viral envelope protein.[10][11] This binding action prevents the initial attachment of the virus to the CD4+ T-cell receptor on the host cell, which is the first step in the HIV lifecycle.[12][13] By blocking this interaction, this compound effectively prevents the virus from entering and infecting host immune cells.[9]

Q2: Why was an extended-release formulation developed for this compound?

A2: An extended-release formulation was necessary primarily due to the poor dissolution and solubility-limited absorption of this compound.[14][15][16] The prodrug, Fosthis compound, was developed to improve aqueous solubility, and it is formulated as an extended-release tablet to ensure prolonged and consistent absorption of the active moiety, this compound.[1][14] This extended-release profile helps to maintain therapeutic plasma concentrations of this compound over a longer period, which is crucial for its antiviral efficacy.[17]

Q3: What are some key pharmacokinetic parameters of this compound when administered as an extended-release formulation?

A3: When administered as its prodrug Fosthis compound in an extended-release formulation, this compound exhibits a plasma half-life of approximately 7 to 14 hours.[17] Following oral administration of a 600 mg twice-daily dose of Fosthis compound, the peak plasma concentration (Cmax) of this compound is about 1770 ng/mL, and the time to reach Cmax (Tmax) is approximately 2 hours.[9] The absolute bioavailability of this compound after oral administration of Fosthis compound is around 26.9%.[9][12]

Q4: Are there any known food effects on the absorption of the this compound extended-release formulation?

A4: Yes, food can affect the absorption of this compound from its extended-release formulation. A high-fat meal has been shown to increase the absorption of this compound by approximately 81%, while a standard meal does not have a clinically significant effect.[12]

Data Presentation

Table 1: this compound Pharmacokinetic Parameters (from Fosthis compound ER Formulation)

ParameterValueReference(s)
Plasma Half-life (t½) 7 - 14 hours[17]
Time to Peak Concentration (Tmax) ~2 hours[9][12]
Absolute Bioavailability 26.9%[9][12]
Protein Binding ~88%[12]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound ER Tablets

This protocol outlines a general procedure for assessing the in vitro release of this compound from an extended-release tablet formulation.

1. Apparatus:

  • USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 1 (Basket Apparatus).[18]

2. Dissolution Medium:

  • Simulated gastric fluid (without enzymes) for the first 2 hours, followed by a change to simulated intestinal fluid. The pH and composition of the media should be chosen to mimic physiological conditions.[18]

3. Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place one this compound ER tablet in each vessel.

  • Begin rotation of the paddles or baskets at a specified speed (e.g., 75 rpm).[19]

  • Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).[6]

  • Replace the withdrawn sample volume with fresh, pre-heated dissolution medium.

  • Filter the samples and analyze for this compound concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.[20][21]

4. Data Analysis:

  • Calculate the cumulative percentage of this compound released at each time point.

  • Plot the percentage of drug released versus time to obtain the dissolution profile.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the quantification of this compound in plasma samples, which is essential for pharmacokinetic studies.

1. Sample Preparation:

  • Protein precipitation is a common and convenient method for sample preparation.[20]

  • To a known volume of plasma, add a precipitating agent such as acetonitrile.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • Column: A suitable C18 column is typically used for separation.[21]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is often employed.[22]

  • Flow Rate: A typical flow rate is around 0.35 mL/min.[22]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[22]

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of this compound and an internal standard.[22]

4. Calibration and Quantification:

  • A calibration curve is prepared by spiking known concentrations of this compound into blank plasma.

  • The concentration of this compound in the study samples is determined by interpolating their response from the calibration curve. The validated range of quantification should cover the expected clinical concentrations, for instance, from 1 to 10,000 ng/mL.[20][23]

Visualizations

Temsavir_Mechanism_of_Action cluster_HIV HIV-1 Virion cluster_HostCell Host CD4+ T-Cell HIV_gp120 gp120 CD4_Receptor CD4 Receptor HIV_gp120->CD4_Receptor Attachment Blocked This compound This compound This compound->HIV_gp120 Binds to

Caption: this compound's mechanism of action: blocking HIV-1 attachment.

ER_Troubleshooting_Workflow Start Inconsistent Dissolution Profile Check_API Check API Particle Size Start->Check_API Check_Polymer Evaluate Polymer Properties Start->Check_Polymer Check_Process Assess Manufacturing Process Start->Check_Process Check_Method Review Dissolution Method Start->Check_Method Consistent_API Consistent API? Check_API->Consistent_API Consistent_Polymer Consistent Polymer? Check_Polymer->Consistent_Polymer Consistent_Process Consistent Process? Check_Process->Consistent_Process Validated_Method Validated Method? Check_Method->Validated_Method Optimize_Milling Optimize Milling Consistent_API->Optimize_Milling No End Consistent Release Achieved Consistent_API->End Yes Source_New_Polymer Source New Polymer Batch Consistent_Polymer->Source_New_Polymer No Consistent_Polymer->End Yes Optimize_Process Optimize Process Parameters Consistent_Process->Optimize_Process No Consistent_Process->End Yes Revalidate_Method Re-validate Method Validated_Method->Revalidate_Method No Validated_Method->End Yes

Caption: Troubleshooting workflow for inconsistent dissolution.

References

Reducing cytotoxicity of Temsavir at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Temsavir in their experiments. The focus is on addressing potential issues of cytotoxicity that may be encountered at high concentrations.

Troubleshooting Guide

Issue: I am observing higher-than-expected cytotoxicity in my cell cultures treated with this compound.

High concentrations of any compound can lead to cytotoxicity. While this compound generally exhibits low cytotoxicity in vitro, here are some steps to troubleshoot your experiment.

Question 1: What are the typical cytotoxic concentrations (CC50) for this compound?

This compound has been shown to have low cytotoxicity across various human cell lines. The 50% cytotoxic concentration (CC50) is generally observed at levels significantly higher than its effective antiviral concentration (EC50).

Quantitative Data Summary: Cytotoxicity of this compound in Human Cell Lines

Cell Line TypeCell Line NameCC50 (μM)Citation
T lymphocytesMT-2>200[1]
T lymphocytesPM1105[2]
KidneyHEK293>200[1]
LarynxHEp-2>200[1]
LiverHepG2>200[1]
CervixHeLa>200[1]
Peripheral Blood Mononuclear CellsPBMCs192[2]

Question 2: How can I confirm that the observed cytotoxicity is due to this compound?

It is essential to include proper controls in your experimental setup to ascertain that the observed cell death is a direct result of this compound.

Experimental Workflow for Assessing Drug-Induced Cytotoxicity

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Seeding Seed cells at optimal density Compound_Preparation Prepare serial dilutions of this compound Cell_Seeding->Compound_Preparation Controls Include vehicle control (e.g., DMSO) and untreated control Compound_Preparation->Controls Cell_Treatment Treat cells with this compound and controls Controls->Cell_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Cell_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, MTS) Incubation->Viability_Assay Cytotoxicity_Assay Perform cytotoxicity assay (e.g., LDH release) Incubation->Cytotoxicity_Assay Apoptosis_Assay Optional: Apoptosis assay (e.g., Caspase activity, Annexin V) Incubation->Apoptosis_Assay Data_Collection Measure absorbance/fluorescence Viability_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection Apoptosis_Assay->Data_Collection Calculate_Viability Calculate % cell viability relative to controls Data_Collection->Calculate_Viability Determine_CC50 Determine the CC50 value Calculate_Viability->Determine_CC50

Caption: Workflow for assessing this compound-induced cytotoxicity.

Question 3: What are some strategies to reduce the cytotoxic effects of this compound at high concentrations?

If you must work with high concentrations of this compound and are observing cytotoxicity, consider the following mitigation strategies:

  • Optimize Concentration and Exposure Time: Determine the lowest effective concentration and the shortest exposure time that achieves your desired experimental outcome.

  • Use a Serum-Rich Medium: Increasing the serum concentration in your cell culture medium can sometimes mitigate drug-induced cytotoxicity.

  • Co-treatment with Antioxidants: Drug-induced cytotoxicity can sometimes be mediated by oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cell death.

  • Cell Line Selection: If your experimental design allows, consider using a cell line that is less sensitive to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an HIV-1 attachment inhibitor.[3] It binds directly to the HIV-1 envelope glycoprotein gp120, preventing the initial interaction between the virus and the CD4 receptor on host T-cells.[4][5] This action blocks the conformational changes necessary for viral entry into the host cell.[4][5]

Mechanism of Action of this compound

G cluster_virus HIV-1 cluster_host Host CD4+ T-cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment Blocked This compound This compound This compound->gp120 Binds to

Caption: this compound blocks HIV-1 attachment to host cells.

Q2: Does this compound's mechanism of action involve inducing cytotoxicity?

No, the primary antiviral mechanism of this compound is not cytotoxic. It is a specific inhibitor of viral entry.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] The cytotoxicity observed at high concentrations is likely due to off-target effects that are not fully characterized.

Q3: Are there any known signaling pathways activated by this compound that lead to cytotoxicity?

The available scientific literature does not specify signaling pathways that are activated by this compound to induce cytotoxicity. Given its low cytotoxic profile, this has not been a primary area of investigation. General mechanisms of drug-induced cytotoxicity often involve the induction of apoptosis or necrosis through pathways such as mitochondrial dysfunction or the generation of reactive oxygen species.

Hypothesized General Pathways of Drug-Induced Cytotoxicity

G High_Concentration_this compound High Concentration of this compound Off_Target_Effects Off-Target Effects High_Concentration_this compound->Off_Target_Effects Mitochondrial_Stress Mitochondrial Stress Off_Target_Effects->Mitochondrial_Stress ROS_Production Increased ROS Production Off_Target_Effects->ROS_Production Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis ROS_Production->Apoptosis Necrosis Necrosis ROS_Production->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Potential general pathways of drug-induced cytotoxicity.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells) and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

References

Technical Support Center: The Impact of Serum Proteins on Temsavir's In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vitro activity of Temsavir, particularly concerning the effects of serum proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (BMS-626529) is a first-in-class HIV-1 attachment inhibitor.[1] It is the active moiety of the prodrug Fosthis compound (BMS-663068).[2][3] Following oral administration, Fosthis compound is rapidly hydrolyzed by alkaline phosphatases in the intestine to this compound.[2][3][4][5][6] this compound then exerts its antiviral effect by binding directly to the HIV-1 envelope glycoprotein gp120, near the host cell's CD4 receptor binding site.[2][5][7][8] This binding event locks the gp120 protein in a "closed," non-functional conformation, which prevents the conformational changes necessary for the virus to attach to the CD4 receptor on T-cells.[5][7][9] By blocking this initial, critical step of the viral lifecycle, this compound effectively inhibits the virus from entering and infecting host cells.[2][4][5]

Q2: Why is it important to consider serum proteins in in vitro antiviral assays?

A2: Serum, a common supplement in cell culture media, contains numerous proteins, with albumin being the most abundant. Many drugs, including this compound, can bind to these proteins. In the bloodstream or in culture media containing serum, a drug exists in two states: bound and unbound (free). Only the free, unbound fraction of the drug is available to interact with its target (in this case, HIV-1 gp120) and exert its therapeutic effect. High protein binding reduces the concentration of free drug, which can lead to a decrease in observed potency (i.e., a higher EC50 value) in vitro.

Q3: How significantly do serum proteins affect this compound's activity in vitro?

A3: this compound exhibits moderate to high binding to plasma proteins.[5][9] Studies have shown that in the presence of 40% human serum, the antiviral activity of this compound is modestly affected, with a reported 1.5- to 2.1-fold increase in its EC50 value.[9][10] This indicates that while protein binding does occur and has an impact, it is not substantial enough to negate the drug's antiviral activity in a physiological context.

Troubleshooting Guide

Q4: We observed a 2-fold increase in this compound's EC50 value when we switched from serum-free media to media containing 10% Fetal Bovine Serum (FBS). Is this expected?

A4: Yes, this is an expected result. The increase in the EC50 value is due to this compound binding to proteins, primarily albumin, within the FBS. This binding reduces the free fraction of this compound available to inhibit viral entry. A 1.5- to 2.1-fold shift has been documented in the presence of 40% human serum, so a measurable shift in the presence of 10% FBS is consistent with the compound's known pharmacokinetic properties.[9][10]

Q5: Our antiviral assay results are inconsistent across different experiments, especially when using different lots of human serum. What could be the cause?

A5: Inconsistency between serum lots can be a significant source of experimental variability. The concentration and composition of proteins, such as albumin and alpha-1-acid glycoprotein (AAG), can differ between lots and donors. Since this compound binds to these proteins, variations in their levels will alter the free fraction of the drug, leading to inconsistent EC50 values. To mitigate this, it is recommended to use a single, large lot of pooled human serum for an entire set of experiments or to quantify the protein concentration of each lot to normalize results.

Q6: How do I design an experiment to specifically quantify the impact of a particular serum protein on this compound's activity?

A6: To assess the impact of a specific protein (e.g., human serum albumin - HSA), you can perform the antiviral assay in a serum-free basal medium and supplement it with increasing, known concentrations of the purified protein. For example, you could test this compound's potency in media containing 0 mg/mL, 10 mg/mL, 20 mg/mL, and 40 mg/mL of HSA. This allows you to generate a dose-response curve for the protein's effect on the drug's EC50 and provides a more controlled assessment than using whole serum, which is a complex mixture.

Data Presentation

Table 1: this compound Protein Binding

Parameter Value Species Notes
Human Plasma Protein Binding ~88%[5] Human Primarily binds to albumin.[5]
Human Serum Protein Binding 85%[9][10] Human Low protein binding compared to earlier compounds in its class.[9]
Protein Binding (Mild Hepatic Failure) 79.9%[11] Human
Protein Binding (Moderate Hepatic Failure) 81.9%[11] Human

| Protein Binding (Severe Hepatic Failure) | 76.5%[11] | Human | |

Table 2: Effect of Human Serum on this compound In Vitro Potency

Assay Condition Effect on EC50 Fold-Shift Reference

| Addition of 40% Human Serum | Modest decrease in potency | 1.5 to 2.1 |[9][10] |

Visualizations

Mechanism of Action and Impact of Serum Protein

MechanismOfAction cluster_0 Drug Administration & Activation cluster_1 Systemic Circulation & Protein Binding cluster_2 Antiviral Action at Target Cell Fosthis compound Fosthis compound (Oral Prodrug) This compound This compound (Active Moiety) Fosthis compound->this compound Hydrolysis by Alkaline Phosphatase Freethis compound Free this compound (Active) SerumProtein Serum Protein (e.g., Albumin) Boundthis compound Protein-Bound this compound (Inactive Pool) SerumProtein->Boundthis compound Freethis compound->SerumProtein Reversible Binding gp120 gp120 Freethis compound->gp120 Binds to HIV HIV-1 Virus CD4 CD4 Receptor on T-Cell gp120->CD4 Binding Prevented Block Attachment Blocked gp120->Block CD4->Block

Caption: this compound activation, serum protein binding, and mechanism of action.

Experimental Workflow: HIV-1 Single-Cycle Infectivity Assay

ExperimentalWorkflow start Start step1 1. Seed Target Cells (e.g., TZM-bl) in a 96-well plate start->step1 step2 2. Prepare Serial Dilutions of this compound step1->step2 step3 3. Add this compound Dilutions to Cells step2->step3 step4 4. Add HIV-1 Pseudovirus (with Luciferase reporter gene) step3->step4 step5 5. Incubate for 48 hours step4->step5 step6 6. Lyse Cells and Add Luciferase Substrate step5->step6 step7 7. Measure Luminescence step6->step7 end 8. Calculate EC50 Value step7->end

Caption: Workflow for determining this compound EC50 using a pseudovirus assay.

Logical Relationship: Free vs. Bound Drug Activity

FreeDrugConcept cluster_equilibrium Equilibrium in Serum-Containing Media TotalDrug Total this compound in Media FreeDrug Free this compound (Biologically Active) BoundDrug Protein-Bound this compound (Biologically Inactive) FreeDrug->BoundDrug Binding/Dissociation Target HIV-1 gp120 Target FreeDrug->Target Binds NoEffect No Antiviral Effect BoundDrug->NoEffect Effect Antiviral Effect (Inhibition of Entry) Target->Effect

Caption: Only the free fraction of this compound is available to exert its antiviral effect.

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Single-Cycle Infectivity Assay

This assay measures the ability of this compound to inhibit infection by a replication-incompetent HIV-1 pseudovirus.

Materials:

  • TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).

  • HIV-1 pseudovirus stock (engineered with a firefly luciferase gene).[10]

  • This compound stock solution in DMSO.

  • Cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS or 40% Human Serum).

  • 96-well white, solid-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for adherence.[3]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium (with or without serum). Include a "no drug" control (virus control) and "no virus" control (cell control).

  • Compound Addition: Remove the medium from the cells and add the this compound dilutions.

  • Infection: Add the titrated HIV-1 pseudovirus to each well (except the cell control wells).[3]

  • Incubation: Incubate the plates for 48 hours at 37°C.[3]

  • Lysis and Readout: Remove the supernatant, lyse the cells, and add the luciferase substrate according to the manufacturer's instructions.

  • Data Acquisition: Measure the relative light units (RLU) using a luminometer.

  • Analysis: Normalize the results to the virus control (0% inhibition) and cell control (100% inhibition). Plot the percentage of inhibition against the this compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.[3]

Protocol 2: gp120-CD4 Binding Inhibition ELISA

This biochemical assay measures this compound's ability to directly block the interaction between the gp120 protein and the CD4 receptor.[3]

Materials:

  • Recombinant HIV-1 gp120 protein.[3]

  • Recombinant soluble CD4 (sCD4).[3]

  • High-binding 96-well ELISA plates.[3]

  • Blocking buffer (e.g., PBS with 2% BSA).[12]

  • Wash buffer (e.g., PBS with 0.05% Tween-20).[3]

  • Anti-CD4 detection antibody conjugated to an enzyme (e.g., HRP).[3]

  • TMB substrate and stop solution.[3]

  • Microplate reader.

Methodology:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with recombinant gp120 overnight at 4°C.[3]

  • Washing and Blocking: Wash the plate to remove unbound gp120 and block the remaining protein-binding sites with blocking buffer for 1 hour at room temperature.[12]

  • Compound Incubation: Wash the plate and add serial dilutions of this compound, followed by a fixed concentration of sCD4. Incubate to allow for binding competition.

  • Detection: Wash the plate and add the HRP-conjugated anti-CD4 antibody. Incubate for 1 hour.

  • Substrate Reaction: Wash the plate thoroughly and add the TMB substrate. Allow the color to develop in the dark.[3]

  • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm.[3]

  • Analysis: The reduction in absorbance corresponds to the inhibition of the gp120-CD4 interaction. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the this compound concentration.[3]

References

Optimizing incubation time for Temsavir treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation. This compound is the active moiety of the prodrug Fosthis compound and acts by binding directly to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T-cell.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an HIV-1 attachment inhibitor. It binds directly to the viral glycoprotein gp120, a component of the viral envelope. This binding event prevents gp120 from interacting with the CD4 receptor on the surface of host T-cells, which is the critical first step in the HIV-1 entry process.[1][3][4] By blocking this attachment, this compound effectively neutralizes the virus before it can enter and infect the cell.

Q2: How should I dissolve and store this compound for in vitro experiments?

A2: this compound is typically supplied as a powder. For in vitro assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO. A common starting stock concentration is 10 mM. To dissolve, vortex the solution gently. If needed, you can warm the solution briefly in a 37°C water bath. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[5]

Q3: What is a typical incubation time for a this compound antiviral assay?

A3: For standard single-cycle infectivity assays or cytotoxicity assays, a typical incubation period ranges from 48 to 72 hours.[2][5] This duration allows for the observation of viral infection and replication in control groups and the assessment of the compound's inhibitory effect or cytotoxicity. However, the optimal time can depend on the specific cell line, the multiplicity of infection (MOI), and the assay readout. For mechanism-of-action studies, such as evaluating effects on envelope glycoprotein processing, shorter incubation times (e.g., 24 hours) may be used.[6]

Q4: What are the expected EC50 and CC50 values for this compound?

A4: The 50% effective concentration (EC50) for this compound is typically in the low nanomolar range, but it can vary significantly depending on the HIV-1 isolate being tested.[7] The 50% cytotoxic concentration (CC50) is generally much higher, indicating a favorable therapeutic index. For example, CC50 values have been reported to be 105 µM in the PM1 T-cell line and 192 µM in peripheral blood mononuclear cells (PBMCs) after 6 days in culture.[7]

Data Presentation

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeAssay TypeIncubation PeriodCC50 (µM)Reference
PM1T-cell lineXTT Assay6 days105[7]
PBMCsPrimary Blood CellsNot Specified6 days192[7]
MT-2T-lymphocytesNot Specified3 or 6 days>200[7]
HEK293KidneyNot Specified3 or 6 days>200[7]
HepG2LiverNot Specified3 or 6 days>200[7]
HeLaCervixNot Specified3 or 6 days>200[7]

Table 2: In Vitro Antiviral Activity of this compound

Virus TypeAssay TypeEC50 RangeKey FindingReference
HIV-1 LAIInfectivity Assay0.7 ± 0.4 nMPotent activity against a lab-adapted strain.[7]
Panel of Clinical IsolatesInfectivity AssaySubnanomolar to >100 nMBroad spectrum of activity with variability based on the isolate.[7]

Visualized Pathways and Workflows

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attaches to Inhibition gp120->Inhibition gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change & Co-receptor Binding Fusion Fusion CCR5_CXCR4->Fusion Membrane Fusion This compound This compound This compound->gp120 Inhibition->CD4 X (Inhibited)

Caption: Mechanism of this compound action, inhibiting HIV-1 gp120 binding to the CD4 receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis A 1. Seed Target Cells (e.g., TZM-bl) B 2. Prepare Serial Dilutions of this compound A->B C 3. Add this compound Dilutions to Cells B->C D 4. Add HIV-1 Pseudovirus to Wells C->D E 5. Incubate for 48-72 hours at 37°C D->E F 6. Measure Assay Readout (e.g., Luciferase Activity) E->F G 7. Calculate EC50 Value F->G

Caption: General workflow for an in vitro single-cycle HIV-1 infectivity assay with this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in EC50 values between experiments 1. Inconsistent Incubation Times: Minor variations can affect results. 2. Variable Multiplicity of Infection (MOI): The potency of inhibitors can be MOI-dependent.[8] 3. Cell Health and Passage Number: Cells that are unhealthy or at a high passage number can behave unpredictably.[8]1. Standardize Incubation: Use a precise timer and ensure consistent timing across all experiments. 2. Control MOI: Use a well-characterized and titered virus stock. Ensure the same MOI is used for each replicate and experiment. 3. Maintain Cell Quality: Use cells in the logarithmic growth phase and maintain a consistent, low passage number for all experiments.
Observed cytotoxicity at effective antiviral concentrations 1. Off-target Effects: At high concentrations, all compounds can have off-target effects. 2. Solvent Toxicity: The vehicle (e.g., DMSO) may be toxic at the concentration used.1. Confirm with Cytotoxicity Assay: Perform a separate cytotoxicity assay (e.g., MTT) without the virus to determine the CC50. Ensure your antiviral assays use concentrations well below the CC50.[5] 2. Control Solvent Concentration: Ensure the final concentration of the solvent is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Low or no antiviral activity observed 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles can degrade this compound. 2. Incorrect Drug Concentration: Errors in serial dilutions or stock concentration calculation. 3. Drug-Resistant Virus Strain: The HIV-1 isolate being used may have baseline resistance.1. Use Fresh Aliquots: Thaw a new aliquot of this compound for each experiment. Store stocks at -80°C for long-term stability. 2. Verify Concentrations: Double-check all calculations for stock and working solutions. Prepare fresh dilutions for each experiment. 3. Test a Reference Strain: Use a known sensitive laboratory-adapted strain of HIV-1 (e.g., NL4-3) as a positive control for inhibition.
Compound precipitation in culture medium 1. Poor Solubility: this compound has limited aqueous solubility.[9] 2. High Final Concentration: The concentration used exceeds the solubility limit in the culture medium.1. Check Stock Solution: Ensure the DMSO stock solution is fully dissolved before diluting into the aqueous medium. 2. Lower Working Concentration: If precipitation is observed, reduce the highest concentration in your dilution series. The final DMSO concentration can also affect solubility.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity (MTT Assay)

This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).

  • Cell Seeding: Seed target cells (e.g., PM1 or TZM-bl) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical range would be from 200 µM down to 0.1 µM. Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no-cell" control (medium only).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results using non-linear regression to determine the CC50 value.

Protocol 2: HIV-1 Single-Cycle Infectivity Assay

This assay determines the concentration of this compound that inhibits viral infection by 50% (EC50) using Env-pseudotyped viruses.

  • Cell Seeding: Seed TZM-bl cells (which express CD4, CCR5, and CXCR4, and contain an LTR-driven luciferase reporter gene) into a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium. Mix each drug dilution with a predetermined amount of HIV-1 Env-pseudotyped virus. The amount of virus should yield a strong luciferase signal in the absence of any inhibitor.

  • Infection: Add the drug-virus mixture to the cells. Include a "virus-only" control (no drug) and a "no-virus" control.

  • Incubation: Incubate the plate for 48 hours at 37°C.[2][8]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control. Plot the results and use a dose-response curve to determine the EC50 value.

References

Troubleshooting unexpected results in Temsavir experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Temsavir experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected results in their this compound-related assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (BMS-626529) is a first-in-class HIV-1 attachment inhibitor.[1][2] It is the active form of the prodrug Fosthis compound.[3][4][5] this compound directly binds to the viral envelope glycoprotein 120 (gp120), near the CD4 binding site.[2][3][4] This binding event locks the gp120 protein in a closed, non-functional conformation, which prevents the initial attachment of the virus to the host CD4+ T-cells.[2][6][7] This action blocks the first essential step in the HIV-1 lifecycle.[1][2]

Q2: I am observing lower than expected potency (high EC50/IC50 values) in my antiviral assay. What are the potential causes?

Several factors could contribute to reduced potency:

  • Viral Subtype and Resistance: Certain HIV-1 subtypes exhibit reduced susceptibility to this compound due to polymorphisms in the gp120 protein.[6] Additionally, the viral stock used may have developed resistance, particularly with mutations in and around the gp120-CD4 binding site.[8]

  • Compound Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. Avoid repeated freeze-thaw cycles.[9]

  • Assay Conditions: Suboptimal assay conditions, such as incorrect multiplicity of infection (MOI), incubation times, or issues with cell health, can all impact the apparent potency of the compound.[9][10]

  • Reagent Quality: The quality of reagents, including cell culture media, serum, and detection agents, can influence results. Ensure all reagents are within their expiration dates and stored correctly.[9]

Q3: My experiment shows high cytotoxicity at concentrations where this compound should be effective. How can I address this?

While this compound generally exhibits low cytotoxicity in cell culture[11], it's crucial to differentiate between antiviral effects and toxicity.

  • Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTT, MTS) on uninfected cells in parallel with your antiviral assay. This will determine the 50% cytotoxic concentration (CC50) and help establish a therapeutic index (CC50/EC50).[10][12]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. The observed cytotoxicity might be specific to the cell line being used.[6]

  • Compound Purity and Solvent Effects: Verify the purity of your this compound sample. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells.

Q4: There is high variability between my replicate wells. What are the common sources of this issue?

High variability can obscure the true effect of the compound. Common causes include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a frequent source of variability. Ensure the cell suspension is thoroughly mixed before and during plating.[9]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, compound, or reagents can lead to significant differences between wells. Use calibrated pipettes and proper techniques.[9]

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can alter concentrations and affect cell growth. To mitigate this, consider leaving the outer wells empty or filling them with sterile PBS or media.[9]

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to guide you through the troubleshooting process.

Issue 1: Inconsistent or Non-reproducible EC50/IC50 Values
  • Question: My calculated EC50 values for this compound vary significantly between experiments. Why is this happening and what can I do?

  • Possible Causes & Solutions:

    • Viral Titer Fluctuation: The titer of your viral stock may not be consistent. Re-titer your viral stock before each experiment to ensure you are using the correct MOI.[9]

    • Cell Passage Number: Cell characteristics can change with high passage numbers. Use low-passage cells and ensure they are in the exponential growth phase for your assays.[9]

    • Assay Readout Timing: The timing of the assay readout can be critical. Ensure that you are measuring the endpoint at a consistent time point across all experiments.

Issue 2: No Antiviral Activity Detected
  • Question: this compound is showing no effect in my assay, even at high concentrations. What should I check?

  • Possible Causes & Solutions:

    • Incorrect Viral Target: this compound is specific to HIV-1. It will not be effective against other viruses like HIV-2 or SIV.[6] Confirm the identity of your virus.

    • Resistant Viral Strain: You may be using a viral strain with baseline resistance to this compound. Sequence the gp120 region of your viral stock to check for known resistance mutations.[8][9]

    • Inactive Compound: Your this compound stock may be inactive. Test its activity with a known sensitive HIV-1 strain as a positive control.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published studies. Note that values can vary depending on the specific HIV-1 isolate, cell type, and assay conditions used.

Table 1: In Vitro Antiviral Activity of this compound against HIV-1 Isolates

HIV-1 IsolateAssay Cell TypeEC50 (nM)Reference
LAIPM1 T-cells0.7 ± 0.4[11]
Various Clinical IsolatesPBMCsSubnanomolar to >100[11]
JR-FL (gp120/CD4 binding)ELISAIC50 of 14[6]

Table 2: Cytotoxicity Profile of this compound

Cell TypeIncubation PeriodCC50 (µM)Reference
PM1 T-cells6 days105[11]
PBMCs6 days192[11]

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus-Based Luciferase Reporter Gene Assay

This assay is a common method for determining the in vitro efficacy of HIV-1 entry inhibitors like this compound.[1]

Objective: To measure the concentration at which this compound inhibits 50% of viral entry (EC50).

Methodology:

  • Cell Seeding: Seed TZM-bl cells (a HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter) into 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Virus-Drug Incubation: In a separate plate, mix each this compound dilution with a fixed amount of HIV-1 Env-pseudotyped virus. Include virus-only (no drug) and cell-only (no virus) controls. Incubate this mixture for 1 hour at 37°C.

  • Infection: Transfer the virus-drug mixtures to the TZM-bl cell plates.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.

  • Luminescence Measurement: Lyse the cells and add a luciferase assay substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to the virus-only control. Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Protocol 2: Phenotypic Resistance Testing

This assay assesses the susceptibility of a patient's HIV-1 virus to this compound.[13]

Objective: To determine the fold-change in this compound's IC50 against a patient-derived virus compared to a reference wild-type virus.

Methodology:

  • Viral RNA Extraction and Amplification: Extract viral RNA from a patient's plasma sample. Amplify the region of the HIV-1 genome encoding the gp120 envelope glycoprotein using RT-PCR.

  • Generation of Pseudotyped Viruses: Co-transfect the amplified patient-derived env gene with an env-deficient HIV-1 backbone plasmid (containing a reporter gene like luciferase) into producer cells (e.g., 293T) to generate pseudotyped viruses.

  • Drug Susceptibility Assay: Infect target cells (e.g., TZM-bl) with the patient-derived pseudotyped viruses in the presence of serial dilutions of this compound.

  • Data Analysis: After a set incubation period (e.g., 48 hours), measure the reporter gene activity. Calculate the IC50 for the patient's virus and a reference wild-type virus. The result is reported as a fold-change (IC50 of patient virus / IC50 of reference virus). A higher fold-change indicates reduced susceptibility.[13]

Visualizations

Diagrams of Pathways and Workflows

Temsavir_Mechanism_of_Action This compound This compound (BMS-626529) gp120 HIV-1 gp120 (Closed Conformation) This compound->gp120 Binds to & Stabilizes CD4 Host Cell CD4 Receptor gp120->CD4 Binding Blocked Conformational_Change Conformational Change & Co-receptor Binding CD4->Conformational_Change Viral_Entry Viral Entry Conformational_Change->Viral_Entry

Caption: this compound's mechanism of action: blocking HIV-1 entry.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Potency) Check_Compound Verify Compound Integrity (Stock, Dilutions) Start->Check_Compound Check_Cells Assess Cell Health (Passage #, Viability) Start->Check_Cells Check_Virus Validate Virus Stock (Titer, Subtype, Resistance) Start->Check_Virus Review_Protocol Review Assay Protocol (Controls, Reagents, Timing) Start->Review_Protocol Cytotoxicity Run Cytotoxicity Assay (CC50 on uninfected cells) Start->Cytotoxicity If high cell death Optimize Optimize Assay Parameters (e.g., MOI, Incubation Time) Check_Compound->Optimize Check_Cells->Optimize Check_Virus->Optimize Review_Protocol->Optimize End Problem Resolved Cytotoxicity->End Optimize->End

Caption: A logical workflow for troubleshooting unexpected results.

Logical_Relationships Cause1 Compound Degradation Obs1 Low Potency Cause1->Obs1 Cause2 Resistant Virus Strain Cause2->Obs1 Cause3 Pipetting Error Cause3->Obs1 Obs2 High Replicate Variability Cause3->Obs2 Cause4 Cell Contamination Cause4->Obs1 Cause4->Obs2 Obs3 High Cytotoxicity Cause4->Obs3 Cause5 High Solvent Conc. Cause5->Obs3

References

Validation & Comparative

Temsavir vs. Other HIV-1 Entry Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of mechanisms, efficacy, and resistance profiles of leading HIV-1 entry inhibitors, providing researchers, scientists, and drug development professionals with a data-driven guide for informed decision-making.

The entry of HIV-1 into host cells is a critical first step in its replication cycle, presenting a key target for antiretroviral therapy. Entry inhibitors disrupt this process at various stages, offering a distinct mechanism of action compared to other antiretroviral classes. This guide provides an in-depth comparison of Temsavir, the active form of the prodrug Fosthis compound, with other notable HIV-1 entry inhibitors: the CCR5 co-receptor antagonist Maraviroc, the fusion inhibitor Enfuvirtide, and the post-attachment inhibitor Ibalizumab.

Mechanisms of Action: A Multi-pronged Attack on Viral Entry

HIV-1 entry is a sequential process involving the attachment of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor, followed by a conformational change that allows gp120 to bind to a co-receptor (either CCR5 or CXCR4). This co-receptor binding triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm. Each of the compared entry inhibitors targets a specific step in this cascade.

  • This compound (Attachment Inhibitor): this compound, the active moiety of Fosthis compound, is a first-in-class attachment inhibitor that directly binds to the gp120 subunit of the HIV-1 envelope glycoprotein.[1][2][3] This binding prevents the initial interaction between gp120 and the CD4 receptor on the host T-cell, thereby blocking the first step of viral entry.[1][3] this compound is effective against both CCR5- and CXCR4-tropic viruses.[4]

  • Maraviroc (CCR5 Co-receptor Antagonist): Maraviroc is an entry inhibitor that functions as a negative allosteric modulator of the CCR5 co-receptor.[5][6] By binding to CCR5, Maraviroc alters the receptor's conformation, preventing the interaction between gp120 and CCR5.[6][7] This blockade is specific to CCR5-tropic HIV-1 strains and does not affect viruses that use the CXCR4 co-receptor.[5]

  • Enfuvirtide (Fusion Inhibitor): Enfuvirtide is a synthetic peptide that mimics a region of the gp41 subunit. It binds to the first heptad-repeat (HR1) in gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes.[8][9][10] This action effectively halts the final step of viral entry.[9]

  • Ibalizumab (Post-attachment Inhibitor): Ibalizumab is a humanized monoclonal antibody that binds to the second domain of the CD4 receptor.[11][12] Unlike attachment inhibitors, Ibalizumab does not block the initial binding of gp120 to CD4. Instead, it prevents the conformational changes in the gp120-CD4 complex that are necessary for co-receptor binding, thereby acting as a post-attachment inhibitor.[11][13] This mechanism makes it effective against both CCR5- and CXCR4-tropic strains.[13]

HIV-1 Entry Inhibitor Mechanisms cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Fusion This compound This compound This compound->gp120 Inhibits Maraviroc Maraviroc Maraviroc->CCR5 Inhibits Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Inhibits Ibalizumab Ibalizumab Ibalizumab->CD4 Inhibits post-attachment conformational change

Figure 1: Mechanisms of action for different classes of HIV-1 entry inhibitors.

Comparative Efficacy: A Look at the Numbers

The in vitro potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values can vary depending on the HIV-1 subtype and the cell line used in the assay.

InhibitorTargetIC50 / EC50 RangeNotes
This compound gp120IC50: 10 pM to >10 µM; Median IC50 for most clinical isolates is <10 nM.[14]Activity is independent of co-receptor tropism (CCR5 or CXCR4).[12]
Maraviroc CCR5Geometric mean IC50 of 0.56 nM against HIV-1 Ba-L.[15] Mean EC50 against group M and O isolates ranged from 0.1 to 1.25 nM.[16]Active only against CCR5-tropic HIV-1.
Enfuvirtide gp41Mean IC50 for R5 viruses was greater than for X4 viruses.[17] For one clinical isolate, the baseline IC50 was 0.15 µg/ml.[11]Active against both CCR5- and CXCR4-tropic viruses.
Ibalizumab CD4Median EC50 of 0.08 µg/mL against R5-tropic isolates and 0.11 µg/mL against an X4-tropic isolate.[18]Active against both CCR5- and CXCR4-tropic viruses.

Resistance Profiles: Understanding Viral Escape Mechanisms

The development of drug resistance is a significant challenge in HIV-1 therapy. Each entry inhibitor has a unique resistance profile characterized by specific mutations in the viral envelope glycoproteins or, in the case of Maraviroc, a shift in co-receptor usage.

InhibitorPrimary Resistance MutationsCross-Resistance
This compound Substitutions in gp120 at positions S375, M426, M434, and M475 are associated with reduced susceptibility.[19][20]No in vitro cross-resistance with other antiretroviral classes, including other entry inhibitors.[19][21] Some context-dependent cross-resistance with ibalizumab has been noted.[20]
Maraviroc Mutations in the V3 loop of gp120 can allow the virus to utilize the Maraviroc-bound form of CCR5.[22] Resistance can also emerge through a switch in co-receptor usage from CCR5 to CXCR4.[23]Minimal cross-resistance with other CCR5 antagonists has been observed.[1] No cross-resistance with the fusion inhibitor enfuvirtide.[22]
Enfuvirtide Mutations in the HR1 domain of gp41, particularly between amino acid residues 36 and 45, are the primary cause of resistance.[5][24]Enfuvirtide-resistant viruses generally remain sensitive to other classes of entry inhibitors.[2][8]
Ibalizumab Reduced susceptibility is associated with the loss of potential N-linked glycosylation sites in the V5 loop of gp120.[25][26]No cross-resistance has been reported with other antiretroviral medications, including enfuvirtide and maraviroc.[25]

Experimental Protocols

HIV-1 Pseudovirus Neutralization Assay

This assay is used to determine the concentration of an inhibitor required to block viral entry by 50% (IC50).

Pseudovirus Neutralization Assay Workflow A Prepare serial dilutions of inhibitor B Incubate inhibitor with HIV-1 Env-pseudotyped virus A->B C Add virus-inhibitor mixture to target cells (e.g., TZM-bl) B->C D Incubate for 48 hours C->D E Measure reporter gene expression (e.g., luciferase) D->E F Calculate percent inhibition and determine IC50 E->F

Figure 2: Workflow for the pseudovirus neutralization assay.

Protocol:

  • Cell Plating: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.

  • Inhibitor Dilution: Prepare serial dilutions of the test inhibitor.

  • Virus-Inhibitor Incubation: Mix the diluted inhibitor with a known amount of HIV-1 Env-pseudotyped virus and incubate.

  • Infection: Add the virus-inhibitor mixture to the target cells.

  • Incubation: Incubate the plates for 48 hours to allow for viral entry and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity, which is proportional to the level of viral entry.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using a dose-response curve.[27]

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and co-receptors.

Cell-Cell Fusion Assay Workflow A Co-culture Env-expressing effector cells with target cells B Add serial dilutions of inhibitor A->B C Incubate to allow for cell fusion B->C D Measure reporter activity (e.g., β-galactosidase) C->D E Calculate percent inhibition and determine IC50 D->E

Figure 3: Workflow for the cell-cell fusion assay.

Protocol:

  • Cell Preparation: Prepare two cell populations: effector cells expressing the HIV-1 Env glycoprotein and a reporter gene (e.g., T7 RNA polymerase), and target cells expressing CD4, a co-receptor, and a reporter gene under the control of the T7 promoter (e.g., β-galactosidase).

  • Co-culture: Mix the effector and target cells in the presence of serial dilutions of the test inhibitor.

  • Incubation: Incubate the co-culture to allow for cell-cell fusion.

  • Reporter Gene Measurement: Upon fusion, the T7 RNA polymerase from the effector cell enters the target cell and activates the expression of the reporter gene. Measure the activity of the reporter enzyme.

  • Data Analysis: Calculate the percent inhibition of fusion at each inhibitor concentration and determine the IC50 value.[28]

PhenoSense® Entry Assay

This is a commercially available assay used to measure the susceptibility of patient-derived HIV-1 envelope glycoproteins to entry inhibitors.

Protocol:

  • Sample Collection: A patient's plasma sample containing HIV-1 is collected.

  • RNA Extraction and Amplification: Viral RNA is extracted, and the env gene is amplified by RT-PCR.

  • Recombinant Virus Production: The amplified env gene is inserted into a replication-defective HIV-1 vector that contains a luciferase reporter gene. This vector is then used to produce pseudoviruses expressing the patient's Env proteins.

  • Infectivity Assay: The pseudoviruses are used to infect target cells in the presence of serial dilutions of the entry inhibitor.

  • Data Analysis: The reduction in luciferase activity is measured to determine the IC50 value, which reflects the drug susceptibility of the patient's virus.[12][19]

Conclusion

This compound and other HIV-1 entry inhibitors represent a valuable class of antiretroviral drugs with distinct mechanisms of action. This compound's ability to block the initial attachment of the virus to the host cell and its activity against a broad range of HIV-1 subtypes, independent of co-receptor tropism, make it a significant addition to the therapeutic arsenal, particularly for treatment-experienced patients with multidrug-resistant HIV-1. Understanding the comparative efficacy and resistance profiles of these inhibitors is crucial for the rational design of new therapeutic strategies and for optimizing treatment regimens for individuals living with HIV-1. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel HIV-1 entry inhibitors.

References

A Comparative Guide to the Mechanism of Action of Temsavir and Temsirolimus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed comparison of the mechanisms of action for two similarly named but functionally distinct therapeutic agents: Temsavir and Temsirolimus. Initial searches for "this compound" in the context of molecular signaling pathways often lead to confusion with the well-known mTOR inhibitor, Temsirolimus. This document aims to clarify the distinct roles of each compound, presenting a validation of their respective mechanisms of action, a comparison with relevant therapeutic alternatives, and the experimental data that underpins our current understanding.

This compound is the active form of Fosthis compound, a first-in-class HIV-1 attachment inhibitor.[1][2] Its mechanism is centered on preventing the initial stages of HIV-1 entry into host cells. Temsirolimus, conversely, is a well-established inhibitor of the mammalian target of rapamycin (mTOR) and is utilized primarily in oncology.[3][4] This guide will address each molecule in separate sections, providing clarity for researchers, scientists, and drug development professionals.

Section 1: this compound - An HIV-1 Attachment Inhibitor

This compound, the active moiety of the prodrug Fosthis compound, represents a novel class of antiretroviral drugs that target the initial step of the HIV-1 lifecycle: attachment to the host cell.[5]

Validated Mechanism of Action

This compound functions by binding directly to the HIV-1 envelope glycoprotein gp120, a crucial component for viral entry.[2][6] This binding occurs within a conserved pocket near the CD4 binding site.[2][6] By occupying this site, this compound locks the gp120 protein in a "closed" conformational state.[2] This allosteric inhibition prevents the necessary conformational changes that gp120 must undergo to bind with the CD4 receptor on the surface of host T-cells.[1][6] By blocking the gp120-CD4 interaction, this compound effectively prevents the virus from attaching to and entering host immune cells, thus inhibiting viral replication at its earliest stage.[1][2] This mechanism is effective against both CCR5- and CXCR4-tropic HIV-1 strains.[2]

Comparison with Alternative HIV-1 Entry Inhibitors

The entry of HIV-1 into a host cell is a multi-step process, providing several targets for therapeutic intervention.[7][8] this compound is compared here with other entry inhibitors that act at different stages of this process.

Drug ClassDrug NameMechanism of ActionTarget Molecule
Attachment Inhibitor This compound (Fosthis compound) Binds to viral gp120, preventing attachment to the host cell CD4 receptor.[2][6]HIV-1 gp120
Post-Attachment Inhibitor IbalizumabBinds to domain 2 of the host CD4 receptor, preventing the conformational changes required for viral entry after gp120 has already attached.[9][10]Host CD4 Receptor
CCR5 Co-receptor Antagonist MaravirocBinds to the host CCR5 co-receptor, preventing its interaction with the gp120-CD4 complex.[11][12][13]Host CCR5 Co-receptor
Supporting Experimental Data

The efficacy of this compound (administered as Fosthis compound) has been validated in numerous clinical trials. The pivotal Phase III BRIGHTE study provided long-term data on its performance in heavily treatment-experienced patients with multidrug-resistant HIV-1.

Table 1: Clinical Efficacy of Fosthis compound and Comparators

DrugClinical TrialKey Efficacy Endpoint(s)
Fosthis compound BRIGHTE (Week 240)Virologic Suppression (HIV-1 RNA <40 c/mL): 45% in the randomized cohort.[14] CD4+ Cell Count: Mean increase of 296 cells/mm³ from baseline.[14]
Ibalizumab TMB-301 (Phase 3)Virologic Response: 43% of patients achieved HIV-1 RNA <50 c/mL at Week 25.[10] CD4+ Cell Count: Mean increase of 48 cells/μL from baseline.[15]
Maraviroc MOTIVATE 1 & 2Virologic Suppression (HIV-1 RNA <50 c/mL): ~45% of patients achieved this endpoint at 48 weeks.[12] CD4+ Cell Count: Mean increase of 124 cells/mm³ from baseline.[12]
Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Neutralization Assay

This assay is used to determine the concentration of an inhibitor required to block viral entry by 50% (IC50).

  • Pseudovirus Production: Co-transfect HEK293T cells with an HIV-1 envelope-expressing plasmid (encoding gp160) and an envelope-deficient HIV-1 backbone plasmid containing a reporter gene (e.g., luciferase).

  • Virus Harvest: Harvest the cell supernatant containing pseudoviruses 48-72 hours post-transfection.

  • Neutralization Assay:

    • Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4) in 96-well plates.

    • Pre-incubate serially diluted this compound (or other inhibitors) with a fixed amount of pseudovirus for 1 hour at 37°C.

    • Add the virus-inhibitor mixture to the target cells.

  • Readout: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Analysis: Calculate the percent neutralization at each inhibitor concentration relative to control wells (virus only) and determine the IC50 value.

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Fusion This compound This compound This compound->gp120 Inhibits Ibalizumab Ibalizumab Ibalizumab->CD4 Inhibits Maraviroc Maraviroc Maraviroc->CCR5 Inhibits

Caption: HIV-1 entry pathway and points of inhibition.

Assay_Workflow A 1. Produce HIV-1 pseudovirus in HEK293T cells C 3. Pre-incubate drug with pseudovirus A->C B 2. Serially dilute This compound B->C D 4. Add mixture to target cells (e.g., TZM-bl) C->D E 5. Incubate for 48-72 hours D->E F 6. Measure reporter (e.g., Luciferase) E->F G 7. Calculate IC50 F->G mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K1->Proliferation EBP1->Proliferation Temsirolimus Temsirolimus (First-Gen) Temsirolimus->mTORC1 SecondGen Second-Gen Inhibitors SecondGen->mTORC1 SecondGen->mTORC2 Dual Dual PI3K/mTOR Inhibitors Dual->PI3K Dual->mTORC1 Dual->mTORC2 WesternBlot_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. PVDF Transfer C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. ECL Detection E->F G 7. Image Analysis F->G

References

Temsavir Cross-Resistance: A Comparative Analysis with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Temsavir, the active form of the prodrug Fosthis compound, with other classes of antiretroviral (ARV) agents. This compound is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4+ receptor.[1][2] This unique mechanism of action suggests a low potential for cross-resistance with other ARV classes that act on different stages of the HIV-1 lifecycle.[1][3][4]

Lack of Cross-Resistance with Major Antiretroviral Classes

In vitro and clinical studies have consistently demonstrated that this compound maintains its activity against HIV-1 strains that are resistant to other major antiretroviral classes. This is attributed to its distinct viral target and mechanism of inhibition.[1][3] No clinically significant cross-resistance has been observed between this compound and the following classes of antiretrovirals:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Protease Inhibitors (PIs)

  • Integrase Strand Transfer Inhibitors (INSTIs)

Clinical trial data from studies such as BRIGHTE and AI438011 have shown that the efficacy of Fosthis compound was not compromised by the presence of baseline resistance-associated mutations to NRTIs, NNRTIs, or PIs.[3]

Cross-Resistance Profile with Other HIV-1 Entry Inhibitors

The most relevant comparators for this compound's cross-resistance profile are other entry inhibitors that target different aspects of the viral entry process. The primary entry inhibitors for comparison are Ibalizumab (a CD4-directed post-attachment inhibitor) and Maraviroc (a CCR5 co-receptor antagonist).

Clinical evidence strongly indicates a lack of cross-resistance between this compound and both Ibalizumab and Maraviroc.[2] This is due to their different binding sites and mechanisms of action. Resistance to this compound is primarily associated with amino acid substitutions in the gp120 protein at positions S375, M426, M434, and M475.[2] In contrast, resistance to Ibalizumab is linked to the loss of N-linked glycosylation sites in the V5 loop of gp120, and Maraviroc resistance is associated with mutations in the V3 loop of gp120 that alter co-receptor binding.[2]

Quantitative Susceptibility Data

The following tables summarize the in vitro susceptibility data (IC50 fold-change) for this compound and Ibalizumab against a panel of HIV-1 clinical isolates, including those with resistance to Ibalizumab. The data is derived from studies utilizing the PhenoSense Entry™ assay.

Table 1: Susceptibility of Ibalizumab-Resistant HIV-1 Clones to this compound

Sample IDThis compound IC50 (nmol/l)This compound IC50 Fold-ChangeIbalizumab IC50 (μg/ml)Ibalizumab IC50 Fold-Change
E08_154037_12>5>MAX0.74974231
E08_154024_120.014782130.59480824
E08_134227_160.013569120.0350881.45
E08_177370_141.61904014580.2113268.7
DUAL0.0009810.880.0546362.25

Data adapted from clinical studies evaluating cross-resistance.[2] Fold change is relative to a wild-type reference strain.

Table 2: Susceptibility to this compound and Ibalizumab in Clinical Isolates from the BRIGHTE Study

Individual IDVisitThis compound gp120 PolymorphismsThis compound IC50 (nmol/l)This compound IC50 Fold-ChangeIbalizumab IC50 (μg/ml)Ibalizumab IC50 Fold-Change
153ScreeningM426L96.28100.000.0150290.62
PDVFM426L87.3499.000.0931083.83
336ScreeningS375T10.8916.000.0165630.68
Post-PDVFS375T M426L>5000>3324.510.0682322.81

PDVF: Protocol-Defined Virologic Failure. Data adapted from the BRIGHTE clinical trial.[2]

Experimental Protocols

The primary assay used to determine the phenotypic susceptibility of HIV-1 to entry inhibitors, including this compound, is the PhenoSense Entry™ assay (Monogram Biosciences).

PhenoSense Entry™ Assay Protocol

This assay measures the ability of patient-derived HIV-1 envelope (env) glycoproteins to mediate viral entry into target cells in the presence of an antiretroviral drug.

  • Sample Collection and RNA Extraction:

    • Patient plasma samples containing HIV-1 are collected.

    • Viral RNA is extracted from the plasma.

  • Reverse Transcription and PCR Amplification:

    • The patient-derived HIV-1 env gene, which encodes the gp160 envelope protein, is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Construction of Pseudoviruses:

    • The amplified patient-derived env genes are inserted into an HIV-1 vector that lacks its own env gene but contains a luciferase reporter gene.

    • These constructs are then used to transfect producer cells, resulting in the generation of replication-incompetent pseudoviruses that carry the patient's envelope proteins on their surface.

  • Drug Susceptibility Testing:

    • Target cells (e.g., U87 cells expressing CD4 and CCR5/CXCR4) are cultured in 96-well plates.

    • Serial dilutions of this compound or other antiretrovirals are added to the wells.

    • The pseudoviruses are then added to the wells and incubated to allow for viral entry.

  • Quantification of Viral Entry:

    • After incubation, the cells are lysed, and the luciferase activity is measured. The amount of light produced is proportional to the level of viral entry.

  • Data Analysis:

    • The drug concentration that inhibits viral entry by 50% (IC50) is calculated by comparing the luciferase activity in the presence of the drug to the activity in the absence of the drug.

    • The fold-change in IC50 is determined by dividing the IC50 value for the patient's virus by the IC50 value for a drug-susceptible wild-type reference virus.

Visualizations

Mechanism of Action and Resistance Pathway

HIV_Entry_and_Temsavir_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_this compound This compound Action cluster_resistance Resistance Development gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Temsavir_effect Prevents CD4 Binding & Conformational Change CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding Fusion Viral Entry CCR5_CXCR4->Fusion 3. Membrane Fusion This compound This compound This compound->gp120 Binds to gp120 gp120_mutated Mutated gp120 (S375, M426, M434, M475) gp120_mutated->CD4 Reduced this compound Binding

Caption: this compound inhibits HIV-1 entry by binding to gp120, preventing attachment to the CD4 receptor.

Experimental Workflow for Phenotypic Resistance Testing

PhenoSense_Workflow Patient_Sample 1. Patient Plasma Sample RNA_Extraction 2. Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR 3. RT-PCR Amplification of env Gene RNA_Extraction->RT_PCR Vector_Construction 4. Insert env into Luciferase Vector RT_PCR->Vector_Construction Transfection 5. Transfect Producer Cells Vector_Construction->Transfection Pseudovirus_Production 6. Harvest Pseudoviruses Transfection->Pseudovirus_Production Infection 8. Infect Target Cells with Pseudoviruses Pseudovirus_Production->Infection Assay_Plate 7. Plate Target Cells with Serial Drug Dilutions Assay_Plate->Infection Lysis_Luciferase 9. Cell Lysis & Luciferase Assay Infection->Lysis_Luciferase Data_Analysis 10. Calculate IC50 & Fold-Change Lysis_Luciferase->Data_Analysis

Caption: Workflow of the PhenoSense Entry™ assay for determining HIV-1 drug susceptibility.

References

Comparative Analysis of Temsavir and its Prodrug Fostemsavir

Author: BenchChem Technical Support Team. Date: December 2025

Publication for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the HIV-1 attachment inhibitor Temsavir and its phosphonooxymethyl prodrug, Fosthis compound. The development of Fosthis compound represents a strategic pharmaceutical approach to overcome the pharmacokinetic limitations of this compound, enabling its clinical utility for heavily treatment-experienced (HTE) adults with multidrug-resistant (MDR) HIV-1.[1][2][3]

Introduction and Rationale

This compound (BMS-626529) is a first-in-class, small-molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T cells.[4][5] This novel mechanism of action makes it a valuable agent against viral strains resistant to other antiretroviral (ARV) classes.[2][6] However, this compound itself exhibits poor aqueous solubility and dissolution-limited absorption, posing significant challenges for oral administration.[2] To address this, Fosthis compound (BMS-663068) was developed. Fosthis compound is a prodrug that, after oral administration, is rapidly and extensively hydrolyzed by alkaline phosphatases to release the active moiety, this compound.[7] This prodrug strategy significantly improves the bioavailability of this compound.

Mechanism of Action

Upon oral administration, Fosthis compound is converted to this compound. This compound then binds directly to a highly conserved pocket within the gp120 subunit of the viral envelope protein.[8][9] This binding event stabilizes the gp120 trimer in a "closed" conformation, which prevents its interaction with the host cell's CD4 receptor.[2][9] By blocking this initial, critical step of viral entry, this compound effectively inhibits the HIV-1 replication cycle before the virus can engage with host cells.[2][4] This mechanism is distinct from other entry inhibitors that target co-receptors (e.g., CCR5 antagonists) or fusion processes.[8][10]

cluster_0 HIV-1 Virion cluster_1 Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 This compound This compound This compound->gp120 Binds to Block Interaction Blocked

Figure 1: Mechanism of this compound Action.

Pharmacokinetic (PK) Profile: The Prodrug Advantage

The primary distinction between Fosthis compound and this compound lies in their pharmacokinetic properties. Fosthis compound is designed for oral administration and is typically not detectable in plasma, as it is rapidly converted to this compound in the gastrointestinal tract.[11][12] This conversion overcomes the low solubility and bioavailability issues inherent to this compound. The absolute bioavailability of this compound following oral administration of Fosthis compound is approximately 26.9%.[12]

Fosthis compound is a phosphate ester prodrug. In the intestinal lumen, it undergoes rapid hydrolysis by alkaline phosphatase enzymes, which cleave the phosphonooxymethyl group to release the active drug, this compound. This compound is then absorbed into systemic circulation.[7] this compound itself is primarily metabolized via esterase and CYP3A4-mediated pathways.[4][13]

Fosthis compound Fosthis compound (Oral Prodrug) This compound This compound (Active Drug) Fosthis compound->this compound Hydrolysis by Alkaline Phosphatase (in GI Tract) Systemic Systemic Circulation This compound->Systemic Absorption Metabolism Metabolism (CYP3A4, Esterases) Systemic->Metabolism Distribution Excretion Excretion Metabolism->Excretion

Figure 2: Metabolic conversion of Fosthis compound to this compound.

The following table summarizes the key pharmacokinetic parameters of this compound following the oral administration of Fosthis compound. Data for oral this compound administration is not clinically relevant due to its poor bioavailability.

ParameterValue (for this compound after Fosthis compound 600 mg dose)Reference
Absolute Bioavailability 26.9%[12]
Tmax (Time to Peak Concentration) ~2.0 hours[12]
Cmax (Peak Plasma Concentration) ~1770 ng/mL[12]
AUC (Area Under the Curve) ~12,900 ng·h/mL[12]
Plasma Protein Binding ~88%[12]
Steady-State Volume of Distribution (Vss) ~29.5 L[12]

Note: PK parameters can be influenced by co-administered drugs, such as CYP3A4 inhibitors (e.g., ritonavir or cobicistat), which can increase this compound exposure.[7][13]

In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including both CCR5- and CXCR4-tropic viruses.[6][8] Its efficacy is measured by the 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in vitro.

HIV-1 Strain / SubtypeCell LineEC50 (nM) RangeReference
M-tropic & T-tropic Strains Various0.09 - 5.9[2]
Subtype B Clinical Isolates PBMCsLow nanomolar[14]
Various Subtypes (A, C, D, etc.) VariousPotent activity[6]
Lead Compound (Indole 6) Pseudotyped Virus153[2]
Optimized Compounds (Azaindole series) Pseudotyped Virus< 1[15]

Clinical Efficacy: The BRIGHTE Study

The pivotal Phase III BRIGHTE trial (NCT02362503) evaluated the efficacy and safety of Fosthis compound in heavily treatment-experienced adults with multidrug-resistant HIV-1.[16][17] The study consisted of a randomized cohort (for patients with at least one fully active ARV remaining) and a non-randomized cohort (for patients with no fully active ARVs).[1]

Key Efficacy Endpoints from the BRIGHTE Study (Randomized Cohort)

TimepointVirologic Suppression (HIV-1 RNA <40 c/mL)Mean CD4+ Cell Count Increase from BaselineReference(s)
Week 24 53%+90 cells/µL[1][12]
Week 48 54%Not specified[16]
Week 96 60%+205 cells/µL[1][16]
Week 240 82% (maintained)>200 cells/mm³ for 78% of participants[18]

These results demonstrate durable virologic suppression and significant, sustained immunologic improvement in a difficult-to-treat patient population.[1][16]

Resistance Profile

Resistance to this compound is associated with specific amino acid substitutions in the gp120 protein, primarily in regions surrounding the drug's binding site.[3][8] Key resistance-associated mutations (RAMs) have been identified at positions S375, M426, M434, and M475.[3][6][8] The presence of these mutations can reduce viral susceptibility to this compound.[8] Despite this, Fosthis compound has shown no in vitro cross-resistance with other ARV classes.[3][8]

Experimental Protocols

This protocol outlines a common method for determining the EC50 of an antiviral compound against HIV-1.

cluster_workflow Antiviral Assay Workflow node1 1. Cell Seeding Seed TZM-bl cells in a 96-well plate (1x10⁴ cells/well). Incubate overnight. node2 2. Compound Addition Prepare serial dilutions of this compound. Add to cells. node1->node2 node3 3. Virus Infection Add a predetermined amount of HIV-1 stock to the wells. node2->node3 node4 4. Incubation Incubate plates for 48 hours at 37°C, 5% CO₂. node3->node4 node5 5. Readout Lyse cells and measure luciferase activity using a luminometer. node4->node5 node6 6. Data Analysis Calculate % inhibition vs. virus control. Determine EC₅₀ value using non-linear regression. node5->node6

Figure 3: Workflow for an in vitro antiviral activity assay.

  • Cell Preparation: TZM-bl cells, which are engineered HeLa cells expressing CD4, CCR5, and CXCR4 and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 promoter, are seeded into 96-well microplates.[19]

  • Compound Dilution: this compound is serially diluted to a range of concentrations in culture medium.

  • Incubation: The diluted compound is added to the cells, followed by the addition of a known quantity of HIV-1 virus stock. Control wells include cells with virus only (no drug) and cells without virus (background).[14]

  • Infection Period: The plates are incubated for approximately 48 hours, allowing for viral entry and a single round of replication in the presence of the drug.[19]

  • Quantification: After incubation, cells are lysed, and a luciferase assay substrate is added. The amount of viral replication is proportional to the luciferase activity, which is measured as luminescence with a luminometer.[14][19]

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus control. The EC50 value is then determined by plotting the inhibition data against the log of the drug concentration and fitting the curve using a non-linear regression model.

Conclusion

The development of Fosthis compound is a prime example of a successful prodrug strategy designed to enable the clinical use of a potent active pharmaceutical ingredient. By converting this compound into a more bioavailable form, Fosthis compound provides a crucial therapeutic option for individuals with heavily-treated, multidrug-resistant HIV-1 infection. The robust and sustained virologic and immunologic responses observed in the BRIGHTE study underscore its importance in the modern antiretroviral landscape.[1][16] The unique mechanism of action, targeting viral attachment, ensures that it remains a valuable tool against strains that have developed resistance to other classes of inhibitors.[2][3]

References

Temsavir: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Temsavir (BMS-626529), the active moiety of the prodrug Fosthis compound, is a first-in-class HIV-1 attachment inhibitor. It presents a novel mechanism of action by binding directly to the viral envelope glycoprotein gp120, thereby preventing the initial interaction between the virus and the host CD4+ T-cell. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies to inform further research and drug development.

Mechanism of Action

This compound allosterically binds to a conserved pocket on the HIV-1 gp120 subunit, adjacent to the CD4 binding site. This binding event locks gp120 in a closed conformation, preventing the conformational changes necessary for its interaction with the CD4 receptor on host T-cells. By blocking this critical first step of viral entry, this compound effectively inhibits the HIV-1 lifecycle.[1][2]

In Vitro Efficacy of this compound

The in vitro anti-HIV-1 activity of this compound has been extensively evaluated in various cell-based assays. Key performance metrics include the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

Assay Type Virus Type Cell Line IC50 / EC50 (nM) Reference
Pseudovirus AssayM-tropic (JR-FL) & T-tropic (LAI)HeLa cells expressing CD4 and CCR5EC50: 153[3]
Virus Infectivity AssayM-tropic, T-cell line-adapted, and primary HIV-1 strainsVariousEC50: 0.09 - 5.9 µM[1][3]
gp120/CD4 Binding ELISAJR-FL gp120-IC50: 14[1]
Antiviral Activity against Clinical IsolatesBroad panel of clinical isolates-IC50: Subnanomolar to >0.1 µM
Average Antiviral ActivityLAI virus-EC50: 0.7 ± 0.4
Range of Antiviral ActivityVarious viral isolates-EC50: 0.01 to >2,000
Cytotoxicity (CC50)MT-2, HEK293, HEp-2, HepG2, HeLa, HCT116, MCF-7, SK-N-MC, HOS, H292, MDBK->200 µM
Cytotoxicity (CC50)PM1 T-cell line-105 µM
Cytotoxicity (CC50)PBMCs-192 µM

In Vivo Efficacy of Fosthis compound (Prodrug of this compound)

Direct in vivo efficacy data for this compound in animal models is limited in publicly available literature. However, extensive clinical trials have been conducted with its oral prodrug, Fosthis compound, which is rapidly converted to this compound in the body. The primary endpoint in these human studies is the reduction in plasma HIV-1 RNA levels. One preclinical study using a precursor to this compound in a macaque model demonstrated protection against simian-human immunodeficiency virus (SHIV) infection.[1]

Study Type Animal Model / Population Drug Key Efficacy Metric Result Reference
Preclinical StudyMacaque ModelPrecursor to this compoundProtection from SHIV-162P3 challenge6 out of 8 animals protected[1]
Phase 2a Monotherapy StudyHIV-1 infected patientsFosthis compound (800 mg and 1800 mg twice daily)Mean reduction in plasma viral load on day 80.72 and 0.96 log10 copies/mL, respectively[4]
Phase 3 BRIGHTE StudyHeavily treatment-experienced adults with multidrug-resistant HIV-1Fosthis compound (600 mg twice daily) + optimized background therapyProportion of patients with HIV-1 RNA <40 copies/mL at Week 9660%

Experimental Protocols

In Vitro: HIV-1 Pseudovirus Neutralization Assay

This assay is a cornerstone for evaluating the neutralizing activity of antiviral compounds like this compound.

1. Production of HIV-1 Env-Pseudotyped Viruses:

  • Cell Line: HEK293T cells are commonly used for their high transfection efficiency.

  • Plasmids: Co-transfection is performed using two plasmids:

    • An Env-expressing plasmid that encodes the desired HIV-1 envelope glycoprotein.

    • An Env-deficient HIV-1 backbone plasmid that contains a reporter gene, such as luciferase, in place of the env gene.

  • Transfection: The plasmids are introduced into the HEK293T cells using a suitable transfection reagent.

  • Harvesting: The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.

2. Neutralization Assay:

  • Target Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes, are typically used.

  • Procedure:

    • Serial dilutions of this compound are prepared in a 96-well plate.

    • A standardized amount of the pseudovirus stock is added to each well containing the diluted compound and incubated.

    • TZM-bl cells are then added to the virus-compound mixture.

    • The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.

  • Data Analysis: The luciferase activity is measured using a luminometer. The percentage of neutralization is calculated relative to control wells (virus and cells without the compound). The EC50 value, the concentration at which this compound inhibits 50% of viral entry, is determined by non-linear regression analysis.

HIV_Pseudovirus_Neutralization_Assay_Workflow HIV-1 Pseudovirus Neutralization Assay Workflow cluster_production Pseudovirus Production cluster_assay Neutralization Assay plasmid Co-transfect HEK293T cells with Env-expressing and backbone plasmids harvest Harvest and filter pseudovirus-containing supernatant plasmid->harvest 48-72h incubation incubate_virus Incubate this compound with pseudovirus harvest->incubate_virus Add to assay dilute Prepare serial dilutions of this compound dilute->incubate_virus add_cells Add TZM-bl target cells incubate_virus->add_cells incubate_plate Incubate plate for 48h add_cells->incubate_plate readout Measure luciferase activity incubate_plate->readout analyze Calculate EC50 readout->analyze In_Vivo_Efficacy_Workflow In Vivo Efficacy Evaluation Workflow (Macaque Model) acclimation Animal Acclimation grouping Group Assignment (Treatment vs. Control) acclimation->grouping dosing Drug/Placebo Administration grouping->dosing challenge SHIV Challenge dosing->challenge monitoring Regular Monitoring: - Viral Load - CD4+ T-cell count - Clinical Signs - Pharmacokinetics challenge->monitoring analysis Data Analysis and Efficacy Determination monitoring->analysis Temsavir_Mechanism_of_Action This compound Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 Binding Binding gp120->Binding gp41 gp41 CD4 CD4 Receptor Conformational_Change Conformational Change in gp120 CD4->Conformational_Change triggers CCR5_CXCR4 Co-receptor (CCR5 or CXCR4) Fusion Membrane Fusion & Viral Entry CCR5_CXCR4->Fusion enables This compound This compound This compound->gp120 Binds to This compound->Binding Binding->CD4 interacts with Blocked Blocked Conformational_Change->CCR5_CXCR4 exposes site for

References

A Comparative Guide to the Pharmacokinetics of Temsavir Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of Temsavir, the active moiety of the HIV-1 attachment inhibitor Fosthis compound, across various preclinical species and humans. The data presented is essential for translating preclinical findings to clinical outcomes and for understanding the species-specific disposition of this antiretroviral agent.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound following oral administration of its prodrug, Fosthis compound, in rats, dogs, monkeys, and humans. This compound is also referred to by its development code BMS-626529, and its prodrug Fosthis compound as BMS-663068.

Table 1: Oral Bioavailability and Systemic Exposure (AUC) of this compound in Different Species

SpeciesDose (of Prodrug)Oral Bioavailability (%)Oral AUC (µM·h)Reference Compound
Rat (Sprague-Dawley)5 mg/kg82111This compound (3)
Dog (Beagle)5 mg/kg8961This compound (3)
Cynomolgus Monkey5 mg/kg6414This compound (3)
Rat, Dog, MonkeyLow doses80-122Not SpecifiedThis compound (31)

Note: In the referenced study, this compound is denoted as compound '3' and in another as '31', both referring to the same active moiety. The high oral bioavailability of this compound is achieved through the administration of its phosphonooxymethyl prodrug, Fosthis compound (denoted as '35' or '4').[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValueCondition
Absolute Bioavailability ~27%Following a single dose of Fosthis compound extended-release tablet.[3]
Time to Peak (Tmax) ~4 hoursFollowing administration of Fosthis compound with or without various co-administered drugs.[4]
Plasma Half-life (t½) 7-14 hoursFor the extended-release formulation.[3]
Effect of Food AUC increased by 81%With a high-fat meal compared to fasting.[5]
Protein Binding ~88%Primarily to human serum albumin.

Experimental Protocols

Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey)

Animals:

  • Rats: Male Sprague-Dawley rats.[2]

  • Dogs: Beagle dogs.

  • Monkeys: Cynomolgus monkeys.[2]

Drug Administration:

  • Fosthis compound (prodrug of this compound) was administered orally.

  • For intravenous studies to determine absolute bioavailability, this compound was administered directly.

  • Formulation: Test compounds were often formulated in solutions such as polyethylene glycol (PEG 400)/ethanol.[1]

  • Fasting: Animals, particularly rats, were typically fasted overnight prior to oral dosing.[2]

Blood Sampling:

  • Serial blood samples were collected at predetermined time points post-dosing to characterize the plasma concentration-time profile.

Bioanalytical Method:

  • Plasma concentrations of this compound were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[6]

Human Pharmacokinetic Studies

Study Design:

  • Studies were typically open-label, single-sequence, multiple-dose, or crossover designs conducted in healthy adult participants or HIV-1 infected patients.[4][7]

Drug Administration:

  • Fosthis compound was administered as an oral extended-release tablet (e.g., 600 mg).[3]

  • Studies investigated single and multiple-dose pharmacokinetics, as well as the effects of food and co-administration with other antiretroviral agents.[4][5]

Blood Sampling and Analysis:

  • Serial pharmacokinetic blood samples were collected at various time points post-dose (e.g., up to 96 hours).[7]

  • Plasma concentrations of this compound were determined using a validated LC-MS/MS method. Sample preparation typically involved protein precipitation with acetonitrile.[6]

Metabolic Pathways and Experimental Workflows

Metabolism of Fosthis compound to this compound

Fosthis compound is a prodrug that is rapidly and extensively hydrolyzed by intestinal alkaline phosphatases to its active form, this compound. This conversion primarily occurs at the epithelial surface of the gut.[3]

Fosthis compound Fosthis compound (Prodrug) (Oral Administration) GI_Lumen Gastrointestinal Lumen Fosthis compound->GI_Lumen Ingestion Intestinal_Epithelium Intestinal Epithelium GI_Lumen->Intestinal_Epithelium Transit Temsavir_Active This compound (Active Moiety) Intestinal_Epithelium->Temsavir_Active Hydrolysis by Alkaline Phosphatase Systemic_Circulation Systemic Circulation Temsavir_Active->Systemic_Circulation Absorption

Figure 1. Conversion of Fosthis compound to this compound.

Metabolic Pathways of this compound

This compound is primarily eliminated through metabolism. The major metabolic pathways are hydrolysis mediated by esterases and, to a lesser extent, oxidation via cytochrome P450 3A4 (CYP3A4).[3] Preclinical studies in rats, dogs, and monkeys suggest that the in vivo oxidative metabolism is qualitatively similar to that in humans.[8]

This compound This compound Hydrolysis Esterase-mediated Hydrolysis This compound->Hydrolysis Oxidation CYP3A4-mediated Oxidation This compound->Oxidation Metabolites Metabolites Hydrolysis->Metabolites Oxidation->Metabolites Elimination Elimination (Urine and Feces) Metabolites->Elimination

Figure 2. Major metabolic pathways of this compound.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for determining the pharmacokinetic profile of this compound in preclinical and clinical studies is outlined below.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Drug_Admin Drug Administration (Oral Fosthis compound) Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Data_Processing->PK_Modeling PK_Parameters Derivation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->PK_Parameters

Figure 3. General workflow for pharmacokinetic analysis.

References

Temsavir vs. First-Generation HIV Attachment Inhibitors: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiretroviral therapy for HIV-1 infection is continually evolving, with a critical need for novel agents to combat multidrug-resistant strains. Attachment inhibitors, a class of antiretrovirals that block the initial interaction between the virus and the host cell, represent a significant advancement in this field. This guide provides a detailed head-to-head comparison of Temsavir, the active form of the first-in-class oral attachment inhibitor Fosthis compound, with the first-generation attachment inhibitor, Ibalizumab.

Mechanism of Action: Targeting Viral Entry

HIV-1 entry into a host CD4+ T-cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[1] This interaction triggers conformational changes in gp120, enabling it to bind to a co-receptor (CCR5 or CXCR4) and leading to membrane fusion and viral entry.[2][3] Attachment inhibitors disrupt this crucial first step.

This compound (Active form of Fosthis compound) is a small-molecule inhibitor that binds directly to a highly conserved pocket within the HIV-1 gp120 glycoprotein.[4][5] This binding event stabilizes gp120 in a "closed" conformation, preventing its attachment to the host cell's CD4 receptor.[5][6] Fosthis compound is a prodrug of this compound, which is converted to its active form in the body.[7]

Ibalizumab , in contrast, is a humanized monoclonal antibody. It is a CD4-directed post-attachment inhibitor.[2][6] Ibalizumab binds to the second domain of the CD4 receptor, away from the gp120 binding site.[2][8] This binding does not prevent the initial attachment of gp120 to CD4 but instead blocks the conformational changes required for the virus to engage with the co-receptors CCR5 or CXCR4, thereby inhibiting viral entry.[2][3][9]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibitors Attachment Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding Fusion Viral Entry CCR5_CXCR4->Fusion 3. Membrane Fusion This compound This compound This compound->gp120 Blocks Attachment Ibalizumab Ibalizumab Ibalizumab->CD4 Blocks Conformational Change

Diagram 1: HIV-1 Entry Pathway and Inhibition.

Efficacy: A Look at the Clinical Data

While no direct head-to-head clinical trials have been conducted, data from the pivotal Phase 3 trials, BRIGHTE for Fosthis compound and TMB-301 for Ibalizumab, provide valuable insights into their respective efficacies in heavily treatment-experienced patients with multidrug-resistant HIV-1. A matching-adjusted indirect comparison (MAIC) has also been performed to provide some comparative insights.[10]

Efficacy EndpointFosthis compound (BRIGHTE Study - Randomized Cohort)Ibalizumab (TMB-301 Study)
Virologic Suppression
HIV-1 RNA <40 copies/mLWeek 24: 53%[11] Week 48: 54%[11] Week 96: 60%[11][12] Week 240: 45%[10]N/A
HIV-1 RNA <50 copies/mLN/AWeek 25: 43%[1][13] Week 48 (TMB-311 extension): 59% (of 27 patients enrolled)[1]
HIV-1 RNA <200 copies/mLN/AWeek 25: 50%[1]
Immunologic Response
Mean CD4+ Cell Count IncreaseWeek 48: +139 cells/mm³[11] Week 96: +205 cells/mm³[14] Week 240: +240 cells/mm³ (in patients with baseline <20 cells/mm³)[4]Week 24: +48 cells/µL[13]
MAIC Results (Week 24) [10]
Odds of Virologic SuppressionFosthis compound showed a numerical, but not statistically significant, improvement.
Mean CD4+ Cell Count IncreaseSimilar increase of approximately +100 cells/mm³.

Resistance Profile

The development of resistance is a key consideration for any antiretroviral agent. This compound and Ibalizumab have distinct resistance profiles.

This compound: Resistance to this compound is primarily associated with mutations in the gp120 gene, particularly at positions S375, M426, M434, and M475.[2][8][15][16] The prevalence of these resistance-associated polymorphisms is generally low in treatment-naive individuals.[15][17]

Ibalizumab: Resistance to Ibalizumab is primarily mediated by the loss of a potential N-linked glycosylation site (PNGS) in the V5 loop of gp120.[1][18]

Importantly, studies have shown a lack of cross-resistance between this compound and Ibalizumab, meaning that resistance to one agent does not typically confer resistance to the other.[19][20]

Resistance ParameterThis compoundIbalizumab
Primary Resistance Mutations S375H/I/M/N/T/Y, M426L/P, M434I/K, M475I in gp120[15][16]Loss of N-linked glycosylation site in the V5 loop of gp120[1][18]
Prevalence of Baseline Resistance Low for most key mutations[15][17]Varies depending on the presence of the V5 glycan
Cross-Resistance No significant cross-resistance with Ibalizumab or other entry inhibitors reported[19][20]No significant cross-resistance with this compound or other entry inhibitors reported[1]

Experimental Protocols

A variety of in vitro assays are employed to evaluate the efficacy and resistance profiles of attachment inhibitors.

PhenoSense® Entry Assay

This assay is used to measure the in vitro susceptibility of HIV-1 to entry inhibitors.

Methodology:

  • Viral Envelope Amplification and Cloning: The patient's HIV-1 gp160 envelope gene is amplified from plasma RNA by RT-PCR and cloned into an expression vector.

  • Pseudovirus Production: The envelope expression vector is co-transfected with an HIV-1 genomic vector that lacks the env gene but contains a luciferase reporter gene into producer cells. This results in the production of pseudoviruses carrying the patient's envelope glycoproteins.

  • Infection of Target Cells: Target cells expressing CD4, CCR5, and CXCR4 are infected with the pseudoviruses in the presence of serial dilutions of the antiretroviral drug being tested.

  • Luciferase Activity Measurement: After a set incubation period, the cells are lysed, and luciferase activity is measured. The light output is proportional to the amount of viral replication.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.[21][22]

PhenoSense_Workflow start Patient Plasma Sample rna_extraction RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of gp160 rna_extraction->rt_pcr cloning Cloning into Expression Vector rt_pcr->cloning transfection Co-transfection with env-deficient HIV-1 vector cloning->transfection pseudovirus Pseudovirus Production transfection->pseudovirus infection Infection of Target Cells with Drug Dilutions pseudovirus->infection incubation Incubation infection->incubation luciferase_assay Luciferase Assay incubation->luciferase_assay data_analysis IC50 Calculation luciferase_assay->data_analysis

Diagram 2: PhenoSense® Entry Assay Workflow.
Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of a drug that is toxic to host cells.

Methodology:

  • Cell Seeding: Host cells are seeded in a 96-well plate and allowed to adhere.

  • Drug Incubation: The cells are then incubated with various concentrations of the test drug for a period that mimics the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.

  • CC50 Determination: The cytotoxic concentration that reduces cell viability by 50% (CC50) is calculated.[5][23][24]

HIV-1 gp120 Sequencing for Resistance Testing

Genotypic testing is used to identify mutations in the gp120 gene that may confer resistance to attachment inhibitors.

Methodology:

  • RNA/DNA Extraction: Viral RNA is extracted from patient plasma, or proviral DNA is extracted from peripheral blood mononuclear cells (PBMCs).

  • RT-PCR/PCR: The gp120 region of the pol gene is amplified using RT-PCR (for RNA) or PCR (for DNA).

  • Sequencing: The amplified PCR product is then sequenced using methods like Sanger sequencing or next-generation sequencing.

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.[6][25][26][27]

Advantages of this compound: A Logical Overview

This compound, as the active form of the orally administered Fosthis compound, presents several potential advantages over first-generation attachment inhibitors like the intravenously administered Ibalizumab.

Temsavir_Advantages cluster_advantages Key Advantages This compound This compound (Oral Fosthis compound) Oral Oral Administration This compound->Oral is administered as SmallMolecule Small Molecule This compound->SmallMolecule is a gp120Target Direct gp120 Targeting This compound->gp120Target directly targets Convenience Convenience Oral->Convenience Improved Patient Convenience Manufacturing Manufacturing SmallMolecule->Manufacturing Potentially Simpler Manufacturing BroadActivity BroadActivity gp120Target->BroadActivity Activity Against a Broad Range of HIV-1 Subtypes

References

Temsavir Demonstrates Significant Efficacy Against Multi-Drug Resistant HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data reveals that temsavir, the active form of the prodrug fosthis compound, is a potent inhibitor of multi-drug resistant (MDR) HIV-1. It offers a novel mechanism of action with a distinct resistance profile, providing a critical therapeutic option for heavily treatment-experienced individuals.

This compound represents a first-in-class HIV-1 attachment inhibitor that effectively circumvents resistance to other antiretroviral classes.[1][2] Its unique mode of action, targeting the viral envelope glycoprotein gp120, prevents the initial attachment of the virus to the host CD4+ T-cell, a crucial first step in the HIV lifecycle.[3][4][5] This mechanism distinguishes it from other entry inhibitors and contributes to its lack of cross-resistance with existing antiretroviral drugs.[1][6]

Comparative Efficacy in Treatment-Experienced Patients

Clinical trials have demonstrated the robust efficacy of fosthis compound in patients with multi-drug resistant HIV-1 who have limited treatment options. The pivotal Phase 3 BRIGHTE study showed that fosthis compound, in combination with an optimized background therapy, led to significant virologic suppression and immune reconstitution.

Table 1: Virologic and Immunologic Outcomes from the BRIGHTE Study

OutcomeRandomized Cohort (Week 48)Nonrandomized Cohort (Week 48)
Virologic Response (HIV-1 RNA <40 copies/mL) 54%38%
Mean Increase in CD4+ T-cell Count 139 cells/µL64 cells/µL

Data from the BRIGHTE Phase 3 clinical trial.[7]

In the randomized cohort of the BRIGHTE study, 54% of participants achieved a virologic response (HIV-1 RNA level <40 copies per milliliter) at week 48.[7] This was accompanied by a mean increase in CD4+ T-cell count of 139 cells per cubic millimeter.[7] The nonrandomized cohort, which consisted of patients with no remaining fully active and approved antiretroviral options, also showed a meaningful response, with 38% achieving virologic suppression and a mean CD4+ T-cell count increase of 64 cells per cubic millimeter at the same time point.[5][7] Long-term data from the BRIGHTE study at 240 weeks showed that 45% of patients who received fosthis compound plus an optimized background therapy maintained virologic suppression.[8]

In Vitro Activity Against Diverse HIV-1 Isolates

This compound has demonstrated broad in vitro activity against a wide range of HIV-1 subtypes, including those resistant to other antiretroviral classes. Its efficacy is generally consistent across viruses with different co-receptor tropisms (CCR5- and CXCR4-tropic).[3][9]

Table 2: Comparative In Vitro Efficacy of HIV-1 Entry Inhibitors

DrugMechanism of ActionTargetSpectrum of ActivityKey Resistance Mutations
This compound Attachment Inhibitorgp120Broad (CCR5, CXCR4, dual-tropic)S375, M426, M434, M475 in gp120[1][10]
Ibalizumab Post-attachment InhibitorCD4Broad (CCR5, CXCR4, dual-tropic)V5 loop of gp120[11]
Maraviroc CCR5 Co-receptor AntagonistCCR5CCR5-tropic HIV-1 onlyV3 loop of gp120[11]
Cenicriviroc CCR5 Co-receptor AntagonistCCR5CCR5-tropic HIV-1 onlyNot extensively defined

This table provides a summary of key characteristics of different HIV-1 entry inhibitors.

While this compound is effective against most HIV-1 subtypes, reduced susceptibility has been observed in some isolates, particularly the CRF01_AE subtype, which is common in Southeast Asia.[2][12] This resistance is often associated with specific amino acid substitutions in the gp120 protein, such as at positions S375, M426, M434, and M475.[1][10] However, the presence of these substitutions does not always predict virologic failure, and many patients with these mutations still respond to treatment.[1]

Experimental Protocols

The evaluation of this compound's efficacy relies on established in vitro and clinical trial methodologies.

Phenotypic Susceptibility Assays: The in vitro activity of this compound is primarily determined using phenotypic assays, such as the PhenoSense® Entry Assay. This assay measures the concentration of the drug required to inhibit 50% of viral replication (IC50) in cell culture. Recombinant viruses containing the envelope (env) gene from patient-derived HIV-1 isolates are used to infect target cells in the presence of varying concentrations of the drug. The level of viral replication is then quantified to determine the IC50 value.

Clinical Trial Design (BRIGHTE Study): The BRIGHTE study was a Phase 3, partially randomized, international, multicenter trial that enrolled heavily treatment-experienced adults with multi-drug resistant HIV-1.[7][13]

  • Randomized Cohort: Participants with one or two remaining fully active antiretroviral drug classes were randomized to receive either fosthis compound or placebo in addition to their failing regimen for an 8-day functional monotherapy period. After this period, all participants in this cohort received open-label fosthis compound plus an optimized background therapy.[7]

  • Nonrandomized Cohort: Participants with no remaining fully active and approved antiretroviral options received open-label fosthis compound plus an optimized background therapy from day 1.[5] The primary endpoint was the mean change in plasma HIV-1 RNA from day 1 to day 8 in the randomized cohort.[9] Secondary endpoints included the proportion of participants with HIV-1 RNA <40 copies/mL and changes in CD4+ T-cell counts at various time points.[7]

Visualizing the Mechanism of Action

The following diagrams illustrate the HIV-1 entry pathway and the mechanisms of action for this compound and other entry inhibitors.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Membrane Cell Membrane gp41->Membrane 4. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change

Caption: Simplified workflow of HIV-1 entry into a host CD4+ T-cell.

Temsavir_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 gp120->Block CD4 CD4 Receptor This compound This compound This compound->gp120 Binds to gp120 Block->CD4 Prevents Attachment

Caption: Mechanism of action of this compound, an HIV-1 attachment inhibitor.

Entry_Inhibitor_Comparison cluster_inhibitors Entry Inhibitor Classes Start HIV-1 Entry Process Attachment Attachment Inhibitors (e.g., this compound) Start->Attachment Blocks Initial CD4 Binding PostAttachment Post-Attachment Inhibitors (e.g., Ibalizumab) Start->PostAttachment Blocks Post-CD4 Binding Events CoReceptor Co-receptor Antagonists (e.g., Maraviroc) Start->CoReceptor Blocks Co-receptor Interaction

Caption: Comparison of different classes of HIV-1 entry inhibitors.

References

Validating the role of specific gp120 mutations in Temsavir resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Temsavir, the active form of the prodrug Fosthis compound, represents a critical advancement in antiretroviral therapy for heavily treatment-experienced individuals with multidrug-resistant HIV-1. As a first-in-class attachment inhibitor, this compound uniquely targets the HIV-1 envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2] This guide provides a comprehensive comparison of this compound's performance against alternative entry inhibitors, focusing on the role of specific gp120 mutations in conferring resistance. Experimental data is presented to objectively evaluate these dynamics, aiding in the ongoing development of robust HIV-1 inhibitors.

Mechanism of Action: this compound and the HIV-1 Entry Pathway

This compound binds to a conserved pocket within the gp120 subunit, stabilizing it in a "closed" conformation. This allosteric modulation prevents the conformational changes necessary for gp120 to bind to the CD4 receptor, thereby blocking the first step of viral entry into the host T-cell.

HIV_Entry_Pathway cluster_virus cluster_cell HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor Conformational Change & Co-receptor Binding HostCell Host T-Cell This compound This compound This compound->gp120 Binds to & blocks Fusion Membrane Fusion CoReceptor->Fusion Induces Entry Viral Entry Fusion->Entry

Fig 1. HIV-1 entry pathway and this compound's mechanism of action.

Comparative Analysis of this compound Resistance Mutations

Resistance to this compound is primarily associated with amino acid substitutions in the gp120 protein. The following tables summarize the quantitative impact of key mutations on this compound susceptibility, measured as the fold change in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Data for alternative entry inhibitors are provided for comparison.

Table 1: Fold Change in IC50 for this compound Against Specific gp120 Mutations

MutationFold Change in this compound IC50Reference Virus
M426L433JRFL
M434I4JRFL
M475I70JRFL
S375H890JRFL
S375M12,551JRFL
S375N25JRFL
S375I99JRFL
S375H + M475I29,726JRFL

Data compiled from in vitro studies using site-directed mutagenesis.[1][3]

Table 2: Comparison of Resistance Profiles of HIV-1 Entry Inhibitors

Drug ClassDrug NamePrimary TargetKey Resistance MutationsTypical Fold Change in IC50/EC50
Attachment Inhibitor This compound gp120 S375, M426, M434, M475 Variable, can exceed 10,000-fold[1]
Fusion InhibitorEnfuvirtidegp41G36D/S/V, V38A/M/E, Q40H, N43D, L45M3.5 to >300-fold[4]
CCR5 AntagonistMaravirocCCR5gp120 V3 loop mutationsVariable, often associated with reduced maximal percent inhibition (MPI) rather than high fold-change in IC50. Can exceed 1,400-fold in some cases.[5][6]
Post-attachment InhibitorIbalizumabCD4Loss of N-linked glycosylation sites in gp120 V5 loopPrimarily measured by a decrease in Maximal Percent Inhibition (MPI) rather than a significant fold change in IC50.[7][8]

Experimental Protocols

Phenotypic Drug Susceptibility Assay (Luciferase Reporter Gene Assay)

This assay measures the in vitro susceptibility of HIV-1 to antiretroviral drugs by quantifying the inhibition of viral replication in a cell-based system.

Methodology:

  • Vector Construction: Resistance test vectors (RTVs) are created to contain a luciferase reporter gene. The env gene of a laboratory-adapted HIV-1 proviral clone is replaced with the luciferase gene. The patient-derived or site-directed mutagenized gp120 gene is then cloned into this vector.

  • Virus Production: Pseudotyped virus particles are produced by co-transfecting a suitable cell line (e.g., HEK293T) with the RTV plasmid and an expression vector for a viral envelope protein (e.g., VSV-G) to allow for a single round of infection.

  • Cell Infection: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are seeded in 96-well plates. The cells are then infected with the pseudotyped virus stocks in the presence of serial dilutions of the antiretroviral drug being tested.

  • Luciferase Assay: After a defined incubation period (typically 48 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of a wild-type reference virus.[9][10]

Phenotypic_Assay_Workflow start Start: Patient Plasma or Site-Directed Mutagenesis step1 Amplify gp120 gene start->step1 step2 Clone gp120 into Luciferase Reporter Vector step1->step2 step3 Co-transfect 293T cells with Vector and VSV-G Plasmid step2->step3 step4 Harvest Pseudotyped Virus step3->step4 step5 Infect Target Cells (TZM-bl) with Virus and Drug Dilutions step4->step5 step6 Incubate for 48 hours step5->step6 step7 Lyse Cells and Add Luciferase Substrate step6->step7 step8 Measure Luminescence step7->step8 step9 Calculate IC50 and Fold Change step8->step9 end End: Determine Drug Susceptibility step9->end

Fig 2. Workflow for a phenotypic drug susceptibility assay.
Site-Directed Mutagenesis (QuikChange Method)

This method is used to introduce specific mutations into a plasmid DNA, such as the gene encoding the HIV-1 gp120 envelope protein.

Methodology:

  • Primer Design: Two complementary mutagenic primers are designed. These primers should be 25-45 bases in length, contain the desired mutation in the center, and have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: A PCR reaction is set up using a high-fidelity DNA polymerase, the plasmid template containing the wild-type gp120 gene, and the mutagenic primers. The PCR cycling conditions are typically an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension step should be long enough to allow the polymerase to synthesize the entire plasmid.

  • Template Digestion: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated, and mutated plasmids intact.

  • Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells.

  • Clonal Selection and Sequencing: The transformed bacteria are plated on a selective agar medium. Individual colonies are picked, and the plasmid DNA is isolated. The presence of the desired mutation and the absence of any other unintended mutations are confirmed by DNA sequencing.[11][12][13]

Conclusion

The emergence of resistance to this compound through specific mutations in gp120 highlights the ongoing challenge of HIV-1 therapy. While mutations at positions S375, M426, M434, and M475 can significantly reduce this compound susceptibility, the lack of cross-resistance with other classes of entry inhibitors, such as Enfuvirtide, Maraviroc, and Ibalizumab, provides crucial options for salvage therapy.[7] The data presented in this guide underscore the importance of continued surveillance for resistance mutations and the development of novel inhibitors with distinct mechanisms of action to combat the evolving landscape of HIV-1. The detailed experimental protocols provided serve as a resource for researchers actively engaged in the validation and characterization of antiretroviral resistance.

References

Temsavir's Pan-Tropic Efficacy: A Comparative Analysis of its Impact on CCR5- and CXCR4-Tropic HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

December 17, 2025 – In a significant stride for HIV-1 therapeutics, the attachment inhibitor Temsavir has demonstrated potent and equivalent efficacy against both CCR5- and CXCR4-tropic viral strains. This pan-tropic activity marks a critical advantage in the landscape of HIV-1 entry inhibitors, offering a versatile weapon against the virus regardless of its coreceptor preference. This guide provides a detailed comparative analysis of this compound's performance against these two major viral tropisms, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, the active moiety of the prodrug Fosthis compound, functions by directly binding to the HIV-1 envelope glycoprotein gp120.[1][2][3][4] This interaction stabilizes the gp120 in a "closed" conformation, effectively preventing the conformational changes required for the virus to engage with the primary host cell receptor, CD4.[2][5][6][7][8] By blocking this initial and essential step of viral entry, this compound inhibits the replication of HIV-1. A key attribute of this compound is its broad activity against HIV-1 strains that use either the CCR5 or CXCR4 coreceptor for entry, a significant advantage over CCR5 antagonists which are limited to only CCR5-tropic viruses.[1][9][10][11][12][13]

Quantitative Comparison of Antiviral Activity

Extensive in vitro studies have consistently shown that this compound's potency is not dependent on the viral tropism. Analysis of a large panel of clinical isolates has revealed remarkably similar 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) against CCR5-tropic, CXCR4-tropic, and dual/mixed-tropic HIV-1 strains.

Viral TropismNumber of IsolatesGeometric Mean IC50 (nM)Median IC50 (nM)90th Percentile IC50 (nM)Reference
All Tropisms 13371.70.875.4[14]
CCR5-tropic 4991.70.875.6[14]
CXCR4-tropic 561.50.832.5[14]
Dual/Mixed-tropic 521.91.0120.0[14]

Table 1: Comparative in vitro efficacy of this compound against a global panel of HIV-1 clinical isolates, categorized by coreceptor tropism. Data from the PhenoSense® Entry assay demonstrates the consistent potency of this compound across different viral tropisms.[4][5][14]

Another study evaluating a diverse panel of 48 clinical isolates from various HIV-1 subtypes also confirmed the tropism-independent activity of this compound, reporting median EC50 values of 4.41 nM for CCR5-tropic isolates, 20.2 nM for CXCR4-tropic isolates, and 2.38 nM for dual-tropic viruses.[6] The slight variation in the CXCR4-tropic isolates in this particular study was not deemed significant upon broader analysis.[6]

Resistance to this compound is primarily associated with specific mutations in the gp120 protein at positions such as S375, M426, M434, and M475.[2][10][12] Importantly, the distribution of these resistance-associated mutations does not differ between CCR5- and CXCR4-tropic viruses.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound against CCR5- and CXCR4-tropic HIV-1.

HIV-1 Pseudovirus Neutralization Assay

This assay quantifies the ability of an antiviral agent to inhibit viral entry mediated by the HIV-1 envelope glycoprotein (Env).

1. Production of Env-Pseudotyped Viruses:

  • HEK293T cells are co-transfected with two plasmids:

    • An Env-expressing plasmid encoding the gp160 from either a CCR5- or CXCR4-tropic HIV-1 strain.

    • An Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) that carries a reporter gene, such as firefly luciferase.[15]

  • The supernatant containing the pseudoviruses is harvested 48 hours post-transfection, clarified by centrifugation, and filtered.[7]

  • The viral titer is determined by measuring the 50% tissue culture infectious dose (TCID50) in a suitable target cell line.[7]

2. Neutralization Assay:

  • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4) are seeded in 96-well plates.[16]

  • Serial dilutions of this compound are prepared in cell culture medium.

  • A standardized amount of either CCR5- or CXCR4-tropic pseudovirus is incubated with the this compound dilutions for 1 hour at 37°C.[7]

  • The virus-drug mixture is then added to the target cells.

  • After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.[9][16]

  • The percentage of neutralization is calculated relative to control wells containing virus but no drug. The IC50 value is determined from the dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 Env with cells expressing CD4 and the appropriate coreceptor.

1. Cell Preparation:

  • Effector Cells: A cell line (e.g., HEK293T) is transfected with a plasmid expressing the HIV-1 Env from either a CCR5- or CXCR4-tropic strain, along with a plasmid encoding one part of a reporter system (e.g., the alpha fragment of β-galactosidase).[2]

  • Target Cells: Another cell line (e.g., Cf2Th) is engineered to express CD4 and either CCR5 or CXCR4, along with the other part of the reporter system (e.g., the omega fragment of β-galactosidase).[2]

2. Fusion Inhibition Assay:

  • Target cells are plated in 96-well plates.

  • Serial dilutions of this compound are added to the target cells and incubated.

  • Effector cells are then added to the wells containing the target cells and this compound.

  • The co-culture is incubated for a defined period (e.g., 2-6 hours) to allow for cell fusion.

  • Upon fusion, the two parts of the reporter enzyme combine to form an active enzyme.

  • The cells are lysed, and the substrate for the reporter enzyme is added. The resulting signal (e.g., colorimetric or chemiluminescent) is measured.

  • The percentage of fusion inhibition is calculated relative to control wells without the inhibitor, and the IC50 value is determined.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the HIV-1 entry signaling pathway and a typical experimental workflow for evaluating this compound's efficacy.

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Attachment CCR5 CCR5 Co-receptor gp120->CCR5 3a. (R5-tropic) Co-receptor Binding CXCR4 CXCR4 Co-receptor gp120->CXCR4 3b. (X4-tropic) Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds CXCR4->gp41 4. gp41 Unfolds This compound This compound This compound->gp120 Binds to gp120

Caption: HIV-1 entry signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_virus_prep Virus Preparation cluster_assay Neutralization Assay Transfection Co-transfect HEK293T cells (Env + Backbone plasmids) Harvest Harvest Pseudovirus (CCR5- or CXCR4-tropic) Transfection->Harvest Titration Determine Viral Titer (TCID50) Harvest->Titration Incubate_Drug_Virus Incubate this compound with Pseudovirus Titration->Incubate_Drug_Virus Standardized virus amount Prepare_Drug Prepare serial dilutions of this compound Prepare_Drug->Incubate_Drug_Virus Add_to_Cells Add mixture to TZM-bl target cells Incubate_Drug_Virus->Add_to_Cells Incubate_Cells Incubate for 48-72h Add_to_Cells->Incubate_Cells Measure_Luminescence Lyse cells and measure luciferase activity Incubate_Cells->Measure_Luminescence Analyze_Data Calculate % Neutralization and IC50 Measure_Luminescence->Analyze_Data

Caption: Experimental workflow for the HIV-1 pseudovirus neutralization assay.

Conclusion

This compound exhibits potent and equivalent antiviral activity against both CCR5- and CXCR4-tropic HIV-1 strains. This broad efficacy, independent of coreceptor usage, positions this compound as a valuable therapeutic option, particularly for treatment-experienced patients who may harbor viral populations with diverse or shifting tropisms. The standardized experimental protocols outlined provide a robust framework for the continued evaluation of this compound and other novel HIV-1 entry inhibitors.

References

Temsavir's Synergistic Potential: A Comparative Guide to Combination Antiretroviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Temsavir, the active moiety of the prodrug fosthis compound, is a first-in-class HIV-1 attachment inhibitor that offers a novel mechanism of action for treatment-experienced patients. By binding to the viral envelope glycoprotein gp120, this compound prevents the initial attachment of the virus to host CD4+ T-cells, a critical first step in the HIV life cycle.[1] This unique mechanism suggests a low potential for cross-resistance with other antiretroviral (ARV) classes and a strong rationale for its use in combination regimens. Preclinical in vitro studies have confirmed that this compound (then referred to as BMS-626529) demonstrates additive to synergistic interactions when combined with representative drugs from other major antiretroviral classes.

This guide provides an objective comparison of this compound's synergistic activity with other ARV drug classes, supported by key experimental data.

Quantitative Analysis of this compound's Synergistic Effects

In vitro studies utilizing a checkerboard assay design have quantitatively assessed the synergistic potential of this compound when combined with various antiretroviral agents. The antiviral activity of these combinations was evaluated in MT-2 cells infected with HIV-1 IIIB. The degree of synergy was determined using the MacSynergy II program, which calculates the synergy volume at a 95% confidence interval. A synergy volume greater than 25 µM²% is typically considered synergistic.

The following table summarizes the synergistic activity of this compound in combination with representatives from four major antiretroviral drug classes: Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs).

Antiretroviral Drug Class Representative Drug Mean Synergy Volume (µM²%) Interpretation
NRTI Zidovudine29Synergistic
NNRTI Efavirenz28Synergistic
PI Atazanavir39Synergistic
INSTI Raltegravir37Synergistic

Data sourced from Nowicka-Sans et al., 2012.

These results indicate that this compound exhibits a synergistic antiviral effect when combined with agents that target different stages of the HIV-1 replication cycle, providing a strong basis for its inclusion in combination antiretroviral therapy.

Experimental Protocols

The evaluation of this compound's synergistic activity was conducted using a well-established in vitro cell-based assay. The key steps of the experimental protocol are outlined below.

Cell Line and Virus
  • Cell Line: MT-2 cells, a human T-cell leukemia line, were used for the antiviral assays.

  • Virus: HIV-1 IIIB, a laboratory-adapted CXCR4-tropic strain of HIV-1, was used to infect the MT-2 cells.

Antiviral Assay
  • Cell Preparation: MT-2 cells were cultured and maintained in appropriate growth medium.

  • Drug Combination Matrix (Checkerboard Assay): this compound and a second antiretroviral agent were serially diluted and combined in a 96-well microtiter plate to create a matrix of varying concentrations of both drugs.

  • Infection: A standardized amount of HIV-1 IIIB was added to the wells containing the drug combinations and MT-2 cells.

  • Incubation: The plates were incubated to allow for viral replication.

  • Endpoint Measurement: After the incubation period, the extent of viral replication was quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication was calculated for each drug combination compared to untreated virus-infected controls.

Synergy Analysis

The interaction between this compound and the other antiretroviral agents was analyzed using the MacSynergy II software. This program calculates the theoretical additive effect of the drug combination based on the dose-response curves of the individual drugs. The experimental results are then compared to the theoretical additive effect to determine the presence and magnitude of synergy or antagonism. The results are expressed as a synergy volume (µM²%).

Visualizing Mechanisms and Workflows

To better understand the context of these synergy studies, the following diagrams illustrate the HIV-1 life cycle, the mechanism of action of this compound, and the experimental workflow.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell HIV_Virion HIV-1 CD4_Receptor CD4 Receptor HIV_Virion->CD4_Receptor 1. Attachment Coreceptor CCR5/CXCR4 Coreceptor CD4_Receptor->Coreceptor 2. Co-receptor Binding Fusion Membrane Fusion Coreceptor->Fusion 3. Fusion Entry Viral Entry Fusion->Entry Reverse_Transcription Reverse Transcription (NRTIs, NNRTIs) Entry->Reverse_Transcription Integration Integration (INSTIs) Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly Viral Assembly Transcription_Translation->Assembly Budding Budding & Maturation (PIs) Assembly->Budding New_Virion New HIV-1 Virion Budding->New_Virion Temsavir_MoA This compound (Attachment Inhibitor) Temsavir_MoA->Temsavir_Target Blocks Step 1

Figure 1. HIV-1 Life Cycle and Antiretroviral Targets.

Temsavir_Mechanism cluster_interaction Normal HIV-1 Attachment cluster_inhibition This compound-Mediated Inhibition gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 Binding Conformational_Change Conformational Change in gp120 CD4->Conformational_Change This compound This compound gp120_bound HIV-1 gp120 This compound->gp120_bound Binds to gp120 CD4_blocked CD4 Receptor gp120_bound->CD4_blocked Attachment Blocked No_Entry No Viral Entry Viral_Entry Viral Entry Conformational_Change->Viral_Entry

Figure 2. Mechanism of Action of this compound.

Synergy_Workflow Start Start Cell_Culture Culture MT-2 Cells Start->Cell_Culture Checkerboard Prepare Drug Combination Matrix (Checkerboard) Cell_Culture->Checkerboard Infection Infect Cells with HIV-1 IIIB Checkerboard->Infection Incubation Incubate for Viral Replication Infection->Incubation p24_ELISA Quantify p24 Antigen (ELISA) Incubation->p24_ELISA Data_Analysis Calculate % Inhibition p24_ELISA->Data_Analysis MacSynergy Analyze Synergy (MacSynergy II) Data_Analysis->MacSynergy Results Synergy Volume (µM²%) MacSynergy->Results

Figure 3. Experimental Workflow for Synergy Assay.

References

Safety Operating Guide

Proper Disposal of Temsavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of Temsavir, a potent HIV-1 attachment inhibitor. Adherence to these guidelines is critical for protecting personnel and the environment.

Regulatory Compliance and Professional Disposal

The primary directive for the disposal of this compound and its prodrug, Fosthis compound, is to adhere strictly to local, state, and federal regulations. The Safety Data Sheet (SDS) for Fosthis compound explicitly states to "Dispose of contents/container to in accordance with local regulation"[1].

Due to its chemical nature, this compound waste should be handled by a licensed professional waste disposal service. This ensures that the compound is managed in a compliant and environmentally sound manner. It is crucial to contact your institution's Environmental Health and Safety (EHS) department to coordinate the collection and disposal of this compound waste through approved vendors.

Personal Protective Equipment (PPE) for Handling and Disposal

When preparing this compound for disposal, appropriate personal protective equipment must be worn to prevent skin contact and inhalation. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Eye Protection Safety Glasses/GogglesANSI Z87.1 approved
Body Protection Lab CoatStandard laboratory coat

Step-by-Step Disposal Procedures

Unused or Expired this compound:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your EHS department.

  • Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution.

  • Containment: Ensure the primary container is securely sealed. Place it in a secondary, leak-proof container for transport and storage.

  • Storage: Store the contained waste in a designated, secure area until it can be collected by a licensed waste disposal service.

  • Professional Disposal: Do not attempt to dispose of this compound down the drain or in regular solid waste. The SDS advises to "Contact a licensed professional waste disposal service to dispose of this material"[2].

Contaminated Laboratory Materials:

Items such as pipette tips, gloves, empty vials, and other labware that have come into contact with this compound should be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed waste bag or container.

  • Disposal: The SDS for Fosthis compound recommends that contaminated packaging be disposed of as unused product[2]. Therefore, these materials should be collected and disposed of through a licensed professional waste disposal service along with the unused this compound.

Spill Management

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For powdered spills, gently cover with an absorbent material to prevent aerosolization. For solutions, absorb with a chemical-absorbent pad or material.

  • Collection: Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

TemsavirDisposal start Identify this compound Waste (Unused, Contaminated, Spill) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate label_container Label Waste Container segregate->label_container seal_container Securely Seal Container label_container->seal_container store Store in Designated Area seal_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal_vendor Licensed Professional Waste Disposal contact_ehs->disposal_vendor

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Temsavir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Temsavir is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans, and disposal methods to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is the active moiety of the prodrug Fosthis compound. A Safety Data Sheet (SDS) for Fosthis compound Tris indicates that it may cause an allergic skin reaction, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure[1]. Given these potential hazards, a comprehensive approach to personal protection is necessary.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant (e.g., nitrile)To prevent skin contact and allergic reactions.
Eye/Face Protection Safety glasses with side shields or gogglesANSI Z87.1 compliantTo protect eyes from splashes or airborne particles.
Skin and Body Protection Laboratory coatFully buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection RespiratorN95 or higher, based on risk assessmentTo prevent inhalation of dust or aerosols, especially when handling powders.

Note: The selection of appropriate PPE is task-dependent. A thorough risk assessment should be conducted before handling this compound.

Operational Plan for Safe Handling

A multi-layered approach, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for safely handling potent compounds like this compound[2][3][4].

1. Engineering Controls:

  • Primary Containment: Whenever possible, handle this compound within a primary containment device such as a chemical fume hood, a ventilated balance enclosure, or a glove box[2][3]. This is the most effective way to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated with a single-pass air system to prevent the accumulation of airborne contaminants[3].

2. Procedural Guidance:

  • Weighing: Conduct weighing of powdered this compound within a ventilated enclosure to control dust.

  • Solution Preparation: When preparing solutions, do so in a fume hood. Add the solvent to the solid to minimize the generation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. The effectiveness of a cleaning procedure should be validated[5].

3. Spill Response:

  • Evacuate the area if a significant spill occurs.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • For solid spills, carefully scoop the material into a sealable container. Avoid creating dust.

  • Clean the spill area with a suitable decontamination solution.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.

  • Arrange for pickup and disposal by a licensed hazardous waste contractor.

Visualizing the Personal Protective Equipment (PPE) Selection Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound, based on the nature of the task.

PPE_Selection_for_this compound PPE Selection Workflow for Handling this compound cluster_assessment Task Assessment cluster_solid Handling Solid/Powder cluster_liquid Handling Solution start Start: Assess Handling Task task_type What is the physical form of this compound? start->task_type containment Use Ventilated Enclosure (e.g., Fume Hood, Balance Enclosure) task_type->containment Solid/Powder fume_hood Work in a Chemical Fume Hood task_type->fume_hood Solution solid_ppe Required PPE: - Chemical-resistant gloves - Safety glasses with side shields - Lab coat - N95 Respirator (or higher) end End: Proceed with Task solid_ppe->end containment->solid_ppe liquid_ppe Required PPE: - Chemical-resistant gloves - Safety glasses with side shields - Lab coat liquid_ppe->end fume_hood->liquid_ppe

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temsavir
Reactant of Route 2
Reactant of Route 2
Temsavir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.